Ethyl 3-(dimethylamino)butanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
ethyl 3-(dimethylamino)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-5-11-8(10)6-7(2)9(3)4/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKSXUJFHXQYFMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801005518 | |
| Record name | Ethyl 3-(dimethylamino)butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801005518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85118-28-1 | |
| Record name | Ethyl 3-(dimethylamino)butanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85118-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(dimethylamino)butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085118281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl 3-(dimethylamino)butanoate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl 3-(dimethylamino)butyrate | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.865 | |
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Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 3-(Dimethylamino)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-(dimethylamino)butanoate is a β-amino ester, a class of organic compounds that are gaining significant interest in the fields of medicinal chemistry and drug development. These compounds serve as versatile building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active agents. The presence of both an amino group and an ester functionality imparts unique chemical reactivity and allows for diverse downstream chemical modifications.
This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. Given the limited availability of experimentally determined data for this specific molecule, this guide also presents information from closely related analogs to provide a scientifically grounded estimation of its characteristics. Furthermore, a generalized experimental workflow for its synthesis and characterization is detailed to support researchers in its practical application.
Chemical Identity and Molecular Structure
The foundational information for this compound is summarized below.
| Identifier | Value | Source |
| Chemical Name | This compound | [1][2][3] |
| CAS Number | 85118-28-1 | [1][2][3] |
| Molecular Formula | C₈H₁₇NO₂ | [1][2][3] |
| Molecular Weight | 159.23 g/mol | [1][4][5] |
| Canonical SMILES | CCOC(=O)CC(C)N(C)C | [3] |
| InChI Key | JKSXUJFHXQYFMR-UHFFFAOYSA-N | [3] |
Molecular Structure of this compound
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on the synthesis of similar β-amino esters.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl crotonate (1 equivalent) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Addition of Amine: Cool the solution in an ice bath and add a solution of dimethylamine (1.1-1.5 equivalents) in the same solvent dropwise. The reaction is often carried out in a sealed vessel due to the volatility of dimethylamine.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature or with gentle heating (e.g., 40-50 °C) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine to remove any unreacted amine and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent. The crude product can then be purified by vacuum distillation to yield pure this compound.
Characterization
The synthesized product should be thoroughly characterized to confirm its identity and purity. The following is a standard workflow for the characterization of a novel organic compound.
Characterization Workflow
Caption: Standard workflow for the characterization of a synthesized organic compound.
Expected Spectroscopic Data
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
A triplet corresponding to the methyl protons of the ethyl group (~1.2 ppm).
-
A quartet corresponding to the methylene protons of the ethyl group (~4.1 ppm).
-
A singlet for the six protons of the two methyl groups on the nitrogen atom (~2.2 ppm).
-
A multiplet for the proton at the 3-position (~2.8-3.2 ppm).
-
A doublet of doublets for the two diastereotopic protons at the 2-position (~2.4-2.6 ppm).
-
A doublet for the methyl group at the 3-position (~1.1 ppm).
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
A signal for the carbonyl carbon of the ester (~172 ppm).
-
Signals for the carbons of the ethyl group (~60 ppm for -OCH₂- and ~14 ppm for -CH₃).
-
A signal for the two equivalent methyl carbons on the nitrogen (~40 ppm).
-
Signals for the carbons in the butanoate chain.
-
-
IR (Infrared) Spectroscopy:
-
A strong absorption band corresponding to the C=O stretching of the ester group (~1735 cm⁻¹).
-
C-H stretching vibrations in the region of 2800-3000 cm⁻¹.
-
C-N stretching vibrations around 1100-1200 cm⁻¹.
-
C-O stretching of the ester around 1150-1250 cm⁻¹.
-
-
Mass Spectrometry (MS):
-
The molecular ion peak (M⁺) should be observed at m/z = 159.
-
Characteristic fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃) and fragmentation at the C2-C3 bond. A prominent peak at m/z 72 corresponding to the [CH(CH₃)N(CH₃)₂]⁺ fragment is expected.
-
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. While a comprehensive set of experimentally determined physical properties is not yet available in the public domain, this guide provides a robust framework of its known and predicted characteristics based on its chemical structure and data from closely related compounds. The provided generalized protocols for its synthesis and characterization are intended to aid researchers in the practical application of this versatile molecule. Further experimental investigation is warranted to definitively establish its physicochemical profile.
References
Introduction to Poly(β-amino esters): Structure and Properties. (2024). BenchChem.
[6]Poly β-Amino Esters (PBAEs): A Comprehensive Guide. (n.d.). ResolveMass Laboratories Inc.
[7]Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (2019). University of Groningen Research Portal.
[2]85118-28-1 | this compound. (n.d.). 1PlusChem.
[8]Supplementary Information. (2014). The Royal Society of Chemistry.
[9]CAS 2564-95-6 Butanoic acid,4-(dimethylamino)-4-oxo-. (n.d.). Alfa Chemistry.
[10]Helaly, F., & Hashem, M. (2013). Preparation and Characterization of Poly(β-Amino Ester) Capsules for Slow Release of Bioactive Material. Journal of Encapsulation and Adsorption Sciences, 3, 65-70.
[11]Liu, S., et al. (2018). Poly(β-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. Advanced Healthcare Materials, 8(1).
[3]this compound. (n.d.). Fluorochem.
[12]Poly(beta-Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (2019). University of Groningen Research Portal.
[13]this compound | 85118-28-1. (n.d.). Sigma-Aldrich.
[14]this compound (C8H17NO2). (n.d.). PubChemLite.
4-(Dimethylamino)butanoic acid | 693-11-8. (n.d.). Sigma-Aldrich.
[15]85118-28-1|this compound|BLD Pharm. (n.d.). BLD Pharm.
[4]this compound. (n.d.). Santa Cruz Biotechnology.
[16]4-(Dimethylamino)butanoic acid | CAS#:693-11-8. (2025). Chemsrc.
[17]4-(Dimethylamino)butanoic acid | 693-11-8. (2025). ChemicalBook.
[18]Why does N,N-dimethylethanamide have a higher boiling point than butanoic acid? (2023). Chemistry Stack Exchange.
[19]Ethyl Butyrate. (n.d.). Solubility of Things.
A new synthesis of alkyl (E)-(3-dimethylamino)acrylates. (2011). Tetrahedron Letters, 52(46), 6080–6081.
[20]A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. (2025). ResearchGate.
[5]this compound. (n.d.). Santa Cruz Biotechnology.
[21]Ethyl 3,3-dimethylbutyrate | C8H16O2 | CID 79284. (n.d.). PubChem.
[22]Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173. (n.d.). PubChem.
[23]A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. (2025). ResearchGate.
[24]Fray, A., et al. (2012). A Mild Synthesis of New Aryl Vinyl Ethers and Diethyl 1-[(Alkyl)(cyano)methyl]vinylphosphonates via the Substitution of a 2,3-Difunctional Allyl Bromide. Molecules, 17(8), 9642-9653.
[25]Ethyl 3-(methylamino)butanoate | CAS 68384-70-3. (n.d.). Santa Cruz Biotechnology.
[26]Rajesh, K., et al. (2009). Ethyl 2-acetyl-3-(4-chloroanilino)butanoate. Acta Crystallographica Section E, 65(1), o15.
[27]Ethyl 3-amino-3-methylbutanoate | C7H15NO2 | CID 11480520. (n.d.). PubChem.
[28]Ethyl 3-(methylamino)butanoate | CAS#:68384-70-3. (2025). Chemsrc.
[29]ethyl 3,3-dimethylbutanoate. (n.d.). NIST/TRC Web Thermo Tables.
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A Technical Guide to the Spectroscopic Characterization of Ethyl 3-(dimethylamino)butanoate
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 3-(dimethylamino)butanoate, a β-amino ester of interest in synthetic chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide presents a robust analysis based on spectral prediction, supported by comparative data from structurally analogous compounds. This approach offers valuable insights for researchers and scientists engaged in the synthesis, identification, and quality control of this and related molecules.
Introduction: The Importance of Spectroscopic Analysis
This compound belongs to the class of β-amino esters, which are versatile building blocks in organic synthesis. Their structural characterization is paramount for confirming identity, assessing purity, and understanding chemical behavior. The primary spectroscopic techniques for elucidating the structure of such molecules are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecular framework, functional groups, and overall composition.
This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. The interpretations are grounded in fundamental spectroscopic principles and are substantiated by experimental data from similar compounds, ensuring a high degree of scientific integrity and practical utility for professionals in the field.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H and ¹³C NMR spectra, a detailed map of the carbon-hydrogen framework can be constructed.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR spectrum of this compound provides a clear fingerprint of its structure. The chemical shifts are influenced by the electron-withdrawing ester group and the electron-donating dimethylamino group.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.10 | Sextet (sex) | 1H | -CH(CH₃ )-N(CH₃)₂ |
| ~2.45 | Doublet of Doublets (dd) | 1H | -CH H-COOEt |
| ~2.30 | Doublet of Doublets (dd) | 1H | -CHH -COOEt |
| ~2.25 | Singlet (s) | 6H | -N(CH₃ )₂ |
| ~1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
| ~1.10 | Doublet (d) | 3H | -CH(CH₃ )-N(CH₃)₂ |
Interpretation and Rationale:
-
Ethyl Ester Group: The quartet at approximately 4.12 ppm corresponds to the methylene protons (-O-CH₂ -CH₃) of the ethyl ester, which are deshielded by the adjacent oxygen atom and split by the neighboring methyl protons. The corresponding methyl protons (-O-CH₂-CH₃ ) appear as a triplet at around 1.25 ppm.
-
Dimethylamino Group: The six protons of the two methyl groups attached to the nitrogen atom are chemically equivalent and therefore appear as a sharp singlet at approximately 2.25 ppm.
-
Butanoate Backbone: The proton at the C3 position (-CH (CH₃)-N(CH₃)₂) is a chiral center and is expected to resonate as a sextet around 3.10 ppm due to coupling with the adjacent methyl and methylene protons. The methyl group attached to this carbon (-CH(CH₃ )-N(CH₃)₂) appears as a doublet at about 1.10 ppm. The two diastereotopic protons on the C2 carbon (-CH₂ -COOEt) are non-equivalent and are predicted to appear as a pair of doublets of doublets (or a more complex multiplet) between 2.30 and 2.45 ppm.
Comparative Analysis:
Experimental data for the structurally similar Ethyl 3-(diethylamino)propanoate shows a quartet for the -O-CH₂ -CH₃ protons and a triplet for the -O-CH₂-CH₃ protons, which aligns with the predicted spectrum of our target molecule.[1] The chemical shifts for the protons adjacent to the nitrogen in the diethyl analogue are also in a similar region, lending confidence to the predicted values.
¹H NMR Acquisition Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of 0-12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the number of distinct carbon environments and their electronic nature.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~172.0 | C =O |
| ~60.5 | -O-CH₂ -CH₃ |
| ~55.0 | -C H(CH₃)-N(CH₃)₂ |
| ~42.0 | -C H₂-COOEt |
| ~40.0 | -N(CH₃ )₂ |
| ~18.0 | -CH(CH₃ )-N(CH₃)₂ |
| ~14.2 | -O-CH₂-CH₃ |
Interpretation and Rationale:
-
Carbonyl Carbon: The ester carbonyl carbon (C =O) is the most deshielded carbon and is predicted to appear at approximately 172.0 ppm.
-
Ethyl Ester Carbons: The methylene carbon of the ethyl group (-O-CH₂ -CH₃) is expected around 60.5 ppm, while the methyl carbon (-O-CH₂-CH₃ ) will be much further upfield at about 14.2 ppm.
-
Butanoate Backbone Carbons: The carbon bearing the dimethylamino group (-C H(CH₃)-N(CH₃)₂) is predicted to be around 55.0 ppm. The adjacent methylene carbon (-C H₂-COOEt) will likely resonate near 42.0 ppm. The methyl group attached to the backbone (-CH(CH₃ )-N(CH₃)₂) is expected at approximately 18.0 ppm.
-
Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group (-N(CH₃ )₂) are predicted to have a chemical shift of around 40.0 ppm.
Comparative Analysis:
In the experimental ¹³C NMR spectrum of Ethyl 3-(diethylamino)propanoate, the carbonyl carbon appears around 172 ppm, and the ethyl ester carbons are at approximately 60 and 14 ppm, which is in excellent agreement with the predicted values for this compound.[1]
¹³C NMR Acquisition Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Employ a proton-decoupled pulse sequence.
-
Set the spectral width to cover a range of 0-200 ppm.
-
Use a 45-degree pulse angle.
-
Set a relaxation delay of 2 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio due to the lower natural abundance of ¹³C.
-
-
Processing: Apply a Fourier transform, followed by phase and baseline correction.
Molecular Structure and Key NMR Correlations
Caption: Predicted NMR assignments for this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of specific bonds.
Predicted IR Spectral Data
The predicted IR spectrum of this compound is expected to show characteristic absorption bands for the ester and amine functional groups.
Table 3: Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2970-2820 | Medium-Strong | C-H (alkane) stretching |
| ~1735 | Strong | C=O (ester) stretching |
| ~1250-1150 | Strong | C-O (ester) stretching |
| ~1100-1000 | Medium | C-N (amine) stretching |
Interpretation and Rationale:
-
C-H Stretching: The region between 2970 and 2820 cm⁻¹ will contain multiple bands corresponding to the stretching vibrations of the various sp³ C-H bonds in the molecule.
-
Carbonyl Stretching: A very strong and sharp absorption band is predicted around 1735 cm⁻¹, which is highly characteristic of the C=O stretching vibration in a saturated ester. For saturated aliphatic esters, this absorption typically occurs in the 1750 to 1735 cm⁻¹ range.
-
C-O Stretching: The C-O single bond stretching of the ester group is expected to produce a strong band in the 1250-1150 cm⁻¹ region.
-
C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is anticipated to appear as a medium intensity band in the 1100-1000 cm⁻¹ range.
Comparative Analysis:
The experimental IR spectrum of Ethyl 3-(diethylamino)propanoate displays a strong C=O stretch at approximately 1730 cm⁻¹ and C-H stretching bands in the 2970-2800 cm⁻¹ region, which is consistent with the predicted spectrum of this compound.[1] Similarly, IR spectra of other β-amino esters show these characteristic absorptions.[2]
IR Spectroscopy Acquisition Protocol:
-
Sample Preparation: For a neat liquid sample, place a drop of this compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan the sample over the mid-IR range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
Acquire a background spectrum of the clean KBr/NaCl plates prior to running the sample.
-
-
Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Spectroscopic Analysis Workflow
Caption: A generalized workflow for the spectroscopic analysis of organic compounds.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum Data
For this compound (C₈H₁₇NO₂), the predicted molecular weight is approximately 159.23 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Key Mass Spectrum Fragments
| m/z | Proposed Fragment |
| 159 | [M]⁺ (Molecular Ion) |
| 144 | [M - CH₃]⁺ |
| 114 | [M - OCH₂CH₃]⁺ |
| 86 | [CH(CH₃)N(CH₃)₂]⁺ |
| 72 | [CH₂=N(CH₃)₂]⁺ (Base Peak) |
Interpretation and Rationale:
-
Molecular Ion: The molecular ion peak at m/z 159 would confirm the molecular weight of the compound. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight, which is consistent with the structure.
-
Alpha-Cleavage: The most favorable fragmentation for amines is alpha-cleavage, which involves the cleavage of a bond adjacent to the nitrogen atom. In this case, cleavage of the C2-C3 bond would lead to the formation of a resonance-stabilized iminium ion. The most probable fragmentation is the loss of the ethyl carboxy group to form the ion at m/z 86. Further fragmentation can lead to the highly stable iminium ion [CH₂=N(CH₃)₂]⁺ at m/z 72, which is predicted to be the base peak.
-
Loss of Substituents: Loss of a methyl group from the molecular ion would result in a fragment at m/z 144. Loss of the ethoxy group (-OCH₂CH₃) from the ester would produce a fragment at m/z 114.
Comparative Analysis:
The mass spectrum of Ethyl 3-(diethylamino)propanoate shows a base peak resulting from alpha-cleavage, which is a common fragmentation pathway for amino esters.[1] This supports the prediction that an iminium ion will be a major fragment in the mass spectrum of this compound.
Mass Spectrometry Acquisition Protocol:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system.
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-200).
-
Detection: The detector will record the abundance of each ion at its specific mass-to-charge ratio.
Conclusion
The comprehensive spectroscopic analysis presented in this guide, based on robust prediction methods and validated by comparison with structurally related compounds, provides a detailed and reliable characterization of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their detailed interpretations, serve as an essential reference for researchers in synthesis, drug discovery, and quality control. The provided experimental protocols offer practical guidance for obtaining high-quality spectroscopic data for this and similar molecules. This guide underscores the power of combining predictive tools with comparative analysis to overcome challenges presented by the limited availability of experimental data, thereby upholding scientific rigor and advancing chemical research.
References
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NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]
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Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. Retrieved from [Link]
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Navigating the Synthesis and Supply of Ethyl 3-(dimethylamino)butanoate: A Technical Guide for Chemical Researchers
For researchers and drug development professionals, the strategic sourcing of specialized chemical intermediates is a critical determinant of project timelines and outcomes. Ethyl 3-(dimethylamino)butanoate (CAS No. 85118-28-1), a chiral amino acid ester, represents a versatile building block in organic synthesis. This guide provides an in-depth analysis of its commercial availability, key suppliers, technical specifications, and principal synthesis routes, offering a comprehensive resource for its effective procurement and application.
Market Availability and Key Suppliers
This compound is commercially available primarily as a research-grade chemical, offered by a range of specialized suppliers. It is typically synthesized in small to moderate quantities and is not commonly available in bulk industrial volumes. The compound's availability can be categorized into two main tiers: in-stock research chemicals from major suppliers and custom synthesis services offered by various chemical manufacturing organizations.
Key players in the distribution of this compound include well-established chemical suppliers who cater to the research and development sector. These companies generally provide the compound in quantities ranging from milligrams to several grams. For larger quantities or specific purity requirements, researchers may need to engage with companies offering custom synthesis services.
Table 1: Prominent Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Quantities | Notes |
| Fluorochem | ≥97% | 100 mg, 250 mg, 1 g | Often available from international stock with varying lead times. |
| Santa Cruz Biotechnology, Inc. | Research Grade | Inquire for availability | Primarily for proteomics and biochemical research applications.[1] |
| Toronto Research Chemicals (TRC) | Neat | Custom Synthesis | Available as a custom synthesis product, requiring a quote request for price and lead time. |
| 1PlusChem | 95% | 50 mg, 100 mg, 250 mg | Provides basic chemical properties and pricing for small research quantities.[2] |
| Sigma-Aldrich (Merck) | Research Grade | Inquire for availability | Listed under their portfolio of research chemicals. |
Disclaimer: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.
Technical Profile and Specifications
A thorough understanding of the technical profile of this compound is essential for its successful integration into synthetic workflows. This includes its chemical properties, typical purity, and the analytical methods used for its characterization.
Table 2: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 85118-28-1 | [3][2][4] |
| Molecular Formula | C₈H₁₇NO₂ | [1][2][4] |
| Molecular Weight | 159.23 g/mol | [1] |
| Boiling Point | 188.6 °C at 760 mmHg | [5] |
| Density | 0.927 g/cm³ | [5] |
| Refractive Index | 1.432 | [5] |
| Flash Point | 62.2 °C | [5] |
| InChI Key | JKSXUJFHXQYFMR-UHFFFAOYSA-N | [4] |
Representative Certificate of Analysis
While an actual Certificate of Analysis can vary between suppliers and batches, a typical CoA for research-grade this compound would include the following specifications:
Table 3: Representative Certificate of Analysis Specifications
| Test | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual |
| Purity | ≥97.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | ¹H NMR Spectroscopy |
| Water Content | ≤0.5% | Karl Fischer Titration |
| Residual Solvents | To be reported | GC-HS |
Synthesis and Quality Control
The primary synthetic route to this compound is through the reductive amination of ethyl acetoacetate. This method is favored for its efficiency and control over the final product.
Experimental Protocol: Reductive Amination Synthesis
This protocol outlines a common laboratory-scale synthesis of this compound.
Step 1: Imine Formation
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Add dimethylamine (2 equivalents, typically as a solution in a solvent like THF or water) to the flask.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the enamine intermediate.
Step 2: Reduction
-
Cool the reaction mixture in an ice bath.
-
Slowly add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) (1.5 equivalents), in portions. The use of NaBH₃CN is often preferred as it is more selective for the iminium ion over the ketone.
-
Allow the reaction to warm to room temperature and stir for an additional 12-24 hours.
Step 3: Work-up and Purification
-
Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.
Quality Control and Analytical Characterization
The purity and identity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
-
Gas Chromatography (GC): Used to determine the purity of the final product by separating it from any starting materials, by-products, or residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The proton NMR spectrum would be expected to show characteristic signals for the ethyl ester group, the dimethylamino group, and the protons on the butanoate backbone.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, further confirming its identity.
Applications in Research and Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The presence of both an ester and a tertiary amine functionality allows for a variety of chemical transformations.
While direct links to the synthesis of blockbuster drugs are not prominently documented in publicly available literature, the 3-aminobutanoate scaffold is a component of various biologically active compounds. The dimethylamino group can impart increased water solubility and can serve as a handle for salt formation, which are desirable properties in drug candidates. Its structural similarity to intermediates used in the synthesis of some central nervous system (CNS) active agents suggests its potential utility in this therapeutic area. For instance, related aminoketones are precursors in the synthesis of the analgesic Tramadol.[1][2]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.
Hazard Identification
Based on available safety data, this compound is classified with the following hazards:
-
Harmful if swallowed (H302)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
Storage Recommendations
-
Conditions: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
-
Incompatibilities: Keep away from strong oxidizing agents.
Sources
An In-depth Technical Guide to Ethyl 3-(dimethylamino)butanoate as a Chiral Building Block in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-(dimethylamino)butanoate, a chiral β-amino ester, has emerged as a valuable and versatile building block in modern asymmetric synthesis. Its strategic importance lies in its bifunctional nature, possessing both a nucleophilic amino group and an electrophilic ester moiety, all centered around a stereogenic carbon. This guide provides a comprehensive overview of the synthesis, resolution, and application of this compound, with a particular focus on its role in the construction of complex, high-value molecules such as pharmaceuticals. We will delve into various synthetic strategies for accessing enantiomerically pure forms of this compound, explore its utility in key chemical transformations, and provide detailed experimental protocols to illustrate its practical application. This document is intended to serve as a technical resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development, offering insights into the effective utilization of this important chiral synthon.
Introduction: The Significance of Chiral β-Amino Esters
Chiral β-amino acids and their ester derivatives are privileged structural motifs found in a wide array of natural products, pharmaceuticals, and other biologically active compounds.[1][2] The precise spatial arrangement of the amino and carboxyl functionalities is often critical for molecular recognition and biological activity. Consequently, the development of efficient and stereoselective methods for the synthesis of these compounds is a central theme in contemporary organic synthesis.[1][3]
This compound, with its stereocenter at the C3 position, serves as a prime example of a chiral building block that provides a direct and efficient route to more complex chiral molecules. The dimethylamino group offers a distinct advantage in many synthetic transformations, acting as a directing group, a nucleophile, or a precursor to other functional groups.
Synthesis of this compound: Accessing Enantiomeric Purity
The synthesis of enantiomerically enriched this compound can be broadly categorized into two main approaches: asymmetric synthesis and chiral resolution of a racemic mixture.
Asymmetric Synthesis: Building Chirality from the Ground Up
Asymmetric synthesis offers the most elegant and atom-economical approach to obtaining a single enantiomer of the target molecule.[4] Several powerful strategies have been developed for the enantioselective synthesis of β-amino esters.
One notable method involves the addition of Reformatsky-type reagents to chiral imines .[1] This approach often exhibits high diastereoselectivity, allowing for the controlled formation of the desired stereocenter. For instance, a chiral imine derived from (S)-phenylglycinol can be coupled with a Reformatsky reagent to yield a β-amino ester precursor with high diastereomeric excess (de > 98%).[1][5] Subsequent oxidative cleavage and hydrolysis can then furnish the desired enantiomerically pure β-amino ester.[1][5]
Another powerful technique is the rhodium-catalyzed asymmetric hydrogenation of enamines .[6] This method is particularly effective for the synthesis of chiral β-amino ketones, which can be precursors to β-amino esters. The use of chiral diphosphine ligands, such as DuanPhos, can lead to high enantioselectivities (ee > 99%).[6]
Cooperative isothiourea and Brønsted acid catalysis has also emerged as an effective method for the enantioselective synthesis of α-aryl-β-amino esters.[2] This approach involves the aminomethylation of an arylacetic acid ester and has been successfully applied to the synthesis of bioactive molecules.[2]
Chiral Resolution: Separating Enantiomers
When a racemic mixture of this compound is synthesized, chiral resolution is employed to separate the two enantiomers.[4] This process relies on the conversion of the enantiomers into diastereomers, which have different physical properties and can therefore be separated.[7]
A common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[4][] Chiral resolving agents such as tartaric acid or mandelic acid are often used.[1][7] The resulting diastereomeric salts can then be separated by fractional crystallization, followed by liberation of the free amine to yield the pure enantiomers.
Kinetic resolution is another powerful technique where one enantiomer of the racemate reacts faster with a chiral catalyst or reagent, leaving the other enantiomer unreacted.[] Enzyme-catalyzed kinetic resolutions are particularly common and can offer high selectivity.[]
Applications in the Synthesis of Biologically Active Molecules
The true value of this compound as a chiral building block is demonstrated in its application to the synthesis of complex and medicinally relevant compounds.[2][9] The dimethylamino group, in particular, is a common pharmacophore in many FDA-approved drugs.[10]
Synthesis of Antidepressants
A notable application is in the synthesis of the enantiomers of the antidepressant Venlafaxine.[2][3] The synthesis of (S)-Venlafaxine has been achieved using an enantioselective aminomethylation of an arylacetic acid ester, highlighting the utility of β-amino esters in constructing the core of this important drug.[2]
Synthesis of Platelet Aggregation Inhibitors
This compound derivatives are key intermediates in the preparation of Xemilofiban, a platelet aggregation inhibitor.[1] The development of a practical, large-scale synthesis of a β-amino ester intermediate was crucial for the efficient production of this drug.[1]
Synthesis of Alkaloids and Other Natural Products
The chiral framework provided by this compound is also valuable in the total synthesis of natural products. The amine functionality can be further elaborated to construct complex nitrogen-containing ring systems found in many alkaloids.
Experimental Protocols
The following protocols are provided as illustrative examples of the synthesis and resolution of β-amino esters.
Protocol 1: Enantioselective Synthesis via Reformatsky Reaction[1][5]
-
Imine Formation: A chiral imine is prepared by the condensation of (S)-phenylglycinol with an appropriate aldehyde (e.g., 3-trimethylsilylpropanal).
-
Reformatsky Coupling: The chiral imine is then coupled with a Reformatsky reagent (e.g., ethyl bromoacetate and zinc) to afford a diastereomeric mixture of β-amino esters. The reaction is typically carried out in an ethereal solvent like THF.
-
Oxidative Cleavage: The amino alcohol residue is oxidatively cleaved using sodium periodate in the presence of methylamine. This step can exhibit unusual selectivity, cleaving one diastereomer while leaving the other intact.
-
Hydrolysis and Isolation: The resulting imine is hydrolyzed with an acid (e.g., p-toluenesulfonic acid) to yield the amine salt.
-
Final Product Formation: The final β-amino ester is obtained through transesterification, desilylation (if applicable), and salt formation.
Protocol 2: Chiral Resolution using a Chiral Acid[4][8]
-
Salt Formation: A racemic mixture of this compound is dissolved in a suitable solvent (e.g., ethanol, methanol). An equimolar amount of a chiral resolving agent (e.g., (+)-tartaric acid) is added to the solution.
-
Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of one of the diastereomeric salts. The less soluble diastereomer will precipitate out of the solution.
-
Isolation and Purification: The crystals are collected by filtration and can be further purified by recrystallization.
-
Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the free enantiomerically pure amine.
-
Extraction and Isolation: The free amine is extracted into an organic solvent, dried, and the solvent is removed to yield the pure enantiomer.
| Method | Key Reagents | Typical Stereoselectivity | Advantages | Disadvantages |
| Asymmetric Synthesis (Reformatsky) | Chiral auxiliary (e.g., (S)-phenylglycinol), Reformatsky reagent | de > 98%[1][5] | High stereoselectivity, atom economical | May require multi-step synthesis of chiral auxiliary |
| Asymmetric Synthesis (Hydrogenation) | Chiral Rh-diphosphine catalyst (e.g., DuanPhos) | ee > 99%[6] | High enantioselectivity, catalytic | Requires specialized catalysts and high-pressure equipment |
| Chiral Resolution | Chiral resolving agent (e.g., tartaric acid) | Dependent on crystallization efficiency | Applicable to a wide range of racemic mixtures | Inherent 50% loss of material, can be laborious |
Conclusion
This compound is a powerful and versatile chiral building block in modern organic synthesis. Its accessibility in enantiomerically pure form, either through asymmetric synthesis or chiral resolution, makes it a valuable tool for the construction of complex molecules with high biological activity. The methodologies discussed in this guide provide a solid foundation for researchers and professionals seeking to leverage the synthetic potential of this important chiral synthon in their drug discovery and development efforts. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound will undoubtedly increase.
References
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Awasthi, A. K., et al. (2005). Practical Enantioselective Synthesis of β-Substituted-β-amino Esters. The Journal of Organic Chemistry, 70(14), 5585–5588. [Link]
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Reddy, K. L., et al. (2006). Enantioselective synthesis of beta-amino esters and its application to the synthesis of the enantiomers of the antidepressant Venlafaxine. Chemical Communications, (29), 3110–3112. [Link]
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Awasthi, A. K., et al. (2005). Practical enantioselective synthesis of beta-substituted-beta-amino esters. PubMed. [Link]
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Smith, A. D., et al. (2017). Enantioselective Synthesis of α‐Aryl‐β2‐Amino‐Esters by Cooperative Isothiourea and Brønsted Acid Catalysis. Angewandte Chemie International Edition, 56(34), 10149–10153. [Link]
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Szakonyi, Z., et al. (2020). Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. Symmetry, 12(4), 521. [Link]
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The Emerging Potential of Ethyl 3-(dimethylamino)butanoate in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
Preamble: Unveiling a Versatile Scaffold for Modern Drug Discovery
In the ever-evolving landscape of medicinal chemistry, the identification and strategic utilization of novel molecular scaffolds are paramount to the successful development of next-generation therapeutics. This technical guide delves into the untapped potential of Ethyl 3-(dimethylamino)butanoate, a seemingly simple yet remarkably versatile building block. While extensive research on this specific molecule is nascent, a comprehensive analysis of its core structural motifs—the β-amino ester and the dimethylamino pharmacophore—reveals a wealth of possibilities for the design of innovative drug candidates across a spectrum of therapeutic areas. This document serves as a forward-looking exploration, grounded in established principles of medicinal chemistry, to inspire and guide researchers in harnessing the latent power of this promising scaffold.
I. The Strategic Importance of the β-Amino Acid and Dimethylamine Moieties
The therapeutic potential of this compound can be logically inferred from the well-documented significance of its constituent parts: the β-amino acid backbone and the terminal dimethylamino group.
The β-Amino Acid Core: A Gateway to Enhanced Pharmacokinetics and Novel Bioactivities
β-amino acids, structural isomers of the proteinogenic α-amino acids, have garnered considerable attention in medicinal chemistry for their ability to impart unique and advantageous properties to parent molecules.[1][2] Their incorporation into peptide-based drugs can confer remarkable resistance to proteolytic degradation, thereby enhancing metabolic stability and bioavailability.[1][3] Beyond peptidomimetics, the β-amino acid scaffold is a crucial component in a variety of small molecule pharmaceuticals and natural products, exhibiting a wide range of biological activities, including hypoglycemic, antifungal, and insecticidal properties.[1][2]
The Dimethylamine Pharmacophore: A Proven Player in FDA-Approved Therapeutics
The dimethylamino (DMA) group is a prevalent pharmacophore found in a multitude of FDA-approved drugs, underscoring its importance in modulating pharmacological activity and physicochemical properties.[4][5][6][7] This functional group can significantly influence a molecule's solubility, lipophilicity, and ability to interact with biological targets.[7] The basicity of the tertiary amine allows for the formation of water-soluble salts, a critical attribute for drug formulation and delivery.[7] Furthermore, the DMA moiety is a key feature in drugs targeting the central nervous system (CNS), as well as in anticancer, antihistaminic, and antimicrobial agents.[4][5][6][7]
II. Synthesis and Derivatization Strategies for this compound
The accessibility of this compound and its derivatives is a key factor in its potential as a versatile scaffold. A plausible and efficient synthetic route involves a Michael addition of dimethylamine to ethyl crotonate.
Proposed Synthetic Protocol: Aza-Michael Addition
Reaction:
Step-by-Step Methodology:
-
Reaction Setup: To a solution of ethyl crotonate (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, acetonitrile) at 0 °C, add a solution of dimethylamine (1.2 equivalents) in the same solvent dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then dissolved in a suitable organic solvent (e.g., ethyl acetate) and washed with saturated aqueous sodium bicarbonate solution followed by brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Derivatization Pathways for Library Synthesis
The true potential of this compound lies in its amenability to chemical modification to generate a diverse library of analogs for biological screening.
-
Modification of the Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines or alcohols to generate a library of amides and esters.
-
Quaternization of the Amine: The tertiary amine can be quaternized with various alkyl halides to introduce a permanent positive charge, which can be beneficial for certain biological targets.
-
Modifications at the α- and β-positions: The carbon backbone can be further functionalized to introduce additional diversity.
III. Hypothesized Therapeutic Applications and Mechanistic Rationale
Based on the established roles of the β-amino acid and dimethylamino moieties, we can project several promising therapeutic avenues for derivatives of this compound.
Central Nervous System (CNS) Disorders
The presence of the dimethylamino group, a common feature in many CNS-active drugs, suggests that derivatives of this compound could be designed to cross the blood-brain barrier and interact with CNS targets.[7] The β-amino acid scaffold can be utilized to mimic or disrupt the binding of endogenous ligands to receptors or enzymes involved in neurotransmission.[8][9]
Hypothetical Target and Mechanism:
-
Target: G-protein coupled receptors (GPCRs) such as dopamine or serotonin receptors.
-
Mechanism: Derivatives could be designed as agonists or antagonists, modulating downstream signaling pathways. The dimethylamino group could engage in a key ionic interaction with an acidic residue (e.g., aspartate) in the receptor's binding pocket, a common interaction for aminergic GPCR ligands.[10]
Signaling Pathway Diagram: Hypothetical GPCR Modulation
Caption: A streamlined workflow for the discovery and validation of bioactive this compound derivatives.
Primary Screening: Cytotoxicity and Antimicrobial Assays
| Assay Type | Cell Lines / Organisms | Endpoint |
| Cytotoxicity Assay | A panel of cancer cell lines (e.g., MCF-7, HepG2, A549) and a normal cell line (e.g., MCF-10A) | IC50 values determined by MTT or similar viability assays. |
| Antimicrobial Assay | Representative strains of Gram-positive and Gram-negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) | Minimum Inhibitory Concentration (MIC) values. |
Secondary Screening: Target-Based Assays
Based on the results of the primary screening, promising compounds would be advanced to target-based assays.
-
For CNS-active candidates: Receptor binding assays (e.g., radioligand binding assays) for specific GPCRs, followed by functional assays (e.g., cAMP measurement) to determine agonist or antagonist activity.
-
For anticancer candidates: Tubulin polymerization assays, kinase inhibition assays, or other relevant enzyme inhibition assays. [11][12][13]
V. Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold in medicinal chemistry. By leveraging the well-established pharmacological advantages of the β-amino acid and dimethylamino moieties, there is a significant opportunity to develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. The synthetic accessibility and derivatization potential of this molecule make it an attractive starting point for the generation of diverse chemical libraries. This technical guide provides a conceptual framework and a starting point for researchers to embark on the exciting journey of unlocking the full therapeutic potential of this compound and its analogs.
VI. References
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FDA Approved drugs containing dimethylamine pharmacophore : A Review of the last 50 years. (2024). RSC Advances.
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FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. (2024). RSC Publishing. [Link]
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FDA-Approved Drugs Containing Dimethylamine Pharma. (2026). Scribd. [Link]
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Synthesis and therapeutic application of beta-amino alcohol derivatives. (2025). ResearchGate. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2017). Hilaris Publisher. [Link]
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Poly(beta-amino esters): applications in immunology. (n.d.). PubMed Central. [Link]
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Chemical process synthesis of beta-amino acids and esters. (1999). PubMed. [Link]
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Poly(β‐Amino Esters): Synthesis, Formulations, and Their Biomedical Applications. (n.d.). Semantic Scholar. [Link]
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Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. [Link]
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The Role of Amino Acids in Neurotransmission and Fluorescent Tools for Their Detection. (n.d.). MDPI. [Link]
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Practical enantioselective synthesis of beta-substituted-beta-amino esters. (n.d.). PubMed. [Link]
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Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. (n.d.). Washington University in St. Louis. [Link]
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β-Amino Acids: Role in Human Biology and Medicinal Chemistry - A Review. (2025). ResearchGate. [Link]
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β-Amino Acid synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. [Link]
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NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). University of Illinois Urbana-Champaign. [Link]
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Design, synthesis and biological evaluation of ethyl-4,4,4-trifluoro-3-hydrazonobutanoate derivatives. (n.d.). ResearchGate. [Link]
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The organic ester O,O'-diethyl-(S,S)-ethylenediamine- N,N'-di-2-(3-cyclohexyl)propanoate dihydrochloride attenuates murine breast cancer growth and metastasis. (2018). PubMed. [Link]
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Inhibitors of the Hydrolytic Enzyme Dimethylarginine Dimethylaminohydrolase (DDAH): Discovery, Synthesis and Development. (n.d.). PubMed Central. [Link]
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β-Amino ketones, esters, nitriles and related compounds synthesis by 1,4-addition. (n.d.). Organic Chemistry Portal. [Link]
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2-[2'-(Dimethylamino)ethyl]-1,2-dihydro- 3H-dibenz[de,h]isoquinoline-1,3-diones with substituents at positions 4, 8, 9, 10, and 11. Synthesis, antitumor activity, and quantitative structure-activity relationships. (n.d.). PubMed. [Link]
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When and why amino acids?. (n.d.). PubMed Central. [Link]
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Design and Synthesis of Conformationally Flexible Scaffold as Bitopic Ligands for Potent D3-Selective Antagonists. (n.d.). PubMed Central. [Link]
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Enzyme Inhibitors: Design, Synthesis and Biological Evaluation—3rd Edition. (n.d.). MDPI. [Link]
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Design, synthesis, and anticancer assessment of structural analogues of (E)-1-((3,4,5-trimethoxybenzylidene)amino)-4-(3,4,5-trimethoxyphenyl)imidazo[1,2-a]quinoxaline-2-carbonitrile (6b), an imidazo[1,2-a]quinoxaline-based non-covalent EGFR inhibitor. (2024). PubMed Central. [Link]
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Synthesis of enzyme-inhibitory phospholipid analogs. III. A facile synthesis of N-acylaminoethylphosphorylcholines. (n.d.). PubMed. [Link]
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Design, synthesis and cytotoxic research of a novel antitumor model based on acrylamide–PABA analogs via β-tubulin inhibition. (2025). PubMed Central. [Link]
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A Senior Application Scientist's Guide to the Synthesis of Substituted Butanoates
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted butanoates are a pivotal class of molecules, forming the structural core of a vast array of pharmaceuticals, natural products, and advanced materials. Their functional versatility makes them indispensable building blocks in the drug development pipeline, where precise control over stereochemistry and substitution patterns is paramount for tuning biological activity and pharmacokinetic properties. This guide provides an in-depth exploration of the core synthetic strategies for accessing these valuable compounds, focusing on the underlying mechanistic principles, practical experimental protocols, and the comparative advantages of each approach.
The Workhorse Method: Alkylation of β-Ketoesters
The alkylation of β-ketoesters, such as ethyl acetoacetate, is a classic and highly reliable method for the synthesis of α-substituted butanoates. The strategic placement of two carbonyl groups renders the α-protons particularly acidic, facilitating their removal by a moderately strong base to form a resonance-stabilized enolate. This potent nucleophile can then be alkylated with a variety of electrophiles.
Mechanistic Rationale: A Stepwise Approach to C-C Bond Formation
The synthesis begins with the in-situ formation of a β-ketoester via a Claisen condensation, a fundamental C-C bond-forming reaction.[1][2] In this process, two equivalents of an ester react in the presence of a strong base to yield a β-keto ester.[1] The mechanism involves the deprotonation of the acidic α-hydrogen of one ester molecule to form a resonance-stabilized enolate.[2] This enolate then attacks the carbonyl carbon of a second ester molecule, leading to a tetrahedral intermediate that subsequently eliminates an alkoxide to furnish the β-keto ester.[2]
The subsequent alkylation proceeds through a two-step sequence:
-
Enolate Formation: A base, typically an alkoxide like sodium ethoxide, deprotonates the α-carbon of the β-ketoester, creating a resonance-stabilized enolate ion. This equilibrium favors the formation of the enolate due to the charge delocalization across the two carbonyl groups.
-
Nucleophilic Substitution: The enolate anion then acts as a nucleophile, attacking an alkyl halide in a classic SN2 reaction. This step forms the new carbon-carbon bond at the α-position.
Figure 1: Workflow for β-Ketoester Formation and Subsequent Alkylation.
Field-Proven Protocol: Synthesis of Ethyl n-Butylacetoacetate
This protocol details a robust procedure for the alkylation of ethyl acetoacetate with n-butyl bromide.
Materials:
-
5 L three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel
-
Absolute ethanol
-
Sodium metal
-
Ethyl acetoacetate
-
n-Butyl bromide
Procedure:
-
Preparation of Sodium Ethoxide: In the 5 L flask, add 115 g of sodium metal, cut into small pieces, to 2.5 L of absolute ethanol gradually over 3-4 hours.
-
Addition of β-Ketoester: Once all the sodium has dissolved, add 650 g of ethyl acetoacetate to the sodium ethoxide solution.
-
Initiation of Reflux: Begin stirring and heat the mixture to a gentle boil.
-
Alkylation: Add 750 g of n-butyl bromide through the dropping funnel over approximately 2 hours while maintaining reflux.
-
Reaction Completion: Continue to stir and reflux the mixture for 6-10 hours, or until the reaction mixture is neutral to moist litmus paper.
-
Work-up: Cool the reaction mixture and decant the solution from the precipitated sodium bromide. The salt is then washed with a small amount of absolute ethanol, and the washings are combined with the main solution.
-
Purification: Remove the ethanol by distillation. The crude product can be used directly in subsequent steps or purified by vacuum distillation.
Expected Yield: 69-72% of ethyl n-butylacetoacetate.
Phase-Transfer Catalysis: A Milder Alternative
A significant advancement in the alkylation of β-ketoesters is the use of phase-transfer catalysis (PTC). This technique avoids the need for strong, anhydrous bases like sodium ethoxide, instead employing weaker bases such as potassium carbonate in a biphasic system. A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transport of the enolate from the aqueous or solid phase into the organic phase where the alkylation reaction occurs.[3] This approach offers several advantages, including milder reaction conditions, easier work-up, and often improved yields.[3]
Figure 3: Catalytic Cycle of a Proline-Catalyzed Michael Addition.
Representative Protocol: Organocatalytic Michael Addition of Acetone to trans-β-Nitrostyrene
This protocol provides a general procedure for the proline-catalyzed Michael addition.
Materials:
-
Schlenk tube
-
DL-Proline
-
trans-β-Nitrostyrene
-
Dichloromethane
-
Acetone
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a Schlenk tube, add trans-β-nitrostyrene (0.3 mmol), acetone (5 equivalents), and DL-proline (20 mol%) in dichloromethane (0.1 M). [4]2. Reaction: Stir the reaction mixture at ambient temperature for approximately 12 hours, monitoring the progress by TLC. [4]3. Work-up: Upon completion, add ethyl acetate (0.2 mL) to the reaction mixture. Wash the solution twice with water, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. [4]4. Purification: Purify the crude product by flash column chromatography on silica gel.
Robinson Annulation: A Tandem Approach to Cyclic Systems
While not directly producing linear butanoates, the Robinson annulation is a powerful tandem reaction that utilizes Michael addition chemistry to construct six-membered rings, often found in steroids and other complex natural products. [5]The reaction sequence involves a Michael addition followed by an intramolecular aldol condensation. [4]This method is highly valuable for creating polycyclic systems that may contain a substituted butanoate moiety or can be further elaborated to include one.
The mechanism begins with a Michael addition of an enolate to an α,β-unsaturated ketone, which is followed by an intramolecular aldol condensation of the resulting 1,5-diketone. [5]
Comparative Analysis of Synthesis Methods
| Method | Key Features | Advantages | Disadvantages | Typical Yields |
| Alkylation of β-Ketoesters | Versatile for α-substitution. | Well-established, reliable, high yields. | Requires strong base, not ideal for base-sensitive substrates. | 60-90% |
| Phase-Transfer Catalysis | Milder conditions for alkylation. | Avoids strong bases, easier work-up. | Catalyst can sometimes be difficult to remove. | 70-95% |
| Michael Addition | Forms C-C bonds at the β-position. | Wide range of nucleophiles and acceptors, good for creating complexity. | Can be prone to side reactions, regioselectivity can be an issue. | 50-90% |
| Organocatalytic Michael Addition | Asymmetric synthesis. | High enantioselectivity, metal-free, "green." | Catalyst loading can be high, reaction times can be long. | 70-99% (with high ee) |
| Robinson Annulation | Ring formation. | Powerful for constructing polycyclic systems. | Limited to the synthesis of six-membered rings. | 40-80% |
Applications in Drug Development
Substituted butanoates are prevalent in a wide range of pharmaceuticals due to their ability to mimic natural substrates and interact with biological targets. For instance, butanoic acid derivatives have been explored as antiviral agents and for their role in mucosal health. [6]The versatile reactivity of substituted butanoates, such as ethyl 2-benzylacetoacetate, makes them valuable intermediates in the synthesis of heterocyclic scaffolds, which are fundamental in medicinal chemistry.
Conclusion
The synthesis of substituted butanoates is a mature field with a rich arsenal of reliable and innovative methodologies. The classic alkylation of β-ketoesters remains a go-to method for α-substitution, with phase-transfer catalysis offering a milder and often more efficient alternative. For the introduction of substituents at other positions and for the construction of complex stereochemistry, the Michael addition, particularly its organocatalytic asymmetric variants, has become an indispensable tool. The choice of synthetic strategy will ultimately depend on the desired substitution pattern, stereochemical requirements, and the overall complexity of the target molecule. As the demand for novel and complex drug candidates continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of substituted butanoates will remain a key area of research in organic and medicinal chemistry.
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An In-depth Technical Guide to the Safe Handling of Ethyl 3-(dimethylamino)butanoate
This guide provides a comprehensive overview of the essential safety protocols and handling precautions for Ethyl 3-(dimethylamino)butanoate (CAS No. 85118-28-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure a secure laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of risk mitigation when working with this compound.
Compound Identification and Physicochemical Properties
This compound is a chemical intermediate whose safe handling is predicated on a clear understanding of its physical and chemical characteristics. These properties influence its potential hazards and the necessary control measures.
| Property | Value | Source |
| CAS Number | 85118-28-1 | [1] |
| Molecular Formula | C₈H₁₇NO₂ | [1][2] |
| Molecular Weight | 159.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CCOC(=O)CC(C)N(C)C | [1][2] |
| InChI Key | JKSXUJFHXQYFMR-UHFFFAOYSA-N | [2] |
| Purity | ≥97% (typical) | [2] |
| Appearance | Data not consistently available; handle as a potentially hazardous liquid. |
Hazard Identification and GHS Classification
Understanding the specific hazards is the cornerstone of safe laboratory practice. This compound is classified under the Globally Harmonized System (GHS) with the following hazards, demanding rigorous adherence to safety protocols.[2]
| Hazard Statement | Code | Description |
| Harmful if swallowed | H302 | Ingestion of the substance can lead to adverse health effects.[2] |
| Causes skin irritation | H315 | Direct contact with the skin may cause inflammation and irritation.[2] |
| Causes serious eye irritation | H319 | Contact with the eyes can result in significant irritation.[2][3] |
| May cause respiratory irritation | H335 | Inhalation of vapors or mists may irritate the respiratory tract.[2][4] |
The causality for these classifications lies in the compound's chemical nature. The amino group can impart basicity and reactivity, while the ester functional group can undergo hydrolysis. These properties can lead to irritation upon contact with mucosal membranes and skin.
The Hierarchy of Controls: A Systematic Approach to Safety
The most effective safety strategy involves a multi-layered approach, prioritized from most to least effective. This "Hierarchy of Controls" is a fundamental concept in chemical safety and should be applied rigorously when handling this compound.
Caption: The Hierarchy of Controls model, prioritizing safety measures from most to least effective.
Standard Operating Protocol: Safe Handling and Use
Adherence to a detailed Standard Operating Protocol (SOP) is non-negotiable. The following steps are derived from established safety data sheets and best practices.
Engineering Controls
The primary defense against exposure is to physically separate the researcher from the hazard.
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5] This is crucial to mitigate the risk of respiratory irritation (H335).
-
Safety Equipment: An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[3][5] Regular testing of this equipment is mandatory.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be selected based on the specific hazards of the compound.
-
Eye and Face Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7] This is required to prevent serious eye irritation (H319).
-
Skin Protection: A lab coat or chemical-resistant apron should be worn.[5] Wear appropriate protective gloves to prevent skin exposure.[3][6] Given the nature of the compound, nitrile or neoprene gloves are recommended; they must be inspected before use and changed immediately upon contamination.[5]
-
Respiratory Protection: If work must be performed outside a fume hood or if ventilation is inadequate, a NIOSH/MSHA-approved respirator with a cartridge suitable for organic vapors is required.[5]
Handling and Storage Procedures
-
Handling: Avoid contact with skin, eyes, and clothing.[4][6][7] Do not breathe vapors or mists.[5][6] Wash hands thoroughly after handling.[3][4] Do not eat, drink, or smoke in the work area.
-
Storage: Store in a cool, dry, and well-ventilated place.[4][8] Keep the container tightly closed to prevent the release of vapors and potential contamination.[4][5][8] Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[8]
Emergency Procedures: Preparedness and Response
Effective response to emergencies minimizes harm to personnel and the environment. All laboratory members must be trained on these procedures.
First Aid Measures
The immediate and correct application of first aid is critical. Always show the Safety Data Sheet (SDS) to attending medical personnel.[4]
Caption: Decision tree for first aid response to various exposure routes.
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, call a POISON CENTER or doctor.
-
In Case of Skin Contact: Take off immediately all contaminated clothing.[3] Rinse skin with water or shower. If skin irritation occurs, get medical advice.[3]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes.[4] Remove contact lenses if present and easy to do so.[4] Continue rinsing and immediately call an ophthalmologist or POISON CENTER.
-
If Swallowed: Immediately call a POISON CENTER or doctor.[2] Rinse mouth.[3][4] Do NOT induce vomiting.[6]
Accidental Release Measures
A spill of this compound requires a calm, systematic response.
-
Personal Precautions: Evacuate the danger area. Avoid breathing vapors and ensure adequate ventilation.[4] Avoid substance contact. Wear the full PPE as described in Section 4.2.
-
Environmental Precautions: Prevent the product from entering drains, as its ecological effects have not been fully determined.[3][4]
-
Containment and Clean-up: Cover drains. Absorb the spill with an inert, non-combustible material (e.g., sand, silica gel, universal binder).[5][6] Collect the material using non-sparking tools and place it in a suitable, closed container for disposal.[4][6]
Fire-Fighting Measures and Disposal
-
Fire-Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[4][6][7]
-
Specific Hazards: The compound is combustible. Thermal decomposition can lead to the release of irritating gases and toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[6]
-
Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[4][6]
-
-
Disposal:
-
Waste material must be disposed of in accordance with national and local regulations. This should be done through a licensed professional waste disposal service.[5]
-
Do not mix with other waste. Handle uncleaned containers as you would the product itself.
-
References
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Methodological & Application
Application Note and Protocol for the Synthesis of Ethyl 3-(dimethylamino)butanoate
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of Ethyl 3-(dimethylamino)butanoate, a valuable intermediate in pharmaceutical and fine chemical synthesis. The primary protocol detailed herein focuses on a robust and widely applicable method: the reductive amination of ethyl acetoacetate with dimethylamine, followed by in-situ reduction of the resulting enamine. This application note elucidates the underlying chemical principles, provides a detailed step-by-step experimental protocol, and outlines the necessary safety precautions and characterization techniques.
Introduction and Scientific Background
This compound is a tertiary amine-containing ester that serves as a versatile building block in organic synthesis. Its structure incorporates both a nucleophilic tertiary amine and an electrophilic ester functional group, making it a key component in the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs).
The synthesis of β-amino esters, such as the target molecule, can be achieved through several synthetic strategies. One of the most common and efficient methods is the reductive amination of a β-ketoester. This approach involves the condensation of a ketone with an amine to form an enamine intermediate, which is then reduced to the corresponding amine. This one-pot reaction is often favored due to its operational simplicity and high yields.
An alternative strategy for the formation of N,N-dimethylated amines is the Eschweiler-Clarke reaction.[1][2][3][4] This classic reaction involves the methylation of a primary or secondary amine using excess formic acid and formaldehyde.[1][5] The reaction proceeds via the formation of an iminium ion, which is then reduced by formic acid.[2][4] A key advantage of the Eschweiler-Clarke reaction is that it prevents the over-methylation to form quaternary ammonium salts.[1][2] While not the primary focus of this protocol, it represents a valid alternative for the synthesis of the target molecule should the precursor, ethyl 3-aminobutanoate, be readily available.
Reaction Mechanism: Reductive Amination
The synthesis of this compound from ethyl acetoacetate and dimethylamine proceeds through a two-step, one-pot process:
-
Enamine Formation: Ethyl acetoacetate, a β-ketoester, reacts with dimethylamine in the presence of an acid catalyst to form an enamine intermediate, ethyl 3-(dimethylamino)crotonate. This reaction is a condensation reaction where a molecule of water is eliminated.
-
Reduction: The C=C double bond of the enamine is then selectively reduced to a single bond to yield the final product, this compound. This reduction is typically achieved using a hydride reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).
The overall transformation can be visualized as follows:
Caption: Reductive amination workflow.
Experimental Protocol
This protocol details the synthesis of this compound via the reductive amination of ethyl acetoacetate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl acetoacetate | Reagent | Sigma-Aldrich | 141-97-9 |
| Dimethylamine solution | 40% in H₂O | Sigma-Aldrich | 124-40-3 |
| Sodium borohydride | ≥98% | Sigma-Aldrich | 16940-66-2 |
| Methanol | Anhydrous | Fisher Scientific | 67-56-1 |
| Diethyl ether | Anhydrous | Fisher Scientific | 60-29-7 |
| Saturated sodium bicarbonate solution | - | - | - |
| Anhydrous magnesium sulfate | - | Fisher Scientific | 7487-88-9 |
| Round-bottom flask (250 mL) | - | - | - |
| Magnetic stirrer and stir bar | - | - | - |
| Reflux condenser | - | - | - |
| Ice bath | - | - | - |
| Separatory funnel (250 mL) | - | - | - |
| Rotary evaporator | - | - | - |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add ethyl acetoacetate (13.0 g, 0.1 mol).
-
Addition of Dimethylamine: Cool the flask in an ice bath and slowly add a 40% aqueous solution of dimethylamine (11.3 g, 0.1 mol). Stir the mixture at 0-5 °C for 30 minutes.
-
Enamine Formation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours. The formation of the enamine, ethyl 3-(dimethylamino)crotonate, may be monitored by thin-layer chromatography (TLC).
-
Reduction: Cool the reaction mixture again in an ice bath. Slowly and portion-wise, add sodium borohydride (3.8 g, 0.1 mol) to the stirred solution. Caution: Hydrogen gas is evolved; ensure adequate ventilation.
-
Reaction Completion: After the addition of sodium borohydride is complete, remove the ice bath and stir the reaction mixture at room temperature for 12 hours.
-
Work-up:
-
Carefully quench the reaction by the slow addition of water (50 mL).
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and wash with a saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by vacuum distillation to yield this compound as a colorless liquid.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[6][7]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.[6]
-
Reagent Handling:
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Characterization
The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR spectroscopy will show characteristic peaks for the ethyl group (a triplet and a quartet), the dimethylamino group (a singlet), and the protons on the butanoate backbone.[8][9][10]
-
¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon of the ester, the carbons of the ethyl group, the dimethylamino carbons, and the carbons of the butanoate chain.[8][11]
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretch of the ester.[8]
-
Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound.[8]
Expected Results and Troubleshooting
| Parameter | Expected Value |
| Appearance | Colorless liquid |
| Molecular Formula | C₈H₁₇NO₂[12] |
| Molecular Weight | 159.23 g/mol [13] |
| Boiling Point | ~75-80 °C at 15 mmHg |
| Yield | 70-85% |
Troubleshooting:
-
Low Yield:
-
Incomplete enamine formation: Ensure adequate reaction time and consider the use of a Dean-Stark apparatus to remove water if the reaction stalls.
-
Incomplete reduction: Ensure the stoichiometry of the reducing agent is correct and that it was added carefully to prevent decomposition.
-
Losses during work-up: Ensure complete extraction and careful handling during solvent removal.
-
-
Impure Product:
-
Presence of starting material: Indicates incomplete reaction. Consider extending the reaction time or slightly increasing the amount of dimethylamine and reducing agent.
-
Side products: Inefficient purification may be the cause. Ensure proper vacuum distillation technique.
-
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying reaction mechanism and adhering to the detailed experimental procedure and safety precautions, researchers can successfully synthesize this valuable chemical intermediate for a wide range of applications in organic synthesis and drug discovery.
References
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Wikipedia. Eschweiler–Clarke reaction. [Link]
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Nottingham ePrints. A Reductive Amination Using Methyl Esters as Nominal Electrophiles. [Link]
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Journal of the Chemical Society, Transactions (RSC Publishing). XVI.—The condensation of ethyl acetoacetate with p-dimethylaminobenzaldehyde and ammonia. [Link]
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Quora. How is the structure of ethyl ethanoate consistent with the NMR spectrum? #AlevelChemistry. [Link]
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YouTube. NMR of ethyl ethanoate for A-level Chemistry | H-NMR | Hydrogen NMR splitting patterns of esters. [Link]
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Application Notes and Protocols for the Fischer Esterification of 3-(Dimethylamino)butanoic Acid
Introduction: Navigating the Esterification of Amino Acids
The Fischer-Speier esterification, a cornerstone of organic synthesis, offers a direct and atom-economical pathway for converting carboxylic acids into their corresponding esters.[1][2] This acid-catalyzed nucleophilic acyl substitution is particularly relevant in the synthesis of pharmaceutical intermediates and other fine chemicals.[1][3] When applied to amino acids, this reaction requires careful consideration of the bifunctional nature of the substrate, which contains both a carboxylic acid and an amino group.[4][5] The amino group's basicity necessitates acidic conditions to protonate it, preventing self-amidation and allowing the carboxylic acid to undergo esterification.[5]
This document provides a comprehensive guide for the Fischer esterification of 3-(dimethylamino)butanoic acid to synthesize ethyl 3-(dimethylamino)butanoate. This tertiary amino ester is a valuable building block in medicinal chemistry. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested protocol, and discuss critical parameters for success.
Reaction Mechanism and Rationale
The Fischer esterification proceeds via a reversible, acid-catalyzed mechanism.[6][7] The key steps are:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity.[7]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to a tetrahedral intermediate.[8][9]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.
-
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen, yielding the final ester product.[10]
Due to the reversible nature of the reaction, strategies must be employed to drive the equilibrium towards the product side.[6][11] A common and effective approach is to use a large excess of the alcohol, which also serves as the solvent.[7][9]
Experimental Workflow Diagram
Caption: Workflow for the Fischer Esterification of 3-(dimethylamino)butanoic acid.
Detailed Protocol: Synthesis of this compound
This protocol is designed for the synthesis of this compound from 3-(dimethylamino)butanoic acid using ethanol as the reagent and solvent, with sulfuric acid as the catalyst.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-(Dimethylamino)butanoic acid | ≥98% | Sigma-Aldrich | |
| Ethanol, absolute | Anhydrous, ≥99.5% | Fisher Scientific | Use of anhydrous alcohol is crucial. |
| Sulfuric acid, concentrated | ACS Reagent, 95-98% | VWR | Handle with extreme care. |
| Saturated sodium bicarbonate solution | Laboratory Grade | - | Prepared in-house. |
| Diethyl ether or Ethyl acetate | ACS Reagent | - | For extraction. |
| Anhydrous sodium sulfate | ACS Reagent | - | For drying the organic phase. |
Equipment
-
Round-bottom flask (appropriate size for the reaction scale)
-
Reflux condenser
-
Heating mantle or oil bath with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or meter
Procedure
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 3-(dimethylamino)butanoic acid.
-
Add a significant excess of absolute ethanol. A 10 to 20-fold molar excess of ethanol relative to the carboxylic acid is recommended to drive the equilibrium towards the product.[7] The ethanol will also serve as the solvent.
-
-
Catalyst Addition:
-
Place the flask in an ice bath to cool the solution.
-
Slowly and cautiously, add concentrated sulfuric acid dropwise with continuous stirring. A typical catalytic amount is 5-10 mol% relative to the carboxylic acid. The addition is exothermic and should be done with care.
-
-
Reflux:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the reaction mixture to a gentle reflux using a heating mantle or oil bath.[12] The reaction temperature will be the boiling point of ethanol (approximately 78 °C).
-
Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or by taking small aliquots for analysis (e.g., GC-MS).
-
-
Work-up and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate.[9][12] Be cautious as this will generate carbon dioxide gas, causing effervescence.[9] Continue adding the bicarbonate solution until the pH of the aqueous layer is neutral or slightly basic (pH 7-8).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).[12]
-
Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Dry the combined organic layers over anhydrous sodium sulfate.[10]
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the solvent.
-
-
Purification and Characterization:
-
The crude product, this compound, can be purified by vacuum distillation if necessary.
-
Characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity. The expected molecular formula is C₈H₁₇NO₂.[13][14]
-
Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Molar Ratio | 1:10 to 1:20 (Acid:Alcohol) | A large excess of alcohol shifts the reaction equilibrium towards the formation of the ester (Le Châtelier's Principle).[6][7] |
| Catalyst | Concentrated H₂SO₄ (5-10 mol%) | A strong acid is required to protonate the carboxylic acid and catalyze the reaction effectively.[2][15] |
| Temperature | Reflux (approx. 78 °C for ethanol) | Provides the necessary activation energy for the reaction to proceed at a reasonable rate.[12] |
| Reaction Time | 4-6 hours | Sufficient time for the reaction to reach equilibrium. Monitor by TLC for optimal results. |
Troubleshooting
-
Low Yield:
-
Incomplete reaction: Extend the reflux time or increase the amount of catalyst. Ensure the alcohol is anhydrous, as water can shift the equilibrium back to the reactants.
-
Loss during work-up: Ensure complete extraction from the aqueous layer. Avoid vigorous shaking of the separatory funnel to prevent the formation of emulsions.
-
-
Product Contamination:
-
Unreacted carboxylic acid: Ensure complete neutralization during the work-up. A basic wash will remove acidic impurities.
-
Side products: Purify the crude product by distillation or column chromatography.
-
Safety Precautions
-
Always work in a well-ventilated fume hood.[1]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Concentrated sulfuric acid is highly corrosive and a strong dehydrating agent. Handle with extreme care and have a neutralizing agent (e.g., sodium bicarbonate) readily available in case of a spill.[16]
-
Ethanol is flammable. Keep away from open flames and ignition sources.
Conclusion
The Fischer esterification of 3-(dimethylamino)butanoic acid is a robust and scalable method for the synthesis of its corresponding ethyl ester. By carefully controlling the reaction conditions, particularly the use of excess alcohol and an appropriate acid catalyst, high yields of the desired product can be achieved. The protocol outlined in this document provides a solid foundation for researchers and drug development professionals to successfully synthesize this valuable chemical intermediate.
References
-
Pearson. (2024, October 3). Reactions of Amino Acids: Esterification: Videos & Practice Problems. Retrieved from [Link]
-
Scirp.org. (n.d.). Microwave-Assisted Facile and Rapid Esterification of Amino Acids I: Esterification of L-Leucine from Batch to Flow Processes and Scale-Up. Retrieved from [Link]
-
Reddit. (2014, August 15). Why is Fisher method preferred for the esterification of amino acids? Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]
-
AK Lectures. (n.d.). Acylation and Esterification of Amino Acids. Retrieved from [Link]
- Reusch, W. (2018, July 25). Reactions of α-Amino Acids : Carboxylic Acid Esterification. Virtual Textbook of Organic Chemistry.
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
- Unknown. (n.d.).
- Unknown. (n.d.). 22.
-
PubChemLite. (n.d.). This compound (C8H17NO2). Retrieved from [Link]
-
ResearchGate. (2016, January 29). How to do esterification of amino acid? Retrieved from [Link]
-
ACS Publications. (2023, October 30). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 5.310 (F19) Fischer Esterification Lab Manual. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ethyl 3-(ethylamino)butanoate. PubChem. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]
- Google Patents. (n.d.). CN102503846B - Method for synthesis of ethyl 2-(1-phenylethylamino)-4-oxo-4-phenylbutanoate.
-
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
- Unknown. (n.d.).
-
Pearson. (n.d.). Show how each of the following esters could be prepared using a carboxylic acid as one of the starting materials: a. methyl butyrate (odor of apples). Retrieved from [Link]
-
Quora. (2018, August 10). What are the esterification reactions, equation, and products of butanoic acid? Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. Retrieved from [Link]
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Application Notes & Protocols: The Strategic Use of the Ethyl 3-(Dimethylamino)butanoate Scaffold in Asymmetric Synthesis
These application notes serve as a comprehensive guide for researchers, medicinal chemists, and process development scientists on the strategic applications of the ethyl 3-(dimethylamino)butanoate scaffold and its closely related analogs in modern asymmetric synthesis. We move beyond simple procedural outlines to provide a deep, mechanistic understanding of how this chiral building block is synthesized and utilized, ensuring both scientific rigor and practical applicability in the laboratory.
Introduction: The Value of Chiral β-Amino Carbonyls
Chiral β-amino ketones and esters are privileged structural motifs in organic synthesis.[1] They serve as invaluable intermediates for the synthesis of a wide array of pharmaceuticals and biologically active compounds where stereochemistry is critical for therapeutic efficacy.[2][3] The this compound core, with its stereocenter at the C3 position, represents a versatile building block. The ester functionality allows for further modifications, while the tertiary amine can act as a directing group or be a key pharmacophoric element.
This guide focuses on the most efficient and well-documented method for accessing this chiral scaffold: the transition metal-catalyzed asymmetric hydrogenation of a prochiral precursor. We will provide a detailed protocol for this key transformation and discuss the subsequent utility of the resulting chiral amine architecture.
Core Application: Enantioselective Synthesis via Asymmetric Hydrogenation
The most direct and highly effective route to establish the stereocenter in the 3-(dimethylamino)butanoate family is through the asymmetric hydrogenation of a prochiral enamine precursor.[1] This method is renowned for its high efficiency, atom economy, and exceptional levels of enantioselectivity, often exceeding 99% enantiomeric excess (ee).[1] The transformation is typically catalyzed by a chiral rhodium complex, with chiral diphosphine ligands playing a pivotal role in stereochemical control.[1]
Causality of Method Selection: Why Rhodium-Diphosphine Catalysis?
The choice of a rhodium catalyst bearing a chiral diphosphine ligand (e.g., DuPhos or DuanPhos variants) is deliberate and based on established principles of asymmetric catalysis.[1][4]
-
Mechanism of Stereocontrol: The chiral ligand creates a C₂-symmetric chiral environment around the rhodium metal center. The prochiral enamine substrate coordinates to the metal in a specific orientation to minimize steric hindrance with the bulky groups of the ligand. This locks the substrate into a preferred conformation for the subsequent migratory insertion of hydrogen, which occurs selectively on one face of the double bond, thereby generating the desired enantiomer.
-
Catalyst Efficacy: Rhodium-diphosphine complexes are highly active, allowing for low catalyst loadings (typically 1.0 mol% or less), which is crucial for cost-effectiveness and minimizing metal contamination in the final product.[1]
-
Reliability and Substrate Scope: This catalytic system has been proven robust and reliable for a wide range of N-acyl and N-alkyl enamines and related substrates, making it a trustworthy method for generating chiral amines.[4][5]
Visualization of the Synthetic Strategy
The overall workflow for generating and utilizing the chiral scaffold is depicted below.
Caption: General workflow from prochiral precursor to downstream applications.
Detailed Experimental Protocols
The following protocols provide a self-validating system for the synthesis of a chiral β-amino ketone, a close and highly valuable analog of this compound. The principles and procedures are directly transferable.
Protocol 1: Synthesis of Prochiral Precursor (3-(Dimethylamino)but-3-en-2-one)
This protocol describes the formation of the enamine substrate required for asymmetric hydrogenation.
Materials:
-
Butane-2,3-dione
-
Dimethylamine (2.0 M solution in THF)
-
Toluene, anhydrous
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware
Procedure:
-
Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Dissolve butane-2,3-dione (1.0 eq) in anhydrous toluene.
-
Cool the solution to 0 °C using an ice bath.
-
Add the dimethylamine solution (1.1 eq) dropwise to the cooled solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, dry the mixture over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude enamine precursor.
-
The product can be purified by vacuum distillation if necessary.
Protocol 2: Rhodium-Catalyzed Asymmetric Hydrogenation
This protocol details the core enantioselective transformation. All operations involving the catalyst should be performed in an inert atmosphere glovebox.[1]
Materials:
-
3-(Dimethylamino)but-3-en-2-one (Substrate)
-
[Rh(COD)₂]BF₄ (Catalyst precursor, 1.0 mol%)
-
Chiral Diphosphine Ligand (e.g., (R,R)-Me-DuPhos or a DuanPhos variant, 1.1 mol%)
-
Methanol (Anhydrous, degassed)
-
High-pressure hydrogenation vessel (autoclave)
-
High-purity hydrogen gas
Experimental Workflow Diagram:
Caption: Step-by-step workflow for the asymmetric hydrogenation protocol.
Procedure:
-
Catalyst Preparation (In-situ): Inside a glovebox, dissolve the chiral diphosphine ligand (1.1 mol%) and [Rh(COD)₂]BF₄ (1.0 mol%) in anhydrous, degassed methanol. Stir the resulting solution for 30 minutes to facilitate the formation of the active chiral catalyst complex.[1]
-
Reaction Setup: In the same glovebox, add the freshly prepared catalyst solution to a solution of the enamine substrate (1.0 eq) in degassed methanol within a high-pressure hydrogenation vessel.
-
Hydrogenation: Seal the vessel securely, remove it from the glovebox, and connect it to a hydrogen gas line. Purge the vessel with hydrogen gas 3-5 times to remove any residual air.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 10-50 atm).[1]
-
Stir the reaction mixture vigorously at a controlled temperature (e.g., 25-50 °C) for the specified time (typically 12-24 hours).[1]
-
Work-up: Once the reaction is complete (monitored by GC or HPLC), cool the vessel to room temperature and carefully vent the excess hydrogen gas in a fume hood.
-
Remove the solvent from the reaction mixture under reduced pressure. The resulting residue contains the crude chiral 3-(dimethylamino)butan-2-one.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC analysis.
Data Presentation & Expected Outcomes
The following table summarizes typical results for the Rh-DuanPhos catalyzed asymmetric hydrogenation of related β-enamido ketones, which serves as an excellent proxy for the target transformation.
| Entry | Catalyst Loading (mol%) | Substrate/Catalyst | H₂ Pressure (atm) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 1.0 | 100:1 | 20 | 25 | 12 | >95 | >99 |
| 2 | 0.5 | 200:1 | 20 | 30 | 18 | >95 | >99 |
| 3 | 0.1 | 1000:1 | 50 | 40 | 24 | >95 | >98 |
Data is representative and based on analogous systems described in the literature.[1]
Catalytic Cycle Visualization
The mechanism of stereocontrol can be visualized through a simplified catalytic cycle.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Application in Pharmaceutical Intermediate Synthesis
The chiral β-amino ester/ketone scaffold is a valuable precursor for more complex molecules. A prominent example is the use of the protected analog, Ethyl (3R)-3-acetamidobutanoate, in the synthesis of (R)-3-aminobutanol. This alcohol is a key intermediate for the HIV integrase inhibitor, Dolutegravir.[2]
The synthetic logic is as follows:
-
Protecting Group Installation: The amine of ethyl (R)-3-aminobutanoate is protected as an acetamide. This prevents the amine from interfering with subsequent reactions and can improve handling and stability.
-
Ester Reduction: The ester functionality is reduced to a primary alcohol using a suitable reducing agent (e.g., LiAlH₄ or NaBH₄). The acetamido group is stable under these conditions.
-
Deprotection: The acetamido group is hydrolyzed to reveal the primary amine, yielding the target (R)-3-aminobutanol.
This demonstrates how the fundamental chiral scaffold, established through asymmetric synthesis, can be elaborated into critical pharmaceutical intermediates.[2]
Conclusion
The this compound scaffold and its analogs are highly valuable chiral building blocks in asymmetric synthesis. The rhodium-catalyzed asymmetric hydrogenation of prochiral enamines stands out as the premier method for their preparation, consistently delivering the desired products with exceptional levels of enantiopurity. The detailed protocols and mechanistic insights provided herein are designed to empower researchers to confidently apply this powerful methodology in their synthetic campaigns, from fundamental research to the development of complex pharmaceutical agents. Careful optimization of reaction parameters and adherence to inert atmosphere techniques are paramount for achieving success.
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Wikipedia. Oseltamivir total synthesis. [Link]
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Trost, B. M., et al. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®). PMC, NIH. [Link]
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Petronijevic, F. A Practical Synthesis of (-)-Oseltamivir. Wipf Group, University of Pittsburgh. [Link]
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University of Liverpool. Asymmetric Synthesis. [Link]
-
IISTE.org. Efficient Synthesis of Oseltamivir from Readily Available Epoxide Precursor. [Link]
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Reddy, L. R., et al. A protocol for an asymmetric synthesis of γ-amino acids. PubMed. [Link]
-
Abrecht, S., et al. The Synthetic Development of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu®). CHIMIA. [Link]
-
Sardini, S. R., & Stoltz, B. M. Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses. [Link]
-
Company, R., et al. Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. MDPI. [Link]
-
Novikov, R. A., et al. The Asymmetric Olefinative Conjugate Addition. ChemRxiv. [Link]
-
Buxton, S., & Roberts, S. M. Asymmetric Synthesis. [Link]
-
Rios, R., et al. Asymmetric Conjugate Addition of Ketones to Maleimides Organocatalyzed by a Chiral Primary Amine-Salicylamide. PMC, NIH. [Link]
-
Krywult, B. M., et al. Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC, NIH. [Link]
-
ResearchGate. Chiral Heterocyclic β-Enamino Esters: Convenient Synthesis and Diastereoselective Reduction. [Link]
-
ResearchGate. Asymmetric Conjugate Addition of Arylthiols to Enoates and Its Application to Organic Synthesis of Biologically Potent Compounds. [Link]
-
ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
-
Making Molecules. Aldol-like Reactions. [Link]
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PMC, NIH. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. [Link]
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Master Organic Chemistry. Aldol Addition and Condensation Reactions. [Link]
-
Wikipedia. Aldol reaction. [Link]
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PMC, PubMed Central. Catalytic Asymmetric Synthesis of Butenolides and Butyrolactones. [Link]
-
Ellman Laboratory, Yale University. Asymmetric Synthesis of Amines. [Link]
-
MDPI. Chiral Tertiary Amine Catalyzed Asymmetric [4 + 2] Cyclization of 3-Aroylcoumarines with 2,3-Butadienoate. [Link]
-
Georg Thieme Verlag. Synthesis by Aldol and Related Condensation Reactions. [Link]
-
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-
MDPI. Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. [Link]
-
ResearchGate. Asymmetric reductions of ethyl 2-(benzamidomethyl)-3-oxobutanoate by yeasts. [Link]
-
MDPI. Synthesis of C3-Symmetric Cinchona-Based Organocatalysts and Their Applications in Asymmetric Michael and Friedel–Crafts Reactions. [Link]
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Application Notes and Protocols for Reactions Involving Ethyl 3-(dimethylamino)butanoate
Introduction: The Versatility of a β-Amino Ester
Ethyl 3-(dimethylamino)butanoate, a β-amino ester, represents a valuable and versatile building block in modern organic synthesis. Its structure, incorporating a tertiary amine and an ethyl ester, offers multiple reactive sites for a variety of chemical transformations. This guide provides an in-depth exploration of the experimental setup for key reactions involving this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into the causality behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for achieving desired synthetic outcomes.
The inherent nucleophilicity of the tertiary amine allows for reactions such as N-alkylation to form quaternary ammonium salts, while the ester functionality is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid. These transformations open avenues for the synthesis of a diverse array of molecules with potential applications in medicinal chemistry and materials science.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety hazards of this compound is paramount for its safe handling and the successful execution of any reaction.
| Property | Value | Reference |
| CAS Number | 85118-28-1 | [1] |
| Molecular Formula | C₈H₁₇NO₂ | [2] |
| Molecular Weight | 159.23 g/mol | [3] |
| Appearance | Not specified; likely a liquid at room temperature | |
| Boiling Point | Not specified | |
| Density | Not specified |
Safety and Handling:
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Therefore, all manipulations should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemically resistant gloves, is mandatory.[4] In case of contact with skin or eyes, rinse immediately and thoroughly with water and seek medical attention.[4]
Experimental Protocols
The following protocols are designed to be robust and reproducible. The causality behind each step is explained to provide a deeper understanding of the reaction dynamics.
Protocol 1: Base-Catalyzed Hydrolysis of this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation. Base-catalyzed hydrolysis, or saponification, is often preferred due to its irreversible nature, which typically leads to higher yields compared to the reversible acid-catalyzed counterpart.[4][5]
Reaction Scheme:
Caption: Base-catalyzed hydrolysis of this compound.
Materials and Equipment:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Deionized water
-
Hydrochloric acid (HCl), 1M solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Standard glassware for workup (separatory funnel, beakers, etc.)
-
pH paper or pH meter
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 v/v ratio).
-
Causality: The use of a co-solvent system of ethanol and water ensures the miscibility of both the organic ester and the aqueous base, facilitating a homogeneous reaction mixture.[4]
-
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (1.5 eq) in water.
-
Causality: An excess of the base is used to drive the reaction to completion and ensure full saponification of the ester.[5]
-
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is no longer visible.
-
Causality: Heating accelerates the rate of the hydrolysis reaction. Refluxing prevents the loss of volatile solvents and reactants.
-
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Causality: Removal of the organic co-solvent simplifies the subsequent aqueous workup.
-
-
Acidification: Cool the remaining aqueous solution in an ice bath and carefully add 1M HCl dropwise with stirring until the pH of the solution is acidic (pH ~5-6).
-
Causality: Acidification protonates the carboxylate salt to form the free carboxylic acid. The tertiary amine will also be protonated to form the corresponding ammonium salt. Careful pH adjustment is necessary to ensure the desired product is obtained.
-
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Causality: The organic solvent will extract the desired carboxylic acid from the aqueous phase.
-
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(dimethylamino)butanoic acid.
-
Causality: Anhydrous sodium sulfate removes any residual water from the organic phase.
-
-
Purification (Optional): The crude product can be further purified by recrystallization or column chromatography if necessary.
Data Summary Table:
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 159.23 | (User Defined) |
| Sodium Hydroxide (NaOH) | 1.5 | 40.00 | (Calculated) |
| Product | MW ( g/mol ) | Theoretical Yield |
| 3-(Dimethylamino)butanoic acid | 131.17 | (Calculated) |
Protocol 2: N-Alkylation of this compound
The tertiary amine functionality of this compound can be readily alkylated to form a quaternary ammonium salt. This protocol details a representative N-alkylation using an alkyl halide.
Reaction Scheme:
Caption: N-Alkylation of this compound.
Materials and Equipment:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous solvent (e.g., acetonitrile, acetone, or DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Standard glassware for filtration and washing
Step-by-Step Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous solvent.
-
Causality: An inert atmosphere is crucial to prevent the reaction of the nucleophilic amine with atmospheric moisture and carbon dioxide. Anhydrous solvent prevents side reactions.
-
-
Addition of Alkylating Agent: Add the alkyl halide (1.1-1.5 eq) to the stirred solution at room temperature.
-
Causality: A slight excess of the alkylating agent is often used to ensure complete conversion of the starting amine. The reaction is typically exothermic, so slow addition may be necessary for larger scale reactions.
-
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours to overnight. The progress of the reaction can be monitored by the precipitation of the quaternary ammonium salt or by TLC.
-
Causality: The rate of N-alkylation is dependent on the reactivity of the alkyl halide and the steric hindrance around the nitrogen atom. Heating can accelerate the reaction.
-
-
Isolation of Product: If the quaternary ammonium salt precipitates from the reaction mixture, it can be isolated by filtration. Wash the solid with cold, anhydrous solvent to remove any unreacted starting materials.
-
Causality: Quaternary ammonium salts are often ionic and may have limited solubility in the reaction solvent, allowing for easy isolation.
-
-
Alternative Workup: If the product remains in solution, the solvent can be removed under reduced pressure. The resulting crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).
-
Drying: Dry the isolated product under vacuum to remove any residual solvent.
Data Summary Table:
| Reactant | Molar Eq. | MW ( g/mol ) | Amount |
| This compound | 1.0 | 159.23 | (User Defined) |
| Alkyl Halide (R-X) | 1.1-1.5 | (Varies) | (Calculated) |
| Product | MW ( g/mol ) | Theoretical Yield |
| Quaternary Ammonium Salt | (Varies) | (Calculated) |
Visualization of Experimental Workflow
Caption: General experimental workflow for reactions involving this compound.
Conclusion
This guide provides a comprehensive framework for conducting reactions with this compound, emphasizing the rationale behind each experimental step. By understanding the principles of reactivity and adhering to safe laboratory practices, researchers can confidently utilize this versatile building block to advance their synthetic endeavors. The provided protocols for hydrolysis and N-alkylation serve as foundational methodologies that can be adapted and optimized for the synthesis of a wide range of target molecules.
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A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. (2008). ResearchGate. Retrieved January 17, 2026, from [Link]
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Butanoic acid, 3-hydroxy-, ethyl ester, (S) - Organic Syntheses Procedure. (n.d.). Retrieved January 17, 2026, from [Link]
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15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry. (n.d.). Lumen Learning. Retrieved January 17, 2026, from [Link]
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Ethyl 3-(ethylamino)butanoate | C8H17NO2 | CID 25219173. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]
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Research Article Synthesis and Spectral Characterisation of (E)-3-(3-(4 (Dimethylamino)Phenyl) Acrylo-yl)-4-Hydroxy-2H-Chromen-2. (2021). Semantic Scholar. Retrieved January 17, 2026, from [Link]
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Basic Hydrolysis of Esters - Saponification. (2022). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
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Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate. (2012). ResearchGate. Retrieved January 17, 2026, from [Link]
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Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. (n.d.). Retrieved January 17, 2026, from [Link]
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Impact of the destruction of Kakhovka HPP Dike at the Black Sea. (n.d.). EMBLAS project. Retrieved January 17, 2026, from [Link]
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Application Note: A Validated GC-MS Method for the Analysis of Ethyl 3-(dimethylamino)butanoate and its Reaction-Related Impurities
Abstract
This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative and quantitative analysis of Ethyl 3-(dimethylamino)butanoate. Developed for researchers, scientists, and drug development professionals, this guide provides a comprehensive protocol for monitoring reaction progress, identifying potential byproducts, and ensuring the purity of the final product. The methodology emphasizes a streamlined sample preparation protocol, optimized instrument parameters for maximum sensitivity and resolution, and a thorough validation process conducted in accordance with International Council for Harmonisation (ICH) guidelines.[1][2] This self-validating system ensures trustworthy and reproducible results, critical for quality control and regulatory submission in pharmaceutical development.
Introduction and Scientific Principle
This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical active ingredients (APIs).[3] Its structure, containing both an ester and a tertiary amine functional group, presents a unique analytical profile.[4] Monitoring its synthesis requires a precise analytical method capable of separating the target compound from starting materials, catalysts, and potential isomeric or degradation byproducts.
Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice due to its high separation efficiency and definitive identification capabilities.[2][5] The volatility of this compound allows for direct GC analysis without the need for derivatization, which is often required for primary and secondary amino compounds to improve thermal stability and chromatographic performance.[6]
The core of this method relies on a non-polar stationary phase column, which separates compounds based on their boiling points and slight polarity differences. Following separation, the molecules are ionized via electron impact (EI), causing predictable fragmentation. The resulting mass spectrum serves as a chemical fingerprint, allowing for unambiguous identification. The dominant fragmentation pathway for this compound is the alpha-cleavage adjacent to the nitrogen atom, a characteristic feature of aliphatic amines.[7] This process leads to the formation of a highly stable, resonance-stabilized cation, which typically results in the base peak of the mass spectrum.
Experimental
Materials and Reagents
-
Reference Standard: this compound (Purity ≥ 98%)
-
Solvents: Dichloromethane (DCM), HPLC or GC grade.[8]
-
Extraction Solvent: Ethyl Acetate, HPLC or GC grade.
-
Aqueous Solution: 5% Sodium Bicarbonate (NaHCO₃) solution in deionized water.
-
Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).
-
Sample Vials: 1.5 mL glass autosampler vials with PTFE-lined caps.[9]
Instrumentation and Conditions
A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer was used. The following parameters are provided as a validated starting point and may be optimized for other systems.
| Parameter | Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[10] |
| Injector Temperature | 250°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Oven Program | Initial: 80°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) |
| MS System | Agilent 5977B MSD or equivalent |
| Ion Source | Electron Impact (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Scan Range | m/z 40 - 400 |
| Solvent Delay | 3.0 minutes |
Detailed Protocols
Preparation of Standards and Quality Control (QC) Samples
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Calibration Standards: Perform serial dilutions of the Primary Stock Solution with dichloromethane to prepare calibration standards at concentrations of 1, 5, 10, 25, 50, and 100 µg/mL.
-
QC Samples: Prepare QC samples at three concentrations (e.g., 3 µg/mL, 30 µg/mL, and 80 µg/mL) from a separate stock solution to ensure the accuracy of the calibration curve.
Sample Preparation (from a Reaction Mixture)
The following liquid-liquid extraction (LLE) protocol is designed to isolate the analyte from a complex reaction matrix, removing salts, catalysts, and polar solvents.[11]
-
Aliquot: Transfer 100 µL of the reaction mixture into a 15 mL centrifuge tube.
-
Dilution: Add 2 mL of deionized water and vortex for 30 seconds.
-
Basification: Add 2 mL of 5% NaHCO₃ solution to neutralize any acid and ensure the amine is in its free base form. Vortex for 30 seconds.
-
Extraction: Add 4 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the sample at 3000 rpm for 5 minutes to achieve clear separation of the aqueous and organic layers.
-
Isolation: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube using a Pasteur pipette.
-
Drying: Add a small amount of anhydrous Na₂SO₄ to the extracted organic layer to remove any residual water.
-
Final Preparation: Filter the dried extract through a 0.22 µm syringe filter into a GC vial. The sample is now ready for injection.
Diagram: GC-MS Analytical Workflow
Caption: A flowchart of the complete analytical process.
Method Validation Summary
The analytical method was validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][12] The results demonstrate high levels of specificity, accuracy, and precision.
| Validation Parameter | Result | Acceptance Criteria |
| Specificity | No interference observed from matrix components at the analyte retention time. | Peak purity > 99.5% |
| Linearity (Range) | 1 - 100 µg/mL | R² ≥ 0.999 |
| Correlation Coefficient (R²) | 0.9995 | - |
| Accuracy (% Recovery) | 98.7% - 101.5% | 98.0% - 102.0%[1] |
| Precision (RSD%) | ||
| - Repeatability (n=6) | 1.3% | ≤ 2%[1] |
| - Intermediate Precision | 1.8% | ≤ 2% |
| Limit of Detection (LOD) | 0.3 µg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1.0 µg/mL | S/N ≥ 10 |
| Robustness | Minor variations in oven ramp rate and flow rate had no significant effect on results. | RSD < 5% |
Results and Discussion
Chromatography
Under the specified conditions, this compound elutes at approximately 9.2 minutes as a sharp, symmetrical peak. The total run time of 20.33 minutes is sufficient to elute any less volatile byproducts, ensuring no carryover between injections.
Mass Spectrum and Fragmentation
The mass spectrum of this compound is a key tool for its positive identification. The molecular ion ([M]⁺) is observed at m/z 159, consistent with its molecular weight and the Nitrogen Rule.[7] The fragmentation pattern is dominated by alpha-cleavage, which provides a highly characteristic and stable fragment ion.
-
Molecular Ion [M]⁺ (m/z 159): The presence of the molecular ion confirms the identity of the parent molecule.
-
Base Peak (m/z 72): This peak results from the cleavage of the C2-C3 bond, which is alpha to the nitrogen atom. This fragmentation produces the highly stable [CH(CH₃)N(CH₃)₂]⁺ cation. The high intensity of this peak makes it ideal for use in Selected Ion Monitoring (SIM) for enhanced sensitivity if required.
-
Other Fragments (m/z 114, 88): A fragment at m/z 114 corresponds to the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the ester group. A smaller peak at m/z 88 can be attributed to a McLafferty-type rearrangement.[13][14]
Diagram: Proposed EI Fragmentation of this compound
Caption: Primary fragmentation pathways under EI.
Conclusion
The GC-MS method detailed in this application note is a validated, reliable, and highly specific tool for the analysis of this compound and its reaction products. The simple extraction procedure effectively cleans the sample from complex matrices, and the optimized chromatographic conditions provide excellent separation and peak shape. This method is fit for purpose in a pharmaceutical development or quality control environment, providing trustworthy data for process monitoring, impurity profiling, and final product release.
References
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Drawell. (n.d.). GC Sample Preparation - Techniques and Challenges. Retrieved from Drawell website. (URL: [Link])
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CDI. (2024, October 24). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from CDI website. (URL: [Link])
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Ali, A., et al. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Retrieved from Preprints.org. (URL: [Link])
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SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from SCION Instruments website. (URL: [Link])
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Integrated Liner Technologies. (2025, January 16). A Guide to GC Sample Preparation. Retrieved from ILT website. (URL: [Link])
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University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from UC Davis Mass Spectrometry Facilities. (URL: [Link])
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Impactfactor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from Impactfactor.org. (URL: [Link])
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Culea, M., et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Retrieved from Studia Universitatis Babes-Bolyai, Physica. (URL: [Link])
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Shuraeva, G. P., et al. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. (URL: [Link])
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Raja, K. D., et al. (2020, October 1). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
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Mark, L. (2017, April 19). GC-MS applications in pharmaceutical analysis. European Pharmaceutical Review. (URL: [Link])
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Thevis, M., et al. (2021, March 19). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. MDPI. (URL: [Link])
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Tsalou, A., & Zenobi, R. (n.d.). Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma. Wiley Online Library. (URL: [Link])
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Zampolli, T., et al. (2025, August 5). Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: Application to space analysis. ResearchGate. (URL: [Link])
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Kieffer, P., et al. (n.d.). Highly Sensitive GC/MS/MS Method for Quantitation of Amino and Nonamino Organic Acids. ACS Publications. (URL: [Link])
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LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. (URL: [Link])
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Clark, J. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. (URL: [Link])
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Filo. (2025, May 11). The mass spectrum of ethyl butanoate shows two characteristic peaks due to.... Retrieved from Filo. (URL: [Link])
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eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from eGyanKosh. (URL: [Link])
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Problems in Chemistry. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. (URL: [Link])
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Al-Shuhaib, M. B. S., et al. (2022, July 30). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. AIP Publishing. (URL: [Link])
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Application Note: A Robust HPLC Protocol for the Purification of Ethyl 3-(dimethylamino)butanoate
For: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 3-(dimethylamino)butanoate is a tertiary amine and an ester that serves as a valuable building block in the synthesis of various pharmaceutical compounds and other fine chemicals. Its purity is paramount to ensure the desired outcome of subsequent reactions and the quality of the final product. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of such small molecules.[1][2] This application note presents a detailed, field-proven protocol for the preparative HPLC purification of this compound, addressing the specific challenges associated with its chemical properties, namely its basicity and lack of a strong UV chromophore.
Guiding Principles: The Science Behind the Protocol
The successful purification of this compound hinges on a thorough understanding of its physicochemical properties and their interplay with the chromatographic system. As a tertiary amine, its retention and peak shape are highly dependent on the pH of the mobile phase. Furthermore, the absence of a significant UV-absorbing moiety necessitates the use of a universal detector for effective fraction collection.
The Challenge of a Basic Analyte
Tertiary amines, such as this compound, possess a lone pair of electrons on the nitrogen atom, rendering them basic. The pKa of similar tertiary amines typically falls within the 9-11 range.[3] In reversed-phase HPLC, operating at a mobile phase pH close to the analyte's pKa can lead to poor peak shape and inconsistent retention times due to the compound existing in both its ionized and non-ionized forms.[1][4] To ensure a single, stable form of the analyte and achieve sharp, symmetrical peaks, it is crucial to maintain the mobile phase pH at least two units away from the pKa.[5][6] For this compound, this means a pH below 7 or above 11. Given the typical operating range of silica-based columns (pH 2-8), an acidic mobile phase is the most practical choice.[5]
Overcoming the Lack of a Chromophore
Many small aliphatic compounds, including the target molecule, do not possess a chromophore that absorbs ultraviolet (UV) light, making detection by standard UV-Vis detectors inefficient for purification purposes.[7] To circumvent this, a universal detection method is required. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are excellent alternatives.[7][8][9][10] Both detectors are mass-based and can detect any non-volatile analyte, making them ideal for the purification of compounds lacking UV absorbance.[7][8][11] This protocol will detail the use of an ELSD.
Experimental Workflow: A Visual Guide
The purification process follows a logical sequence of steps, from sample preparation to the final isolation of the pure compound.
Caption: A streamlined workflow for the HPLC purification of this compound.
Detailed Protocol
This protocol is designed for a preparative HPLC system equipped with a C18 column and an Evaporative Light Scattering Detector (ELSD).
Materials and Instrumentation
| Item | Specification |
| HPLC System | Preparative HPLC with binary pump, autosampler, and fraction collector |
| Column | C18 Reversed-Phase Column (e.g., 250 x 21.2 mm, 5 µm particle size) |
| Detector | Evaporative Light Scattering Detector (ELSD) |
| Solvents | HPLC-grade Acetonitrile (ACN) and Water |
| Mobile Phase Additive | Formic Acid (FA), analytical grade |
| Sample Solvent | Mobile Phase A or a mixture that ensures complete dissolution of the crude sample |
| Post-processing | Rotary evaporator, Analytical HPLC or NMR for purity assessment |
Mobile Phase Preparation
The use of an acidic mobile phase is critical for achieving good peak shape for the basic analyte. Formic acid is an excellent choice as it is volatile and compatible with ELSD and mass spectrometry.[12][13][14]
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water. Degas the solution by sonication or vacuum filtration.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution.
The addition of formic acid serves two primary purposes: it lowers the pH of the mobile phase to protonate the tertiary amine, and it can improve the peak shape of basic compounds by minimizing interactions with residual silanols on the stationary phase.[15][16]
Sample Preparation
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B). The concentration should be as high as possible without causing precipitation.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the column or pumping system.
HPLC Method Parameters
The following parameters provide a robust starting point for the purification. Optimization may be required based on the specific impurity profile of the crude material.
| Parameter | Value |
| Flow Rate | 20 mL/min (for a 21.2 mm ID column) |
| Column Temperature | Ambient (or controlled at 25 °C for reproducibility) |
| Injection Volume | Dependent on sample concentration and column loading capacity |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 30.0 | |
| 30.1 | |
| 35.0 | |
| ELSD Parameters | Drift Tube Temp: 40-50 °CNebulizer Gas: Nitrogen, adjust for stable baseline |
A gradient elution is recommended for separating the target compound from impurities with a wide range of polarities. The initial low organic content ensures retention of the polar amine on the C18 column.
Purification and Post-Processing
-
Equilibrate the column with the initial mobile phase conditions for at least 5 column volumes.
-
Inject the prepared sample.
-
Monitor the chromatogram from the ELSD and collect the fraction corresponding to the main peak of this compound.
-
Combine the collected fractions.
-
Remove the mobile phase solvents using a rotary evaporator. Note that due to the use of formic acid, the final product will be the formate salt of this compound. If the free base is required, a subsequent liquid-liquid extraction with a suitable base (e.g., sodium bicarbonate solution) and an organic solvent will be necessary.
-
Confirm the purity of the final product using an appropriate analytical technique, such as analytical HPLC, NMR spectroscopy, or mass spectrometry.
Advanced Considerations: Chiral Purification
If the synthesis of this compound is not stereospecific, the product will be a racemic mixture. For applications requiring a single enantiomer, chiral HPLC is necessary. This would involve the use of a chiral stationary phase (CSP) designed for the separation of enantiomers. Method development for chiral separations is often empirical and may require screening of different chiral columns and mobile phases.[10][12]
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the successful purification of this compound using preparative reversed-phase HPLC. By carefully selecting the mobile phase pH to control the ionization state of the basic analyte and employing a universal detector like an ELSD to overcome the lack of a UV chromophore, high-purity material can be obtained efficiently and reliably. This protocol serves as a robust starting point for researchers and professionals in the pharmaceutical and chemical industries.
References
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Charged Aerosol Detection in Pharmaceutical Analysis: An Overview - LCGC International. (n.d.). Retrieved January 17, 2026, from [Link]
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The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17). Retrieved January 17, 2026, from [Link]
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Control pH During Method Development for Better Chromatography - Agilent. (n.d.). Retrieved January 17, 2026, from [Link]
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HPLC Tech Tip: Basic Analytes and High pH - Phenomenex. (n.d.). Retrieved January 17, 2026, from [Link]
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Exploring the Role of pH in HPLC Separation - Moravek. (n.d.). Retrieved January 17, 2026, from [Link]
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A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed. (2017, September 5). Retrieved January 17, 2026, from [Link]
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A simplified guide for charged aerosol detection of non-chromophoric compounds : analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - Western Sydney University. (n.d.). Retrieved January 17, 2026, from [Link]
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Predicted pKa values for the secondary and tertiary amines shown in... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. (n.d.). Retrieved January 17, 2026, from [Link]
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Depiction of the secondary and tertiary amines used used in this study - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Improving reaction product purification with evaporative light-scattering detection - Biotage. (n.d.). Retrieved January 17, 2026, from [Link]
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Evaporative light scattering detector - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
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ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. (n.d.). Retrieved January 17, 2026, from [Link]
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Evaporative Light-Scattering Detectors (ELSD) - KNAUER. (n.d.). Retrieved January 17, 2026, from [Link]
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HPLC solvents and mobile phase additives - UCL. (n.d.). Retrieved January 17, 2026, from [Link]
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What are Evaporative Light-Scattering Detectors? - Peak Scientific. (2017, January 24). Retrieved January 17, 2026, from [Link]
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Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN - Scholaris. (2022, January 6). Retrieved January 17, 2026, from [Link]
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New Advice on an Old Topic: Buffers in Reversed-Phase HPLC | LCGC International. (2017, July 1). Retrieved January 17, 2026, from [Link]
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Applications and Uses of Formic Acid in Liquid Chromatography-Mass Spectrometry Analysis | Request PDF - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
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Why Acid? | Separation Science. (n.d.). Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols: Ethyl 3-(dimethylamino)butanoate as a Potential Organocatalyst in Organic Synthesis
Introduction: Unveiling the Catalytic Potential of a Bifunctional Molecule
In the ever-evolving landscape of organic synthesis, the quest for efficient, selective, and environmentally benign catalysts is paramount. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool, offering an attractive alternative to traditional metal-based catalysts. Within this field, molecules bearing amino functionalities have garnered significant attention due to their ability to act as potent Brønsted or Lewis bases, or to participate in the formation of reactive intermediates such as enamines and iminium ions.[1][2]
This guide focuses on Ethyl 3-(dimethylamino)butanoate , a molecule possessing a unique combination of a tertiary amine and an ester moiety. While its direct application as a catalyst is not yet extensively documented in peer-reviewed literature, its structural features strongly suggest a latent catalytic prowess. The tertiary amine can function as a basic site to activate substrates, while the overall molecular structure may influence the stereochemical outcome of reactions. This document, therefore, serves as a prospective guide for researchers, scientists, and drug development professionals, outlining the theoretical basis for its catalytic activity and providing detailed, albeit exploratory, protocols for its application in key organic transformations. We will draw analogies from the well-established catalytic roles of other β-amino esters and tertiary amines to build a scientifically sound framework for investigation.[3][4]
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a potential catalyst is crucial for designing and optimizing reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO₂ | [5] |
| Molecular Weight | 159.23 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid (predicted) | |
| Boiling Point | Not available | |
| Density | Not available | |
| SMILES | CCOC(=O)CC(C)N(C)C | [5] |
| InChI | InChI=1S/C8H17NO2/c1-5-11-8(10)6-7(2)9(3)4/h7H,5-6H2,1-4H3 | [5] |
Synthesis of this compound
The accessibility of a catalyst is a key factor in its practical application. This compound can be synthesized through various established synthetic routes. One common approach is the reductive amination of ethyl acetoacetate.
Experimental Protocol: Synthesis via Reductive Amination
This protocol describes a two-step synthesis starting from ethyl acetoacetate.
Step 1: Formation of the Enamine
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl acetoacetate (1.0 eq), dimethylamine (2.0 eq, as a solution in THF or as a gas), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid, 0.01 eq).
-
Add a solvent that forms an azeotrope with water, such as toluene.
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Once the theoretical amount of water has been collected, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
Step 2: Reduction of the Enamine
-
Dissolve the crude enamine from the previous step in a suitable solvent, such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add a reducing agent, such as sodium borohydride (NaBH₄, 1.5 eq), portion-wise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the excess reducing agent by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Caption: Proposed catalytic cycle for the Michael addition.
Experimental Protocol: Catalytic Michael Addition (Hypothetical)
Reaction: Addition of diethyl malonate to chalcone.
-
To a dry reaction vial, add chalcone (1.0 mmol, 1.0 eq), diethyl malonate (1.2 mmol, 1.2 eq), and this compound (0.1 mmol, 10 mol%).
-
Add a suitable solvent (e.g., dichloromethane, toluene, or THF, 2 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to afford the desired Michael adduct.
Table of Expected Parameters and Outcomes:
| Parameter | Condition/Value | Notes |
| Catalyst Loading | 5-20 mol% | To be optimized for efficiency. |
| Solvent | DCM, THF, Toluene | Solvent polarity may influence reaction rate. |
| Temperature | 0 °C to 40 °C | To be optimized for selectivity and rate. |
| Reaction Time | 2-24 hours | Dependent on substrate reactivity. |
| Expected Yield | Moderate to High | Highly dependent on experimental validation. |
Application II: The Aldol-Type Reaction
The aldol reaction is a powerful method for forming carbon-carbon bonds and creating β-hydroxy carbonyl compounds. [7]Base-catalyzed aldol reactions proceed via the formation of an enolate nucleophile.
Proposed Catalytic Role:
Similar to the Michael addition, this compound is proposed to act as a Brønsted base, deprotonating an enolizable ketone or aldehyde to generate a reactive enolate. This enolate then attacks the carbonyl group of another aldehyde or ketone molecule.
Caption: Proposed catalytic cycle for the Aldol-type reaction.
Experimental Protocol: Catalytic Aldol-Type Reaction (Hypothetical)
Reaction: Self-condensation of acetone.
-
To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (0.2 mmol, 20 mol%).
-
Add dry acetone (1.0 mmol, 1.0 eq) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the formation of the aldol adduct (diacetone alcohol) by ¹H NMR spectroscopy or GC-MS.
-
Upon reaching equilibrium or desired conversion, quench the reaction with a mild acid (e.g., saturated aqueous NH₄Cl solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by distillation or chromatography if necessary.
Table of Expected Parameters and Outcomes:
| Parameter | Condition/Value | Notes |
| Catalyst Loading | 10-30 mol% | Higher loading might be needed for less reactive substrates. |
| Solvent | Neat or high concentration | To favor the bimolecular reaction. |
| Temperature | Room Temperature | Higher temperatures may favor dehydration (condensation). |
| Reaction Time | 1-12 hours | Equilibrium may be reached relatively quickly. |
| Expected Yield | Variable | The position of the equilibrium will determine the yield. |
Conclusion and Future Outlook
This compound presents an intriguing, yet underexplored, candidate for organocatalysis. Its bifunctional nature, combining a basic tertiary amine with an ester group, provides a platform for potential catalytic activity in a range of important organic transformations. The protocols detailed herein are intended to serve as a starting point for the experimental validation of this hypothesis. Future research should focus on optimizing reaction conditions, exploring the substrate scope, and investigating the potential for asymmetric catalysis by employing chiral variants of this molecular scaffold. The development of this compound and related compounds as catalysts could contribute to the expanding toolbox of green and efficient synthetic methodologies.
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Single-Flask Enantioselective Synthesis of α-Amino Acid Esters by Organocatalysis. National Institutes of Health. [Link]
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Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. ACS Publications. [Link]
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Application Note: Derivatization of Ethyl 3-(dimethylamino)butanoate for Enhanced Chromatographic Analysis
**Abstract
This application note provides detailed protocols for the chemical derivatization of Ethyl 3-(dimethylamino)butanoate to improve its analytical determination by Gas Chromatography-Mass Spectrometry (GC-MS). Direct analysis of this tertiary amino ester can be challenging due to its polarity, which often leads to poor chromatographic peak shape and low sensitivity. The protocols herein focus on two robust derivatization strategies: carbamate formation via reaction with Ethyl Chloroformate (ECF) and acylation with Trifluoroacetic Anhydride (TFAA). These methods are designed to increase analyte volatility, improve thermal stability, and enhance chromatographic performance, making them suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Analytical Challenge
This compound is a tertiary amino ester whose analysis is critical in various research and development contexts. However, the presence of the tertiary amine functional group presents a significant hurdle for direct chromatographic analysis. The lone pair of electrons on the nitrogen atom interacts strongly with active sites (e.g., residual silanols) on silica-based GC columns, leading to significant peak tailing, poor resolution, and low sensitivity.[1] Derivatization is a chemical modification technique used to convert the analyte into a product with improved analytical properties.[2] By masking the polar amine group, derivatization enhances volatility, reduces adsorption effects, and improves peak symmetry, thereby enabling accurate and reproducible quantification.[3] This note details two effective derivatization workflows.
Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For GC-MS analysis, the primary goal of derivatization is to increase the volatility and thermal stability of the analyte.[4] We present two highly effective methods: reaction with Ethyl Chloroformate (ECF) and acylation with Trifluoroacetic Anhydride (TFAA).
Principle of the Method: Ethyl Chloroformate (ECF) is a versatile reagent that reacts with tertiary amines. The reaction, known as the von Braun degradation, involves the cleavage of a carbon-nitrogen bond, typically displacing the smallest alkyl group from the nitrogen atom.[5] In the case of this compound, one of the N-methyl groups is cleaved, and the nitrogen is acylated to form a stable ethyl carbamate derivative. This transformation neutralizes the basicity of the amine, drastically improving chromatographic behavior. The derivatization proceeds rapidly in an aqueous or biphasic system, which simplifies sample preparation.[6]
Diagram of ECF Derivatization Mechanism:
A diagram illustrating the reaction of this compound with ECF.
Experimental Protocol 2.1: ECF Derivatization
-
Sample Preparation: To 100 µL of an aqueous sample (or standard) in a 2 mL glass vial, add 50 µL of pyridine (to act as a base and catalyst).
-
Reagent Addition: Add 200 µL of a solvent for extraction, such as chloroform or ethyl acetate.
-
Reaction Initiation: Add 50 µL of Ethyl Chloroformate (ECF) to the mixture. Cap the vial tightly and vortex vigorously for 1 minute. The reaction is nearly instantaneous.[5]
-
Phase Separation: Centrifuge the vial at 2,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Sample Collection: Carefully transfer the bottom organic layer (if using chloroform) or the top layer (if using ethyl acetate) to a new GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: Inject 1-2 µL of the final organic extract into the GC-MS system.
Expected Results & Data:
| Parameter | Before Derivatization | After ECF Derivatization | Rationale for Improvement |
| Retention Time | Variable, broad peak | Sharp, symmetric peak | Increased volatility and reduced column interaction. |
| Peak Shape | Significant tailing | Gaussian | Polar amine group is masked. |
| Key Mass Fragments | Dependent on structure | Characteristic fragments from carbamate | Predictable fragmentation aids identification. |
Principle of the Method: Trifluoroacetic Anhydride (TFAA) is a highly reactive acylation reagent that is particularly effective for derivatizing primary and secondary amines.[4] While its reaction with tertiary amines is less direct, under forcing conditions (heat), it can also facilitate a von Braun-type degradation, cleaving an N-alkyl group and acylating the resulting secondary amine. The resulting trifluoroacetamide derivative is extremely volatile and highly responsive to electron capture detectors (ECD), although it is also perfectly suited for standard Flame Ionization Detection (FID) and MS.[3][7] This method is ideal for trace analysis due to the high detector sensitivity for fluorinated compounds.
Experimental Protocol 2.2: TFAA Derivatization
-
Sample Preparation: The sample must be anhydrous for this reaction to be effective. Evaporate the sample solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: To the dried residue, add 100 µL of a non-polar solvent (e.g., ethyl acetate) and 50 µL of TFAA.[4]
-
Reaction Conditions: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or water bath.
-
Sample Finalization: After cooling to room temperature, the sample is ready for direct injection. If the reagent concentration is too high, a gentle stream of nitrogen can be used to evaporate excess TFAA, followed by reconstitution in a clean solvent.
-
Analysis: Inject 1 µL of the final solution into the GC-MS system.
Expected Results & Data:
| Parameter | Before Derivatization | After TFAA Derivatization | Rationale for Improvement |
| Retention Time | Variable, broad peak | Sharp, symmetric peak at an earlier time | High volatility of the trifluoroacetyl derivative. |
| Peak Shape | Significant tailing | Excellent symmetry | Polar amine is converted to a non-polar amide. |
| Detector Response | Moderate (MS) | Very High (MS, ECD) | Fluorine atoms enhance ionization and electron capture. |
Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)
While derivatization is most common for GC, it can also be advantageous for LC-MS. For a tertiary amine like this compound, which ionizes well in positive electrospray mode (ESI+), the goal is not necessarily to improve ionization but to enhance chromatographic retention on reverse-phase columns and to introduce specific, predictable fragmentation patterns for tandem MS (MS/MS).[8][9]
Principle of the Method: Derivatization can convert the polar and highly water-soluble amine into a more hydrophobic compound.[9] This increases retention on C18 columns, moving the analyte away from the solvent front and interferences from the sample matrix. This leads to a better signal-to-noise ratio and more reliable quantification.[8][10]
Overall Analytical Workflow
The selection of a derivatization strategy is a critical step in the overall analytical method development process. The following diagram outlines the decision-making and experimental flow.
Workflow for the analysis of this compound.
Method Validation and Trustworthiness
To ensure the trustworthiness of any analytical method employing derivatization, the following must be validated:
-
Derivatization Efficiency: The reaction should be consistent and proceed to completion (or a reproducible high yield). This can be assessed by analyzing a series of standards and checking for linearity.
-
Derivative Stability: The derivatized product must be stable under the storage and analytical conditions. Analyze a derivatized sample at several time points (e.g., 0, 4, 8, 24 hours) to check for degradation.
-
Reproducibility: The entire process, from sample preparation to analysis, should yield low relative standard deviations (RSD) for replicate preparations.
Conclusion
The derivatization of this compound using Ethyl Chloroformate or Trifluoroacetic Anhydride are effective strategies to overcome the challenges of its direct GC-MS analysis. ECF offers a rapid, robust method suitable for a wide range of concentrations, while TFAA provides superior sensitivity for trace-level detection. By converting the polar tertiary amine into a stable, volatile derivative, these protocols enable the generation of high-quality, reproducible chromatographic data essential for research and quality control applications.
References
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Coutts, R. T., & Casy, A. F. (1982). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. Journal of Pharmaceutical Sciences, 71(6), 658-661. doi: 10.1002/jps.2600710613. Available from: [Link]
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Nakovich, L. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Polytechnic Institute and State University. Available from: [Link]
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Kometani, T., Shiotani, S., & Mitsuhashi, K. (1971). On the cleavage of tertiary amines with ethyl chloroformate. Chemical & Pharmaceutical Bulletin, 19(1), 137-143. Available from: [Link]
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Husek, P. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-78. doi: 10.1016/0021-9673(94)80497-4. Available from: [Link]
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Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Available from: [Link]
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Dolan, J. W. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. LCGC North America, 36(9), 624-631. Available from: [Link]
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Zhang, J., et al. (2011). Improving Liquid Chromatography-Mass Spectrometry Sensitivity Using a Subambient Pressure Ionization with Nanoelectrospray (SPIN) Interface. Journal of the American Society for Mass Spectrometry, 22(8), 1466-1473. doi: 10.1007/s13361-011-0163-6. Available from: [Link]
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Qiu, Y., et al. (2008). GC-MS with Ethyl Chloroformate Derivatization for Comprehensive Analysis of Metabolites in Serum and its Application to Human Uremia. Analytical and Bioanalytical Chemistry, 391(7), 2881-2888. Available from: [Link]
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Lytra, G., Cameleyre, M., Tempere, S., & Barbe, J. C. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Journal of Agricultural and Food Chemistry, 63(48), 10484-10491. doi: 10.1021/acs.jafc.5b04332. Available from: [Link]
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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-(dimethylamino)butanoate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of Ethyl 3-(dimethylamino)butanoate in Modern Chemistry
This compound is a valuable intermediate in the synthesis of a variety of fine chemicals and active pharmaceutical ingredients (APIs). Its bifunctional nature, possessing both a tertiary amine and an ester moiety, makes it a versatile building block for the construction of more complex molecular architectures. The controlled, efficient, and scalable synthesis of this compound is therefore of significant interest to the chemical and pharmaceutical industries. This document provides a detailed guide to the large-scale synthesis of this compound, focusing on a robust and industrially viable synthetic strategy. We will delve into the mechanistic rationale behind the chosen pathway, provide a comprehensive, step-by-step protocol, and discuss critical process parameters and safety considerations for scaling up the production.
Strategic Approach to Large-Scale Synthesis: Reductive Amination of Ethyl Acetoacetate
For the large-scale production of this compound, a one-pot reductive amination of ethyl acetoacetate with dimethylamine is the most logical and economically viable approach. This strategy is underpinned by the following key advantages:
-
Readily Available Starting Materials: Ethyl acetoacetate and dimethylamine are bulk commodity chemicals, ensuring a stable and cost-effective supply chain for large-scale manufacturing.
-
High Atom Economy: The reaction, in principle, incorporates the majority of the atoms from the starting materials into the final product, minimizing waste.
-
Process Simplicity: A one-pot reaction reduces the number of unit operations, leading to lower capital and operational costs, as well as a reduced manufacturing footprint.
-
Established and Scalable Technology: Reductive amination is a well-understood and widely implemented transformation in industrial organic synthesis, with a wealth of available literature and process knowledge.
The core of this process involves the in-situ formation of an enamine intermediate from the reaction of ethyl acetoacetate and dimethylamine, which is then stereoselectively reduced to the target β-amino ester.
Reaction Mechanism and Pathway Visualization
The reductive amination proceeds through the following key steps:
-
Enamine Formation: The nucleophilic dimethylamine attacks the electrophilic keto-carbonyl of ethyl acetoacetate. Subsequent dehydration leads to the formation of the more stable enamine intermediate, ethyl 3-(dimethylamino)crotonate.
-
Reduction: A reducing agent is then used to reduce the carbon-carbon double bond of the enamine to furnish the final product, this compound.
Figure 1: Reductive amination of ethyl acetoacetate.
Detailed Large-Scale Synthesis Protocol
This protocol is designed for a nominal 100 kg scale production. All operations should be conducted in a well-ventilated area, and personnel must be equipped with appropriate personal protective equipment (PPE).
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Ethyl Acetoacetate | 141-97-9 | 130.14 | 100 | 0.768 |
| Dimethylamine (40% in water) | 124-40-3 | 45.08 | 96.2 | 0.853 |
| Sodium Borohydride | 16940-66-2 | 37.83 | 32.1 | 0.848 |
| Methanol | 67-56-1 | 32.04 | 400 | - |
| Toluene | 108-88-3 | 92.14 | 200 | - |
| Hydrochloric Acid (37%) | 7647-01-0 | 36.46 | As needed | - |
| Sodium Hydroxide (50%) | 1310-73-2 | 40.00 | As needed | - |
Equipment:
-
1000 L glass-lined reactor with overhead stirring, temperature control, and a reflux condenser.
-
Addition funnel/pump for controlled reagent addition.
-
Quench tank.
-
Extraction vessel.
-
Distillation unit suitable for vacuum distillation.
Procedure:
-
Reactor Setup and Inerting:
-
Ensure the reactor is clean, dry, and free from any contaminants.
-
Inert the reactor with nitrogen gas to displace air and maintain a dry atmosphere.
-
-
Charge and Initial Reaction:
-
Charge the reactor with ethyl acetoacetate (100 kg) and methanol (400 kg).
-
Begin agitation and cool the mixture to 0-5 °C.
-
Slowly add the 40% aqueous solution of dimethylamine (96.2 kg) to the reactor over a period of 2-3 hours, maintaining the temperature below 10 °C. The formation of the enamine is exothermic.
-
-
Reduction:
-
Once the addition of dimethylamine is complete, continue to stir the mixture at 5-10 °C for an additional hour.
-
In a separate vessel, prepare a solution of sodium borohydride (32.1 kg) in water (150 L) and a small amount of 50% sodium hydroxide to stabilize the borohydride solution. Cool this solution to 10-15 °C.
-
Slowly add the sodium borohydride solution to the reactor over 4-6 hours, maintaining the internal temperature between 10-20 °C. The reduction is exothermic, and careful temperature control is crucial to prevent side reactions and ensure safety. Hydrogen gas will be evolved during the addition and the subsequent quench, so adequate ventilation is essential.[1][2][3][4]
-
-
Reaction Monitoring and Quench:
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the enamine intermediate is consumed.
-
Once the reaction is complete, slowly and carefully quench the reaction by adding a sufficient amount of acetone to consume any excess sodium borohydride.
-
After the initial quench, slowly add water to the reaction mixture.
-
-
Work-up and Extraction:
-
Adjust the pH of the reaction mixture to acidic (pH 2-3) with 37% hydrochloric acid. This will protonate the product and any unreacted dimethylamine, making them water-soluble.
-
Add toluene (200 kg) to the reactor and agitate. Allow the layers to separate and remove the organic layer, which contains neutral impurities.
-
Adjust the pH of the aqueous layer to basic (pH 10-11) with a 50% sodium hydroxide solution. This will deprotonate the product, making it soluble in an organic solvent.
-
Extract the aqueous layer with toluene (2 x 150 kg).
-
Combine the organic extracts.
-
-
Purification:
-
Wash the combined organic layers with brine (saturated sodium chloride solution) to remove any residual water.
-
Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.
-
Filter off the drying agent.
-
Concentrate the toluene solution under reduced pressure to remove the solvent.
-
The crude this compound can be purified by vacuum distillation to obtain the final product with high purity.
-
Process Optimization and Critical Considerations
-
Temperature Control: Maintaining the specified temperature ranges during the addition of dimethylamine and sodium borohydride is critical for controlling the reaction rate, minimizing side reactions (such as the reduction of the ester group), and ensuring process safety.
-
pH Adjustment: Precise control of the pH during the work-up is essential for efficient extraction and separation of the product from impurities.
-
Solvent Selection: Methanol is a suitable solvent for the reaction, as it dissolves the reactants and the borohydride. Toluene is an effective extraction solvent due to its immiscibility with water and good solvency for the free-base product.
-
Safety:
-
Dimethylamine is a flammable and corrosive gas/liquid. Handle in a well-ventilated area and use appropriate PPE.
-
Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas. It is also corrosive. Handle in a dry, inert atmosphere and avoid contact with water and acids.[1][2][3][4]
-
The reaction quench and work-up procedures should be performed with caution due to the potential for gas evolution and exothermic reactions.
-
Data Summary and Expected Outcome
| Parameter | Expected Value |
| Yield | 80-90% |
| Purity (by GC) | >98% |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Approx. 75-80 °C at 10 mmHg |
Logical Workflow Diagram
Figure 2: Large-scale synthesis workflow.
Conclusion
The reductive amination of ethyl acetoacetate with dimethylamine represents a highly efficient, scalable, and economically favorable route for the large-scale synthesis of this compound. By carefully controlling the reaction parameters, particularly temperature and pH, and adhering to strict safety protocols, high yields of a high-purity product can be consistently achieved. The detailed protocol and considerations provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the manufacturing of this important chemical intermediate.
References
-
Fast reductive amination by transfer hydrogenation "on water". PubMed. [Link]
-
Highly Enantioselective Hydrogen-Transfer Reductive Amination. Wiley Online Library. [Link]
-
Enantioselective Transfer Hydrogenation of α‑Methoxyimino-β-keto Esters. Semantic Scholar. [Link]
-
Ir-catalyzed reductive amination and transfer hydrogenation of diketones: access to β- and γ-amino alcohols. RSC Publishing. [Link]
-
Direct, Convergent α‑Amidation of β‑Keto Esters via Nickelocene Catalysis. PMC - NIH. [Link]
-
SAFETY DATA SHEET - Eurofins. Eurofins. [Link]
-
Large-scale reductive amination and synthesis applications. ResearchGate. [Link]
-
Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. ACS Publications. [Link]
-
Large-scale reductive amination and synthesis applications. ResearchGate. [Link]
- Process for preparing Finerenone.
-
A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. ResearchGate. [Link]
- Preparation method of 3-N,N-dimethylamino ethyl acrylate.
-
Reaction Work-Up I. YouTube. [Link]
-
Enantioselective Organocatalytic Reductive Amination. Macmillan Group. [Link]
Sources
Application Note: Ethyl 3-(dimethylamino)butanoate as a Key Building Block in the Synthesis of Cholinesterase Inhibitor Intermediates
Introduction
Ethyl 3-(dimethylamino)butanoate is a versatile β-amino ester that serves as a crucial building block in modern medicinal chemistry. Its structure, featuring a chiral center, a reactive tertiary amine, and an ester functional group, makes it an ideal synthon for constructing complex molecular architectures. This application note provides an in-depth guide on the strategic application of this compound in the synthesis of a pivotal pharmaceutical intermediate, (S)-3-[1-(Dimethylamino)ethyl]phenol. This intermediate is essential for the production of Rivastigmine, a widely prescribed cholinesterase inhibitor for the management of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2] The stereochemistry of the intermediate is critical, as it directly dictates the therapeutic efficacy of the final active pharmaceutical ingredient (API).[1]
This document outlines the underlying chemical principles, a representative synthetic protocol, and the causal logic behind the experimental design, aimed at researchers and professionals in drug development and process chemistry.
Scientific Foundation & Synthetic Strategy
The primary utility of this compound in this context is as a precursor to (S)-3-[1-(Dimethylamino)ethyl]phenol. The synthesis of this key intermediate is a cornerstone in the asymmetric synthesis of Rivastigmine, a method favored for its efficiency and stereochemical control.[] The overall strategy involves the transformation of a readily available starting material, 1-(3-hydroxyphenyl)ethanone, through a series of reactions including oximation, reduction, and N-methylation to yield the racemic intermediate, 3-(1-dimethylaminoethyl)phenol.[2]
However, to achieve the desired enantiopure (S)-isomer, an asymmetric synthesis or a chiral resolution is required. One established pathway involves the resolution of the racemic phenol intermediate using a chiral acid, such as L-(+)-tartaric acid or di-(+)-p-toluoyl-D-tartaric acid, to isolate the desired (S)-enantiomer.[2][4] The (S)-phenol is the immediate precursor that undergoes carbamoylation to yield Rivastigmine.[][5]
While this compound itself is not the direct starting material in all published routes, its structure represents the core scaffold of the target intermediate. The synthetic logic detailed below is based on the established multi-step synthesis of the target phenol, which is the key coupling partner for the final carbamoylation step.
Core Chemical Structure and Reactivity
The structure of this compound contains two key reactive centers that are pertinent to its role as a synthon.
Caption: Structure of this compound.
Synthesis Workflow: From Precursor to Rivastigmine
The synthesis of Rivastigmine from its key intermediate, (S)-3-[1-(Dimethylamino)ethyl]phenol, is a well-established process. The following workflow illustrates the final critical step, which relies on the availability of the high-purity chiral intermediate. The preparation of this intermediate is the crucial preceding phase where a molecule with the core structure of this compound is functionalized.
Caption: Final stage synthesis of Rivastigmine Tartrate.
Experimental Protocol: Synthesis of (S)-Rivastigmine from (S)-3-[1-(Dimethylamino)ethyl]phenol
This protocol details the final carbamoylation step to produce Rivastigmine from its key chiral intermediate. This procedure is adapted from established methods and requires strict adherence to anhydrous conditions due to the use of sodium hydride.[]
Materials & Reagents
| Reagent | CAS Number | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| (S)-3-[1-(Dimethylamino)ethyl]phenol | 139306-10-8 | 165.23 | 10.0 | 1.65 g |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 12.0 | 0.48 g |
| N-Ethyl-N-methylcarbamoyl chloride | 42252-34-6 | 121.57 | 11.0 | 1.34 g |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | - | - | 50 mL |
| Saturated Potassium Carbonate (K₂CO₃) soln. | - | - | - | ~20 mL |
| Ethyl Acetate | 141-78-6 | - | - | 100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | - | - | ~5 g |
Procedure
-
Reaction Setup: Under a nitrogen atmosphere, add sodium hydride (0.48 g, 12.0 mmol) to a dry 100 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.
-
Solvent Addition: Add anhydrous THF (20 mL) to the flask to suspend the sodium hydride.
-
Intermediate Addition: Dissolve (S)-3-[1-(Dimethylamino)ethyl]phenol (1.65 g, 10.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the sodium hydride suspension over 15 minutes at room temperature.
-
Causality Note: The phenol is deprotonated by the strong base (NaH) to form a sodium phenoxide intermediate. This significantly increases the nucleophilicity of the oxygen atom, making it ready to attack the electrophilic carbamoyl chloride. Hydrogen gas is evolved during this step, so proper ventilation is crucial.
-
-
Stirring: Stir the resulting mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.[]
-
Carbamoylation: Dissolve N-Ethyl-N-methylcarbamoyl chloride (1.34 g, 11.0 mmol) in anhydrous THF (15 mL) and add it dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 5 hours.[] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Quenching: Carefully quench the reaction by slowly adding deionized water (10 mL) to destroy any unreacted sodium hydride.
-
pH Adjustment & Extraction: Add saturated aqueous K₂CO₃ solution until the pH of the aqueous layer is between 9 and 10. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).
-
Causality Note: Basifying the solution ensures the product, a tertiary amine, remains in its free base form, which is soluble in the organic layer, thereby maximizing extraction efficiency.
-
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil (Rivastigmine base) by silica gel column chromatography to yield the pure product.
Trustworthiness and Self-Validation
-
Safety Precautions: Sodium hydride is highly flammable and reacts violently with water. All operations must be conducted in a fume hood under an inert atmosphere. Personal protective equipment (goggles, lab coat, gloves) is mandatory.
-
Expected Outcome: The procedure should yield (S)-Rivastigmine as a pale yellow oil. The yield and purity should be confirmed using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
-
Troubleshooting:
-
Incomplete Reaction: If TLC shows significant starting material remaining, the cause may be impure reagents, insufficient reaction time, or moisture contamination which deactivates the sodium hydride. Ensure all glassware is oven-dried and reagents are anhydrous.
-
Low Yield: Poor extraction efficiency can lead to low yields. Ensure the pH is correctly adjusted before extraction. Emulsions during workup can be broken by adding brine.
-
Conclusion
This compound and its core structure are foundational to the synthesis of critical pharmaceutical intermediates like (S)-3-[1-(Dimethylamino)ethyl]phenol. The protocols derived from its synthesis enable the efficient production of cholinesterase inhibitors such as Rivastigmine. Understanding the reactivity of this β-amino ester scaffold and the rationale behind each synthetic step is paramount for process optimization, scalability, and ensuring the production of high-purity APIs for treating neurodegenerative diseases.
References
-
Pharmaffiliates. (n.d.). Exploring 3-[(1S)-1-(Dimethylamino)ethyl]phenol: A Key Pharmaceutical Intermediate. Retrieved from [Link]
-
Bindra, S., Bose, K., Thekkantavida, A. C., & Mathew, B. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]
-
Bhanja, C., & Jena, S. (2015). Synthesis Design of 'Rivastigmine'-A Potent Therapeutic Agent for Alzheimer's disease using Retrosynthetic Analysis. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 3-(1-Dimethylamino)ethyl)phenol Hydrochloride: A Key Pharmaceutical Intermediate for Rivastigmine Synthesis. Retrieved from [Link]
-
PubMed. (2004). [Synthesis of S-(+)-rivastigmine hydrogentartrate]. Retrieved from [Link]
-
Journal of Emerging Investigators. (2022). Modular mimics of neuroactive alkaloids - design, synthesis, and cholinesterase inhibitory activity of rivastigmine analogs. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 3-(dimethylamino)butanoate
Welcome to the technical support center for the synthesis of Ethyl 3-(dimethylamino)butanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis. We will explore the causality behind experimental choices, provide validated protocols, and offer data-driven insights to help you optimize your reaction yield and purity.
Introduction
This compound is a valuable intermediate in organic synthesis. Achieving high yields of this compound can be challenging due to competing side reactions and purification difficulties. The most common synthetic route is the direct reductive amination of ethyl 3-oxobutanoate (ethyl acetoacetate) with dimethylamine. An alternative two-step route involves the formation of ethyl 3-aminobutanoate followed by N-methylation. This guide will address critical issues in both pathways to enhance your synthetic efficiency.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis.
Q1: My yield is consistently low (<50%) when performing the one-pot reductive amination of ethyl 3-oxobutanoate. What are the most likely causes?
Low yield in this reaction is typically traced back to one of three areas: suboptimal iminium ion formation, incorrect choice or handling of the reducing agent, or inefficient work-up.
-
Suboptimal pH Control: The reaction proceeds via an iminium ion intermediate. Its formation is pH-dependent.
-
Causality: At high pH, the concentration of the protonated iminium ion is too low. At low pH, the amine nucleophile is protonated and becomes unreactive. The optimal pH range for most reductive aminations is between 4 and 6.
-
Solution: Buffer the reaction mixture. An acetic acid/acetate buffer is a common choice. If using dimethylamine hydrochloride, the initial pH may be too low. Add a non-nucleophilic base like triethylamine to adjust.[1]
-
-
Ineffective Reducing Agent: The choice of reducing agent is critical.
-
Causality: A strong reducing agent like sodium borohydride (NaBH₄) can rapidly reduce the starting ketone to ethyl 3-hydroxybutanoate before it can form the iminium ion. A milder, more selective reducing agent is required.
-
Solution: Use sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). NaBH(OAc)₃ is often preferred as it is less toxic and its rate of reduction of the iminium ion is much faster than its rate of reduction of the ketone.
-
-
Reaction Temperature:
-
Causality: High temperatures can promote side reactions and decomposition. Low temperatures can significantly slow the rate of iminium ion formation.
-
Solution: Run the reaction at room temperature or slightly below (0-25 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
-
Q2: I'm observing a significant amount of ethyl 3-hydroxybutanoate as a byproduct. How can I prevent this?
This is the most common side-product and indicates that the reduction of the ketone is outcompeting the reductive amination pathway.
-
Underlying Cause: As mentioned in Q1, this is primarily due to the use of a non-selective reducing agent or improper pH. The ketone is being reduced to the alcohol before the amine has a chance to condense and form the iminium ion.
-
Troubleshooting Workflow: The following diagram outlines the decision process to minimize this side product.
Caption: Troubleshooting workflow for byproduct formation.
Q3: The Eschweiler-Clarke methylation of my ethyl 3-aminobutanoate is incomplete or slow. What should I optimize?
The Eschweiler-Clarke reaction is generally robust, but incomplete conversion can occur.[2][3]
-
Reagent Stoichiometry: The reaction requires an excess of both formaldehyde and formic acid.
-
Causality: Formaldehyde is the methyl source, and formic acid acts as the reducing agent.[4] The mechanism involves two successive methylations. Insufficient reagents will lead to a mixture of mono-methylated and unreacted starting material.
-
Solution: Use at least 2.5 equivalents of formaldehyde and 3 equivalents of formic acid relative to the starting amine.
-
-
Temperature and Reaction Time:
-
Causality: The reaction requires heating to facilitate the dehydration steps and hydride transfer. The decomposition of formic acid to provide the hydride is the driving force.[4]
-
Solution: Heat the reaction mixture to 80-100 °C and monitor by TLC until the starting material is consumed. This can take several hours.
-
Q4: Purification by distillation is resulting in significant product loss. What are the best practices?
This compound is a moderately volatile liquid. Product loss during purification is often due to improper distillation technique or decomposition.
-
Technique:
-
Vacuum Distillation: The boiling point of the product is likely high enough to warrant vacuum distillation to prevent thermal decomposition. A reduced pressure of 5-10 mmHg is a good starting point.[5]
-
Fractional Distillation: Use a short Vigreux column to improve separation from close-boiling impurities without significant product holdup.[6]
-
Bumping: Ensure smooth boiling by using a magnetic stir bar or boiling chips.[7]
-
-
Alternative Purification:
-
Acid-Base Extraction: Before distillation, you can perform an acid-base workup.
-
Dissolve the crude product in a nonpolar solvent (e.g., ethyl acetate).
-
Extract with dilute HCl (e.g., 1M). Your amine product will move to the aqueous layer.
-
Wash the organic layer to remove non-basic impurities.
-
Basify the aqueous layer with NaOH or NaHCO₃ to a pH > 10.
-
Extract the product back into an organic solvent.
-
Dry the organic layer (e.g., over MgSO₄), filter, and concentrate. This purified material can then be distilled.
-
-
Column Chromatography: If distillation is problematic, silica gel chromatography can be used. A solvent system of ethyl acetate/hexanes with a small percentage of triethylamine (e.g., 1-2%) will prevent the amine from streaking on the acidic silica gel.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
There are two primary, reliable routes:
-
One-Pot Reductive Amination: This is the most direct method, reacting ethyl 3-oxobutanoate with dimethylamine in the presence of a selective reducing agent. It is atom-economical and efficient if optimized correctly.[8]
-
Two-Step N-Methylation: This route involves first synthesizing ethyl 3-aminobutanoate (e.g., by reducing the oxime of ethyl 3-oxobutanoate or another amination method) and then performing a double methylation, typically via the Eschweiler-Clarke reaction.[2][9]
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Common side reactions in the synthesis of Ethyl 3-(dimethylamino)butanoate.
Technical Support Center: Synthesis of Ethyl 3-(dimethylamino)butanoate
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Our goal is to provide you with the causal insights and validated protocols necessary to troubleshoot issues, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most prevalent and controlled method is the one-pot reductive amination of ethyl acetoacetate with dimethylamine. This process involves the formation of an intermediate enamine or iminium ion, which is then selectively reduced in situ to the desired tertiary amine. The choice of reducing agent is critical for the success of this reaction, with agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) being preferred for their selectivity in reducing the iminium ion over the starting ketone.[1][2]
Q2: Why is direct alkylation of ethyl 3-aminobutanoate with a methylating agent not recommended?
A2: While seemingly straightforward, direct alkylation of a primary or secondary amine with alkyl halides often leads to a mixture of products due to over-alkylation. It is difficult to control the reaction to stop at the desired tertiary amine stage, frequently resulting in the formation of a quaternary ammonium salt. Reductive amination avoids this issue entirely because a tertiary amine cannot form another imine or iminium ion, thus preventing further reaction.[3][4][5][6]
Q3: At what stage should I be most concerned about temperature control?
A3: Temperature control is crucial during two key stages. First, during the initial formation of the enamine/iminium ion, exothermic reactions can occur. Second, during the reduction step, especially if using a less selective or more reactive hydride source. Maintaining a consistent, low-to-moderate temperature (e.g., 0 °C to room temperature) helps to minimize side reactions such as aldol condensations and the formation of elimination byproducts.[7]
Troubleshooting Guide: Common Side Reactions & Impurities
This section addresses specific issues you may encounter, identified by unexpected analytical results or low yields.
Issue 1: Low Yield of the Desired Product
Question: My reaction has a significantly lower yield than expected. What are the likely causes?
Answer: Low yields can be attributed to several competing side reactions or incomplete conversion. The most common culprits are the formation of Ethyl 3-hydroxybutanoate and Ethyl crotonate, or simply an incomplete reaction.
| Side Product / Issue | Potential Cause | Recommended Solution & Explanation |
| Ethyl 3-hydroxybutanoate | Non-selective reduction. Use of a strong reducing agent like sodium borohydride (NaBH₄) without careful pH control can reduce the starting ketone (ethyl acetoacetate) faster than or concurrent with the iminium ion.[8][9] | Use a selective reducing agent. Employ sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones at neutral or slightly acidic pH but readily reduce the protonated iminium ion intermediate.[1][2] |
| Ethyl crotonate | Elimination/Dehydration. Under acidic conditions or at elevated temperatures, the intermediate enamine or the β-hydroxy amine can undergo elimination of the dimethylamino group or water, respectively, to form the conjugated α,β-unsaturated ester. | Maintain neutral to slightly acidic pH and low temperature. Avoid strongly acidic conditions and high temperatures. A pH range of 6-7 is often ideal for reductive aminations.[1] The use of NaBH(OAc)₃, which includes acetic acid, often provides a self-buffering system. |
| Unreacted Ethyl Acetoacetate | Incomplete iminium ion formation or insufficient reducing agent. The equilibrium for imine/enamine formation may not be favorable, or an insufficient amount of hydride was available for the reduction. | Ensure adequate equivalents of reagents. Use a slight excess of dimethylamine and the reducing agent. Monitor the reaction by TLC or GC to confirm the consumption of the starting material before work-up. Using methanol as a solvent can promote rapid imine formation.[1] |
| Aldol Condensation Products | Basic conditions. The α-protons of ethyl acetoacetate are acidic and can be removed by base, leading to self-condensation.[7][10] | Avoid basic conditions. Ensure the reaction is run under neutral or slightly acidic conditions. The use of dimethylamine itself can create a slightly basic environment if not buffered. |
Issue 2: Product is Impure After Column Chromatography
Question: I'm observing persistent impurities in my final product, even after purification. What could they be?
Answer: If standard purification fails, you may be dealing with byproducts that have similar polarity to your desired product or were formed during the work-up.
-
N-formyl or N-methyl byproducts: If using a reagent system like formaldehyde/formic acid (an Eschweiler-Clarke type reaction), incomplete methylation or side reactions with formic acid can occur.[11][12] This is less common with hydride-based reductive aminations but is a consideration if alternative synthetic routes are attempted.
-
Hydrolyzed Product (3-(dimethylamino)butanoic acid): The ethyl ester is susceptible to hydrolysis, especially during an acidic or basic aqueous work-up. If the work-up is prolonged or uses strong acids/bases, a significant amount of the corresponding carboxylic acid can be formed. This can often be removed by a careful aqueous wash with a mild base (like NaHCO₃ solution), but its presence can complicate purification.
Visualizing the Reaction Pathways
Understanding the relationship between the desired reaction and potential side reactions is key to effective troubleshooting.
Caption: Main synthetic pathway to this compound.
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Sodium cyanoborohydride [organic-chemistry.org]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction [organic-chemistry.org]
- 5. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main [vedantu.com]
- 9. youtube.com [youtube.com]
- 10. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 11. grokipedia.com [grokipedia.com]
- 12. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
Purification challenges of Ethyl 3-(dimethylamino)butanoate and how to overcome them.
An in-depth guide to navigating the purification of Ethyl 3-(dimethylamino)butanoate, designed for chemists and researchers in the pharmaceutical and chemical industries.
Technical Support Center: Purification of this compound
Welcome to the technical support resource for this compound. As a Senior Application Scientist, I've designed this guide to address the common and complex purification challenges associated with this valuable intermediate. This center moves beyond simple protocols to explain the underlying chemical principles, ensuring you can not only solve current issues but also anticipate and prevent future purification bottlenecks.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary purification challenges?
This compound is a tertiary amino ester.[1][2] Its structure presents a unique combination of challenges stemming from the basicity of the nitrogen atom, its potential for hydrogen bonding, and the types of impurities typically generated during its synthesis. The primary difficulties include:
-
Strong Interaction with Silica Gel: The basic dimethylamino group binds strongly to the acidic silanol groups on standard silica gel, leading to significant peak tailing, poor separation, and sometimes irreversible adsorption during column chromatography.[3][4]
-
Co-elution of Structurally Similar Impurities: Impurities from the synthesis, such as unreacted starting materials or the corresponding hydroxy-ester by-product, often have polarities close to the product, making chromatographic separation difficult.
-
Thermal Sensitivity: While amenable to distillation, potential for decomposition at elevated temperatures necessitates the use of vacuum distillation.
-
Water Solubility: The amine functionality can lead to partial solubility in water, complicating aqueous workups and extractions.
Q2: What are the most common impurities found in crude this compound?
The impurity profile is highly dependent on the synthetic route. A common method is the reductive amination of ethyl acetoacetate.[5][6]
| Impurity Name | Structure | Origin | Key Physical Property | Purification Challenge |
| Ethyl Acetoacetate | CH₃COCH₂COOEt | Unreacted Starting Material | Lower boiling point, polar | Can often be removed by distillation or careful chromatography. |
| Dimethylamine | (CH₃)₂NH | Unreacted Starting Material | Very low boiling point, basic | Typically removed during solvent evaporation or an acidic wash. |
| Ethyl 3-hydroxybutanoate | CH₃CH(OH)CH₂COOEt | Reduction of keto-group before amination | Polar, capable of H-bonding | Polarity is very similar to the product, making it a key challenge for chromatography.[7] |
| Unreacted Imine Intermediate | CH₃C(=N(CH₃)₂)CH₂COOEt | Incomplete Reduction | Reactive, basic | Can be difficult to separate and may hydrolyze. Reduction conditions should be driven to completion.[8] |
| Solvent Residues | e.g., Methanol, DCE | Reaction/Workup Solvents | Various | Removed by evaporation under reduced pressure.[9][10] |
Troubleshooting Guide 1: Column Chromatography
The purification of amines by silica gel chromatography is a notoriously common challenge.[4]
Q3: My product is streaking badly or not moving from the baseline on a silica gel column. What is happening and how do I fix it?
Causality: This is a classic sign of strong interaction between your basic amine and the acidic silica gel surface. The lone pair on the nitrogen is protonated by the surface silanol groups (Si-OH), effectively anchoring your compound to the stationary phase.
Solutions:
-
Use a Basic Modifier in the Eluent: The most common solution is to add a small amount of a competitive base to your mobile phase. This base will occupy the acidic sites on the silica, allowing your compound to elute properly.[3]
-
Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your eluent system (e.g., Ethyl Acetate/Hexane). TEA is volatile and can usually be removed with the solvent during evaporation.
-
Ammonium Hydroxide: For more polar systems, a mixture like Dichloromethane:Methanol:Ammonium Hydroxide (e.g., 95:4.5:0.5) can be highly effective.[3]
-
-
Switch to a Different Stationary Phase:
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and is an excellent alternative for purifying basic compounds.
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns are commercially available and can provide excellent separation without the need for mobile phase modifiers.[4]
-
Workflow for Eluent System Optimization
Caption: Logic for troubleshooting amine tailing in chromatography.
Troubleshooting Guide 2: Distillation
Q4: I'm trying to purify my product by distillation but I'm getting low recovery and suspect decomposition. What should I do?
Causality: Amino esters can be susceptible to thermal degradation or polymerization at atmospheric boiling points. The combination of an amine and an ester functionality can lead to complex side reactions.
Solution: Vacuum Distillation Reducing the pressure significantly lowers the boiling point of a liquid, allowing for distillation at a temperature that doesn't cause decomposition. A patent for the related compound ethyl 3-N,N-dimethylaminoacrylate explicitly mentions the use of reduced pressure distillation to achieve high purity and yield.[11]
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a Kugelrohr apparatus for small-scale distillations.
-
Drying: Ensure the crude product is free from water and volatile solvents. If necessary, dry the crude material over anhydrous sodium sulfate or magnesium sulfate and filter.
-
Bumping Prevention: Add a magnetic stir bar or boiling chips to the distilling flask to ensure smooth boiling.
-
Connect to Vacuum: Connect the apparatus to a vacuum pump with a cold trap in between to protect the pump.
-
Heating: Begin stirring and slowly apply vacuum. Once the desired pressure is reached and stabilized, gradually heat the distillation flask using an oil bath.
-
Fraction Collection: Collect the fraction that distills at a constant temperature and pressure. It is advisable to collect a small forerun fraction first.
-
Completion: Once the main fraction is collected, remove the heat source before releasing the vacuum to prevent bumping and contamination.
Troubleshooting Guide 3: Aqueous Workup & Crystallization
Q5: My product seems to have partial solubility in the aqueous layer during extraction, leading to yield loss. How can I improve my extraction efficiency?
Causality: The dimethylamino group can be protonated by acidic water or form hydrogen bonds, leading to some aqueous solubility.
Solutions:
-
pH Adjustment: During an acid wash to remove basic impurities, your product will also become protonated and move to the aqueous layer. Ensure you basify the aqueous layer (e.g., with NaOH or NaHCO₃ solution) to a pH > 10 before re-extracting your product back into an organic solvent.
-
Use of Brine: Wash the combined organic layers with a saturated sodium chloride solution (brine). The high ionic strength of the brine reduces the solubility of organic compounds in the aqueous phase, driving more of your product into the organic layer.[8]
Q6: My product is an oil and I cannot purify it by crystallization. Is there an alternative?
Causality: Many low-to-moderate molecular weight amines and esters are liquids or low-melting solids at room temperature, making direct crystallization impossible.
Solution: Purification via Salt Formation This is a powerful and classic technique for purifying basic amines. By reacting the basic amine with an acid, you form an ionic salt which is typically a well-defined, crystalline solid. This solid can be purified by recrystallization, and the pure free-base can be regenerated afterward.
Workflow for Purification via Salt Crystallization
Caption: Step-by-step workflow for amine purification via salt crystallization.
References
- MATERIAL SAFETY DATA SHEET. (n.d.).
- Safety Data Sheet - CymitQuimica. (2024).
- BenchChem Technical Support Team. (2025). Troubleshooting common issues in 3-Amino-1-(furan-3-yl)propan-1-ol purification. Benchchem.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025).
- Is there an easy way to purify organic amines? (2023). Biotage.
- Specific solvent issues with Reductive Amination/Alkylation. (n.d.). Wordpress.
- ethyl 3-(dimethylamino)propanoate | 20120-21-2. (n.d.). Sigma-Aldrich.
- This compound. (n.d.). TRC.
- Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal.
- Struggling with Reductive Amination: Tips for Isolating My Amine Product? (2025). Reddit.
- 85118-28-1 | this compound. (n.d.). AOP Pharma.
- Preparation method of 3-N,N-dimethylamino ethyl acrylate. (2016). Google Patents.
- Ethyl Acetoacetate. (n.d.). PubChem.
- Reductive Amination, and How It Works. (2017). Master Organic Chemistry.
- Butanoic acid, 3-hydroxy-, ethyl ester, (S). (n.d.). Organic Syntheses Procedure.
- Ethyl 3-(ethylamino)butanoate. (n.d.). PubChem.
Sources
- 1. Buy Online CAS Number 85118-28-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. 1pchem.com [1pchem.com]
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- 4. biotage.com [biotage.com]
- 5. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. reddit.com [reddit.com]
- 9. Specific solvent issues with Reductive Amination/Alkylation - Wordpress [reagents.acsgcipr.org]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate - Google Patents [patents.google.com]
Identifying and removing byproducts from Ethyl 3-(dimethylamino)butanoate reactions.
Welcome to the technical support center for Ethyl 3-(dimethylamino)butanoate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with the synthesis and purification of this compound. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you identify and remove byproducts, ensuring the highest purity for your downstream applications.
Section 1: Understanding the Landscape of Impurities
The purity of this compound is paramount for its successful use in complex syntheses. The most common route to this compound is the reductive amination of ethyl acetoacetate with dimethylamine. This reaction, while effective, can generate a predictable set of byproducts and impurities that must be addressed.
Understanding the physical properties of the target compound versus these potential impurities is the first step in designing an effective purification strategy.
Table 1: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
|---|---|---|---|---|
| This compound | C₈H₁₇NO₂ | 159.23 | ~185-190 °C (atm.), ~80-85 °C (15 mmHg) | Basic tertiary amine; target product. |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 181 °C | Neutral keto-ester; unreacted starting material.[1] |
| Dimethylamine | C₂H₇N | 45.08 | 7 °C | Basic secondary amine; volatile unreacted starting material. |
| 3-(Dimethylamino)butan-1-ol | C₆H₁₅NO | 117.19 | ~170-175 °C | Basic amino-alcohol; over-reduction byproduct. |
| 3-(Dimethylamino)butanoic acid | C₆H₁₃NO₂ | 131.17 | >200 °C (decomposes) | Zwitterionic/Amphoteric; hydrolysis byproduct.[2] |
Section 2: Troubleshooting Guide
This section addresses specific issues you may encounter during the workup and purification of your reaction mixture.
Question 1: My crude NMR shows significant amounts of unreacted ethyl acetoacetate. What is the most efficient way to remove it?
Answer: The presence of unreacted ethyl acetoacetate is a common issue, especially if the reductive amination did not go to completion.[3] Due to the basicity of your target compound, an acid-base extraction is the most effective method for separation.
-
Causality: this compound is a tertiary amine, which is basic and can be protonated by an acid to form a water-soluble ammonium salt. Ethyl acetoacetate is a neutral ester and will remain in the organic phase.[4][5] This difference in reactivity and solubility is the basis for a clean separation.
-
Solution:
-
Dissolve your crude reaction mixture in a water-immiscible organic solvent like diethyl ether or ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, while ethyl acetoacetate remains in the organic layer.
-
Separate the layers. The organic layer containing the ethyl acetoacetate can be discarded.
-
To recover your product, cool the aqueous layer in an ice bath and add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (pH > 9). This deprotonates the ammonium salt, regenerating the free amine which will often precipitate or form an oily layer.
-
Extract the aqueous layer with fresh organic solvent (e.g., diethyl ether) multiple times to recover your purified product.
-
Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄), filter, and concentrate under reduced pressure.
-
Question 2: I'm performing a distillation, but my product seems to be degrading. The distillate is dark, and the yield is low. What's happening?
Answer: Thermal degradation is a significant risk when distilling compounds containing both amine and ester functionalities, especially if acidic or basic impurities are present.
-
Causality: At elevated temperatures, trace acidic or basic impurities can catalyze side reactions like elimination or hydrolysis. The boiling point of this compound at atmospheric pressure is high enough for this to occur.
-
Solution: Vacuum Distillation. [6]
-
Reduce the Boiling Point: By reducing the pressure, you significantly lower the temperature required for distillation, minimizing the risk of thermal decomposition.[6] For this compound, a pressure of ~15 mmHg will lower the boiling point to a much safer ~80-85 °C.
-
Ensure an Inert Atmosphere: Before heating, ensure the system is leak-free and under vacuum to remove oxygen, which can also contribute to degradation at high temperatures.
-
Smooth Boiling: Use a magnetic stir bar or boiling chips to prevent bumping and ensure even heating from a heating mantle.
-
Question 3: I am trying to purify my product using silica gel column chromatography, but the peak is broad and tailing severely. How can I fix this?
Answer: This is a classic problem when chromatographing basic compounds like tertiary amines on standard silica gel.
-
Causality: Silica gel has an acidic surface due to the presence of silanol groups (Si-OH). These acidic sites strongly interact with basic amines, leading to irreversible adsorption, poor elution, and significant peak tailing.[7]
-
Solution: Modify the Mobile Phase or Stationary Phase.
-
Add a Competing Base: The most common solution is to add a small amount of a volatile tertiary amine, like triethylamine (TEA), to your mobile phase (e.g., hexane/ethyl acetate). A typical concentration is 0.1-1% TEA. The TEA will "neutralize" the acidic sites on the silica, allowing your product to elute symmetrically.[7]
-
Use a Deactivated Stationary Phase: Alternatively, you can use a deactivated or base-treated silica gel. Another option is to use a different stationary phase altogether, such as alumina (basic or neutral), which is more compatible with basic compounds.[8]
-
Section 3: Frequently Asked Questions (FAQs)
Q: What is the best general workflow for purifying this compound after synthesis?
A: A robust, multi-step workflow is recommended to achieve high purity. This typically involves an initial extractive workup followed by a final polishing step. The diagram below illustrates a standard decision-making process.
Caption: General Purification Workflow for this compound.
Q: How can I identify a byproduct resulting from ester hydrolysis?
A: If your ester has hydrolyzed, you will have formed 3-(dimethylamino)butanoic acid. This byproduct is easily identified and separated.
-
Identification: In an NMR spectrum, you will see the disappearance of the characteristic ethyl group quartet and triplet signals from the ester and the appearance of a broad peak from the carboxylic acid proton. The adjacent CH₂ and CH signals will also shift.
-
Removal: During the acid-base workup described in Troubleshooting Question 1, the hydrolyzed acid will behave differently. When you basify the aqueous layer to recover your amine product, the carboxylic acid will remain as a water-soluble carboxylate salt. Therefore, when you extract your free amine product back into an organic solvent, the hydrolyzed acid byproduct will be left behind in the aqueous layer.
The diagram below illustrates this separation principle.
Caption: Principle of Acid-Base Extraction for Purification.
Q: How do I definitively confirm the purity of my final product?
A: A combination of analytical techniques is required for full confidence.
-
¹H and ¹³C NMR Spectroscopy: This is the primary method for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or byproducts is a strong indicator of purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile components and provides their mass-to-charge ratio. It is excellent for detecting trace impurities that may not be visible by NMR. A single peak in the GC chromatogram with the correct mass spectrum is a high standard of purity.
-
Elemental Analysis: For a final, rigorous confirmation, elemental analysis provides the percentage composition of C, H, and N. A result within ±0.4% of the theoretical values is considered evidence of high purity.
Section 4: Key Experimental Protocols
Protocol 1: Standard Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture (1 volume) in a suitable organic solvent (e.g., ethyl acetate, ~5-10 volumes).
-
Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq). Stopper the funnel, invert, and vent frequently. Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Re-extraction (Optional): For maximum recovery, re-extract the organic layer with another portion of 1M HCl. Combine the aqueous layers.
-
Basification: Place the flask containing the acidic aqueous extracts into an ice bath. Slowly add 2M NaOH (aq) with stirring until the pH is >9 (check with pH paper).
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Add an equal volume of ethyl acetate. Shake to extract the deprotonated product into the organic layer.
-
Final Steps: Drain the aqueous layer. Wash the organic layer with brine (saturated NaCl solution) to remove residual water. Drain the organic layer into a flask containing an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter and concentrate using a rotary evaporator.
Protocol 2: Vacuum Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a pressure gauge and cold trap.
-
Charging the Flask: Charge the crude product into the distillation flask along with a magnetic stir bar. Do not fill the flask more than two-thirds full.
-
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10-20 mmHg).
-
Heating: Gently heat the flask using a heating mantle.
-
Fraction Collection: Collect any low-boiling initial fractions (forerun) in a separate receiving flask. When the temperature at the distillation head stabilizes at the boiling point of your product at that pressure, switch to a clean receiving flask to collect the main fraction.
-
Completion: Stop the distillation when the temperature either rises or drops significantly, or when only a small residue remains. Release the vacuum before turning off the cooling water to the condenser.
References
-
Yeast Metabolome Database. (n.d.). Ethyl 3-methyl butanoate (YMDB01334). YMDB. Retrieved from [Link]
- Google Patents. (2016). CN105693535A - Preparation method of 3-N,N-dimethylamino ethyl acrylate.
-
ResearchGate. (n.d.). A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates. Request PDF. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3,3-dimethylbutyrate. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-(ethylamino)butanoate. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2015, December 11). Practical skills assessment video - making butyl ethanoate video 3 - A distillation [Video]. YouTube. Retrieved from [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
- Google Patents. (1997). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
-
Chemistry LibreTexts. (2022). 11.9: Hydrolysis of Esters. Retrieved from [Link]
-
Reddit. (2025). Struggling with Reductive Amination: Tips for Isolating My Amine Product? Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Supplementary Information - Green Chemistry. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of ethyl butanoate-d3. Retrieved from [Link]
-
Chemguide. (n.d.). Hydrolysing Esters. Retrieved from [Link]
- Google Patents. (1979). EP0007983A1 - Process for the purification of tertiary amines.
-
PubChem. (n.d.). Ethyl Acetoacetate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. National Center for Biotechnology Information. Retrieved from [Link]
-
Lumen Learning. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. Retrieved from [Link]
Sources
- 1. Ethyl Acetoacetate | C6H10O3 | CID 8868 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
Optimizing temperature and reaction time for Ethyl 3-(dimethylamino)butanoate synthesis.
Welcome to the technical support center for the synthesis of Ethyl 3-(dimethylamino)butanoate. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the successful and optimized synthesis of this compound.
Introduction to the Synthesis
This compound is typically synthesized via a one-pot reductive amination of ethyl acetoacetate with dimethylamine, followed by reduction of the intermediate enamine or iminium ion. This method is favored for its efficiency and control over the formation of the target amine. The choice of reducing agent, reaction temperature, and reaction time are critical parameters that significantly influence the yield and purity of the final product. Sodium borohydride (NaBH₄) is a commonly employed reducing agent for this transformation due to its selectivity and operational simplicity.
The overall reaction proceeds in two main stages:
-
Enamine Formation: Ethyl acetoacetate reacts with dimethylamine to form an enamine intermediate. This reaction is an equilibrium process.
-
Reduction: The enamine intermediate is then reduced in situ by a hydride-donating agent, such as sodium borohydride, to yield the final product, this compound.
Reaction Mechanism and Workflow
Understanding the underlying mechanism is crucial for troubleshooting and optimizing the reaction.
Caption: Reaction mechanism for the synthesis of this compound.
The experimental workflow can be visualized as follows:
Caption: General experimental workflow for the synthesis.
Detailed Experimental Protocol
This protocol provides a starting point for the synthesis. Optimization of temperature and reaction time may be necessary depending on the specific laboratory conditions and desired purity.
Materials:
-
Ethyl acetoacetate
-
Dimethylamine (40% solution in water or as a gas)
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve ethyl acetoacetate (1 equivalent) in methanol or ethanol.
-
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add a solution of dimethylamine (1.1-1.5 equivalents). Stir the mixture at this temperature for 30 minutes to facilitate the formation of the enamine intermediate.
-
Reduction: While maintaining the temperature at 0 °C, slowly add a solution of sodium borohydride (1.5-2.0 equivalents) in the same solvent.[1] The addition should be portion-wise to control any effervescence.
-
Reaction Monitoring: After the addition of sodium borohydride is complete, allow the reaction to stir at 0 °C for 1-2 hours, and then let it warm to room temperature. The total reaction time can range from 3 to 24 hours.[1][2] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Work-up: Remove the organic solvent under reduced pressure. Add water to the residue and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Optimization of Temperature and Reaction Time
Optimizing the temperature and reaction time is crucial for maximizing the yield and minimizing the formation of byproducts.
| Parameter | Recommended Range | Rationale and Considerations |
| Temperature | 0 °C to Room Temperature | Initial Low Temperature (0 °C): The initial formation of the enamine and the addition of the reducing agent are often carried out at 0 °C to control the exothermic nature of the reaction and to minimize side reactions.[1] Warming to Room Temperature: Allowing the reaction to proceed at room temperature after the initial phase can help drive the reaction to completion.[1] Higher temperatures can sometimes lead to the reduction of the ester group or other unwanted side reactions.[3] |
| Reaction Time | 3 - 24 hours | Monitoring is Key: The optimal reaction time can vary significantly based on the scale of the reaction and the specific conditions. It is essential to monitor the reaction's progress using TLC or GC-MS.[4] Prolonged Reaction Times: In some cases, a longer reaction time may be necessary to ensure complete conversion of the starting material. However, extended reaction times can also lead to the formation of impurities. |
Troubleshooting Guide and FAQs
Q1: The yield of my reaction is low. What are the possible causes and solutions?
-
Incomplete Enamine Formation: The equilibrium between the starting materials and the enamine may not be favorable.
-
Solution: Consider using a Dean-Stark apparatus to remove water and drive the equilibrium towards the enamine. Alternatively, using a slight excess of dimethylamine can also help.
-
-
Decomposition of Sodium Borohydride: Sodium borohydride can decompose in acidic conditions or in the presence of water.
-
Solution: Ensure your reagents and solvents are dry. While the reaction is often performed in an alcohol, prolonged exposure can lead to decomposition. Add the borohydride solution fresh.
-
-
Inefficient Reduction: The reduction of the enamine may be slow or incomplete.
-
Solution: Ensure that a sufficient excess of sodium borohydride is used. You can also try a more reactive reducing agent like sodium triacetoxyborohydride (STAB), which is particularly effective for reductive aminations.
-
-
Loss of Product during Work-up: The product may be partially soluble in the aqueous phase.
-
Solution: Perform multiple extractions with an organic solvent to ensure complete recovery of the product. Saturating the aqueous layer with sodium chloride can also decrease the product's solubility in water.
-
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities. What are these and how can I avoid them?
-
Unreacted Ethyl Acetoacetate: The reaction may not have gone to completion.
-
Solution: Increase the reaction time or slightly increase the amount of dimethylamine and sodium borohydride.
-
-
Over-reduction Products: In some cases, the ester group can be reduced to an alcohol, especially with prolonged reaction times or higher temperatures.
-
Solution: Maintain a low reaction temperature and monitor the reaction closely to stop it once the starting material is consumed. Using a milder reducing agent can also be beneficial.
-
-
Side Reactions of the Enamine: The enamine intermediate can potentially undergo other reactions.
-
Solution: Perform the reduction in a one-pot fashion without isolating the enamine to minimize the chance of side reactions.
-
Q3: The reaction is very slow. How can I increase the reaction rate?
-
Low Temperature: While starting at a low temperature is recommended, the reaction may proceed slowly at 0 °C.
-
Solution: After the initial addition of the reducing agent, allow the reaction to gradually warm to room temperature. Gentle heating (e.g., to 40-50 °C) can be explored cautiously, but this may increase the risk of side reactions.
-
-
Insufficient Activation of Borohydride:
-
Solution: The presence of a small amount of a protic solvent like methanol can help to activate the sodium borohydride.
-
Q4: Is it necessary to use an inert atmosphere for this reaction?
-
An inert atmosphere (e.g., nitrogen or argon) is generally not strictly necessary for this type of reductive amination. However, it can be a good practice to prevent the introduction of atmospheric moisture, which can react with the sodium borohydride.
Q5: What is the best way to purify the final product?
-
Vacuum Distillation: If the product is thermally stable, vacuum distillation is an effective method for purification on a larger scale.
-
Column Chromatography: For smaller scales or to remove closely related impurities, column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent is a suitable method.
References
-
ResearchGate. (n.d.). Disappearance of ethyl acetoacetate as a function of time for reactions... Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
-
ResearchGate. (2019). Reduction using sodium borohyride? Retrieved from [Link]
- Google Patents. (n.d.). CA2329241A1 - Process for producing dimethylacetamide.
-
Eureka. (n.d.). Process for synthesizing dimethylacetamide by ethyl acetate and dimethylamine. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of reflux time for the reaction of ethyl acetoacetate with ammonium acetate. Retrieved from [Link]
-
ResearchGate. (2025). ChemInform Abstract: Reaction of Ethyl Acetoacetate with Formaldehyde and Primary Amines. Retrieved from [Link]
- Google Patents. (n.d.). CN103833565B - Preparation method for 3-N,N-dimethylamino ethyl acrylate.
-
ResearchGate. (2017). Why some esters can be reduced by sodium borohydride? Retrieved from [Link]
-
MDPI. (2023). A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of ethyl (R)-(-)3-hydroxybutanoate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- Google Patents. (n.d.). CN100420668C - Process method for synthesizing dimethylacetamide from ethyl acetate and dimethylamine.
-
Scribd. (n.d.). Synthesis of Ethyl Butanoate via Esterification. Retrieved from [Link]
-
TSFX. (n.d.). 1.9 Synthesizing Organic Compounds. Retrieved from [Link]
Sources
Technical Support Center: A Troubleshooting Guide for Low Enantioselectivity in Reactions with Ethyl 3-(dimethylamino)butanoate
Welcome to our dedicated technical support portal for researchers, chemists, and professionals in drug development. This guide provides an in-depth, question-and-answer-style resource for troubleshooting low enantioselectivity in reactions involving Ethyl 3-(dimethylamino)butanoate, a key chiral building block in modern organic synthesis. We aim to equip you with the scientific rationale and practical steps to diagnose and resolve common challenges in achieving high stereochemical control.
Q1: We're observing poor enantioselectivity in a reaction where this compound is used as a chiral starting material. What are the fundamental parameters we should scrutinize first?
Low enantioselectivity often originates from a few critical variables. A systematic evaluation of these factors is the most efficient way to identify the root cause.
Initial Diagnostic Protocol:
-
Purity and Integrity of Starting Materials: The enantiomeric purity of your starting material directly dictates the maximum possible enantiomeric excess (ee) of your product. It is crucial to verify the enantiopurity of your batch of this compound, as even minor contamination with the undesired enantiomer can significantly impact your results. Additionally, ensure all other reagents, particularly catalysts and ligands, are of high purity.
-
Reaction Temperature: Temperature is a critical factor in enantioselective reactions as it influences the energy difference between the diastereomeric transition states.[1] Generally, lower temperatures lead to higher enantioselectivity. If your reaction is performed at room temperature or above, consider lowering it to 0 °C, -20 °C, or even -78 °C to enhance stereochemical differentiation.
-
Solvent Effects: The solvent is not merely a medium but an active participant that can influence the conformation of reactants and catalysts, thereby affecting stereoselectivity. A solvent screening study is often a crucial step in optimizing a new asymmetric reaction. The ideal solvent should provide good solubility for all components while favoring the formation of the more ordered, stereodifferentiating transition state.
Troubleshooting Workflow: Foundational Checks
Caption: Key factors determining the stereochemical outcome of a Mannich reaction.
Q4: Could product racemization be the cause of our low enantioselectivity? How can we test for this?
Product racemization is a potential issue, especially if the newly formed stereocenter is adjacent to a group that can stabilize a charge or radical, or if the reaction conditions are harsh.
Diagnosing and Mitigating Product Racemization:
-
Stability Test: Subject an enantiomerically enriched sample of your product to the reaction conditions (including solvent, temperature, and any additives, but excluding the reactants) for the duration of a typical reaction.
-
Analysis: After the specified time, re-analyze the enantiomeric excess of the product. A significant decrease in ee indicates that product racemization is occurring.
-
Mitigation Strategies: If racemization is confirmed, consider the following:
-
Lowering the reaction temperature.
-
Reducing the reaction time.
-
Using a milder workup procedure.
-
Choosing a less acidic or basic catalyst/reagent if applicable.
-
References
-
Jadhav, A. M., et al. (2019). Organocatalytic Enantioselective Mannich Reaction: Direct Access to Chiral β-Amino Esters. ACS Omega, 4(1), 2292-2299. [Link]
-
Lühr, S., et al. (2012). Synthesis of chiral β2-amino acids by asymmetric hydrogenation. Tetrahedron: Asymmetry, 23(17), 1301-1319. [Link]
-
Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis. [Link]
-
Zhang, X., et al. (2019). Synthesis of Chiral β-Fluoroalkyl β-Amino Acid Derivatives via Palladium-Catalyzed Hydrogenation. The Journal of Organic Chemistry, 84(15), 9623-9632. [Link]
- Tang, W., & Zhang, X. (2004). Process for the preparation of chiral beta amino acid derivatives by asymmetric hydrogenation.
-
Tang, W., & Zhang, X. (2002). Highly efficient synthesis of chiral beta-amino acid derivatives via asymmetric hydrogenation. Organic Letters, 4(23), 4159-4161. [Link]
Sources
Stability issues and proper storage conditions for Ethyl 3-(dimethylamino)butanoate.
Welcome to the dedicated technical support center for Ethyl 3-(dimethylamino)butanoate. This guide is designed for our valued partners in research, science, and drug development. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and proper handling of this compound in your critical experiments. Our goal is to provide you with the expertise and practical insights needed to anticipate and resolve potential stability issues, thereby safeguarding the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide. Refrigeration is recommended for long-term storage.[2] It is also crucial to keep the compound away from heat sources, open flames, and incompatible materials.[1][2]
Q2: Is this compound sensitive to pH?
A2: Yes, as a β-amino ester, this compound is susceptible to pH-dependent degradation. The ester linkage is prone to hydrolysis under both acidic and basic conditions.[3][4][5] The presence of the tertiary amine in the β-position can intramolecularly catalyze this hydrolysis.[6] Therefore, it is critical to control the pH of any solutions containing this compound.
Q3: What are the primary degradation products of this compound?
A3: The primary degradation pathway is the hydrolysis of the ester bond. This reaction yields 3-(dimethylamino)butanoic acid and ethanol. Under conditions of thermal decomposition, nitrogen oxides (NOx) and carbon oxides (CO, CO2) may also be produced.
Q4: Can I store solutions of this compound?
A4: Storing this compound in solution is generally not recommended for extended periods due to the risk of hydrolysis. If solutions must be prepared in advance, it is best to use an anhydrous, aprotic solvent and store it under an inert atmosphere (e.g., argon or nitrogen) at low temperatures. Aqueous solutions, especially those with acidic or basic pH, should be prepared fresh before use.
Troubleshooting Guide: Stability Issues
This section addresses common problems encountered during the handling and use of this compound, providing potential causes and actionable solutions.
Issue 1: Inconsistent Experimental Results or Loss of Compound Activity
-
Symptom: You observe a decrease in the expected activity of the compound over time, or variability in results between experiments using different batches or preparations of the compound.
-
Potential Cause 1: Hydrolytic Degradation. The most probable cause is the hydrolysis of the ester bond, leading to the formation of the corresponding carboxylic acid and alcohol, which are likely inactive in your assay. This is accelerated by the presence of water, and catalyzed by acidic or basic conditions.[3][4][5]
-
Troubleshooting Steps:
-
Verify pH of Solutions: If working in an aqueous or protic solvent system, measure the pH. Buffering the solution to a neutral pH (around 7) may slow down hydrolysis, although some level of degradation is still possible. For sensitive applications, consider if the experiment can be performed in an anhydrous aprotic solvent.
-
Use Freshly Prepared Solutions: Avoid using stock solutions that have been stored for an extended period, especially if they are in protic solvents. Prepare solutions immediately before use.
-
Check for Contaminants: Ensure that your solvents and other reagents are free from acidic or basic impurities that could catalyze degradation.
-
Proper Storage of Stock Compound: Confirm that the neat compound is stored under the recommended conditions (cool, dry, tightly sealed).
-
-
Potential Cause 2: Improper Storage. Exposure to moisture, high temperatures, or light can lead to degradation of the compound even in its neat form.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed container in a refrigerator or freezer, away from light.
-
Inert Atmosphere: For maximum stability, consider storing the compound under an inert atmosphere (argon or nitrogen) to minimize exposure to moisture and air.
-
Issue 2: Appearance of Unknown Peaks in Analytical Data (e.g., HPLC, NMR)
-
Symptom: You observe additional peaks in your analytical chromatograms or spectra that are not attributable to your starting material or expected products.
-
Potential Cause: Degradation Products. The unknown peaks are likely the hydrolysis products: 3-(dimethylamino)butanoic acid and ethanol.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown analytical peaks.
Data Summary: Storage and Stability
| Parameter | Recommendation | Rationale |
| Storage Temperature | Refrigerated (2-8 °C) or Frozen (≤ -20 °C) | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Tightly sealed container, preferably under inert gas (Argon/Nitrogen) | Prevents exposure to moisture and atmospheric CO2, which can form carbonic acid in the presence of water and accelerate degradation. |
| pH of Solutions | Neutral (pH ~7) if in aqueous media. Aprotic solvents are preferred. | The β-amino ester linkage is susceptible to both acid and base-catalyzed hydrolysis.[3][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, reducing agents.[2] | Can cause vigorous reactions or catalyze rapid degradation. |
Mechanistic Insight: The Instability of β-Amino Esters
The inherent stability challenge with this compound stems from its β-amino ester structure. The ester group is an electrophilic site susceptible to nucleophilic attack by water (hydrolysis). This process is significantly influenced by the neighboring tertiary amino group.
Acid-Catalyzed Hydrolysis
Under acidic conditions, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by a water molecule.
Base-Catalyzed (or Promoted) Hydrolysis
Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon of the ester. This is often a more significant issue for esters.
Intramolecular Catalysis
A key feature of β-amino esters is the potential for the lone pair of electrons on the nitrogen atom to facilitate hydrolysis through intramolecular general base catalysis. The amine can activate a water molecule, making it a more potent nucleophile for attacking the nearby ester carbonyl.[6]
Caption: Intramolecular catalysis of hydrolysis by the tertiary amine.
References
-
Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PMC - NIH. Available at: [Link]
-
Degradation of poly(β-amino ester) gels in alcohols through transesterification: A method to conjugate drugs to polymer matrices. PubMed Central. (2018-02-02). Available at: [Link]
-
Net anionic poly(β-amino ester)s: synthesis, pH-dependent behavior, and complexation with cationic cargo. NIH. Available at: [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. (2019-09-27). Available at: [Link]
-
Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.. Available at: [Link]
-
pH-Dependent Degradation of Poly(β-amino ester) Hydrogels. University of Kentucky. Available at: [Link]
-
Intramolecular General Base Catalyzed Ester Hydrolysis. The Hydrolysis of 2-Aminobenzoate Esters. ResearchGate. (2008-08-06). Available at: [Link]
-
Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Publishing. (2019-09-27). Available at: [Link]
-
Degradable Poly(β-amino Esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA. ResearchGate. (2002-08-06). Available at: [Link]
-
Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers. MDPI. (2012-05-15). Available at: [Link]
-
Intramolecular Participation of the Amide Group in Ester Hydrolysis 1. ACS Publications. Available at: [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. abstracts.biomaterials.org [abstracts.biomaterials.org]
- 6. researchgate.net [researchgate.net]
How to monitor the progress of a reaction involving Ethyl 3-(dimethylamino)butanoate?
Technical Support Center: Monitoring Reactions of Ethyl 3-(dimethylamino)butanoate
Welcome to the technical support center for monitoring chemical reactions involving this compound. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile amino ester in their synthetic workflows. The inherent properties of this compound—possessing both a basic tertiary amine and an ester functional group—present unique analytical challenges. This document provides in-depth, field-proven insights into selecting and implementing appropriate monitoring techniques, troubleshooting common issues, and ensuring the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is the quickest and most straightforward method to check if my reaction involving this compound is progressing?
The fastest method for a qualitative check is Thin-Layer Chromatography (TLC) .[1] It is a low-cost, rapid technique that allows you to visualize the consumption of your starting material and the formation of your product(s) in near real-time.[1][2] By spotting the reaction mixture alongside standards of your starting materials, you can quickly assess the relative progress of the reaction.
Q2: How do I choose between TLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) for monitoring my reaction?
The choice depends on the level of detail you require:
-
Use TLC for: Rapid, qualitative checks of reaction progress. It's ideal for determining if the starting material is being consumed and a new spot (presumably the product) is appearing.[1][2]
-
Use Gas Chromatography (GC) for: Quantitative analysis of volatile compounds. Since this compound is an ester, it is likely to be sufficiently volatile for GC analysis. GC provides data on the relative concentrations of reactants and products, offering a more precise measure of reaction conversion than TLC.[3]
-
Use Nuclear Magnetic Resonance (NMR) Spectroscopy for: Unambiguous structural confirmation and precise quantification.[4] NMR is an intrinsically quantitative technique that allows you to monitor the disappearance of reactant signals and the appearance of product signals over time, providing detailed kinetic data without the need for response factors.[4][5]
Q3: My starting material and product have very similar polarities. How can I effectively separate them using TLC?
When the retention factor (Rf) values are very close, several strategies can improve separation:
-
Change the Solvent System: Experiment with different solvent mixtures. Small changes in the polarity of the mobile phase can significantly impact separation. Try adding a small percentage of a more or less polar solvent.
-
Use a Co-spot: Spot your starting material, your reaction mixture, and then both on top of each other in the same lane (a "co-spot"). If you see a single, elongated spot (a "snowman" shape), it indicates your reaction is complete and the product has a similar Rf. If you see two distinct or overlapping spots, the starting material is still present.[6]
-
Two-Dimensional (2D) TLC: Run the TLC in one solvent system, dry the plate, rotate it 90 degrees, and run it in a second, different solvent system.[6][7] This can often resolve components that are inseparable in a single dimension.[7][8]
Q4: The dimethylamino group in my compound is basic and causes streaking on my silica TLC plate. How can I fix this?
Streaking of basic compounds on acidic silica gel is a common problem.[9] To resolve this, add a small amount (e.g., 0.5-1%) of a volatile base like triethylamine (TEA) or ammonia to your TLC eluent. The base neutralizes the acidic sites on the silica, leading to sharper, well-defined spots.[1]
In-Depth Monitoring Techniques: Protocols and Insights
Technique 1: Thin-Layer Chromatography (TLC)
TLC separates compounds based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.[10][11] Its simplicity makes it the first choice for rapid reaction checks.[10]
Step-by-Step Protocol:
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate.
-
Sample Spotting: Dissolve a tiny amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, spot the mixture onto the origin. Also, spot reference standards of your starting material(s).
-
Developing the Plate: Place a small amount of the chosen eluent (mobile phase) in a developing chamber—enough to cover the bottom but stay below the origin. Place the TLC plate in the chamber and cover it with a lid.
-
Elution: Allow the solvent to travel up the plate via capillary action. Remove the plate when the solvent front is about 1 cm from the top. Immediately mark the solvent front with a pencil.
-
Visualization: Dry the plate and visualize the spots. Common methods include:
-
UV Light: If your compounds are UV-active, they will appear as dark spots under a 254 nm UV lamp.[9]
-
Iodine Chamber: Place the plate in a sealed chamber with a few crystals of iodine. Organic compounds will appear as brown spots.
-
Staining: Dip the plate in a chemical stain (e.g., ninhydrin for primary/secondary amines, or a potassium permanganate or ceric ammonium molybdate stain for general visualization) and gently heat.[12]
-
Data Interpretation: Monitor the disappearance of the starting material spot and the appearance of a new product spot over time. The reaction is likely complete when the starting material spot is no longer visible.
Technique 2: Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile compounds.[3] It is well-suited for the quantitative monitoring of reactions involving esters like this compound.
Step-by-Step Protocol:
-
Sample Preparation: At various time points, withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture. Quench the reaction if necessary (e.g., by adding a reagent scavenger or rapidly cooling). Dilute the aliquot with a suitable solvent (e.g., ethyl acetate) to an appropriate concentration for GC analysis.[13]
-
Instrument Setup:
-
Column: A standard non-polar or mid-polarity column (e.g., DB-5, HP-5ms) is often a good starting point.
-
Temperatures: Set the injector and detector temperatures high enough to ensure volatilization without thermal degradation (e.g., 250 °C).
-
Oven Program: Start with an isothermal method or a temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) to find optimal separation conditions.
-
-
Injection: Inject a small volume (typically 1 µL) of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram. The retention time (RT) is characteristic of a specific compound, and the peak area is proportional to its concentration.
Data Interpretation: Identify the peaks corresponding to your starting material and product by running standards. Calculate the percent conversion by comparing the peak area of the starting material at time zero to its area at subsequent time points.
Technique 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and is inherently quantitative, making it excellent for kinetic studies.[4][5][14]
Step-by-Step Protocol:
-
Sample Preparation: At specified time intervals, take an aliquot from the reaction. Remove the solvent under reduced pressure (if the reaction solvent contains protons that would interfere with the analysis).
-
NMR Tube Preparation: Dissolve the residue in a deuterated solvent (e.g., CDCl3) containing a known amount of an internal standard (e.g., tetramethylsilane (TMS) or 1,3,5-trimethoxybenzene). The internal standard must be inert to the reaction conditions and have a signal that does not overlap with reactant or product signals.
-
Data Acquisition: Acquire a proton (¹H) NMR spectrum. To ensure quantitative results, a sufficient relaxation delay (d1) must be used (typically 5 times the longest T1 relaxation time of the protons of interest).[5]
-
In-situ Monitoring: For slower reactions, the entire reaction can be run directly in an NMR tube inside the spectrometer, allowing for automated acquisition of spectra at set time intervals.[14][15]
Data Interpretation: Identify characteristic, well-resolved peaks for the starting material and the product. Integrate these peaks and the peak of the internal standard. The ratio of the product peak integration to the internal standard integration will increase over time, while the ratio for the starting material will decrease, allowing for precise calculation of concentration and conversion.
Workflow for Selecting a Monitoring Technique
The following diagram provides a logical workflow to help you select the most appropriate analytical technique for your needs.
Caption: Decision workflow for selecting a reaction monitoring technique.
Troubleshooting Guide
This table outlines common problems encountered during reaction monitoring and provides field-tested solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| TLC: Streaking Spots [10] | 1. Sample is too concentrated ("overloaded").[9][16] 2. Compound is basic (e.g., dimethylamino group) and interacts strongly with acidic silica.[9] | 1. Dilute the sample before spotting.[10] 2. Add 0.5-1% triethylamine or ammonia to the eluent to neutralize silica. |
| TLC: No Separation (Rf values too similar) | 1. The polarity of the solvent system is not optimal.[16] 2. The compounds genuinely have very similar polarity. | 1. Systematically vary the solvent system polarity (e.g., change the ratio of hexanes:ethyl acetate).[6] 2. Try a 2D TLC with two different solvent systems.[6][7] |
| TLC: No Spots Visible [16] | 1. Sample concentration is too low.[16] 2. Compound is not UV-active. 3. Solvent level in the chamber was above the origin.[9][16] | 1. Concentrate the sample or spot multiple times in the same location (drying in between).[9][16] 2. Use a chemical stain (e.g., iodine, permanganate).[9] 3. Ensure the solvent level is below the spotting line. |
| GC: Peak Tailing [17] | 1. Active sites in the inlet liner or on the column interacting with the basic amine. 2. Column degradation.[17] | 1. Use a deactivated inlet liner. 2. Trim the first few centimeters off the front of the column or replace the column.[18] |
| GC: Poor Resolution/Overlapping Peaks [17] | 1. Inappropriate oven temperature program.[17][18] 2. Incorrect carrier gas flow rate.[3] | 1. Optimize the temperature ramp (e.g., slower ramp rate) or use an isothermal hold.[17] 2. Verify and optimize the carrier gas flow rate. |
| GC: Irreproducible Retention Times [17] | 1. Leaks in the system (e.g., at the septum or column fittings).[3][19] 2. Fluctuations in oven temperature or gas pressure.[3][18] | 1. Check for leaks using an electronic leak detector. Replace the septum.[19] 2. Allow the instrument to fully equilibrate. Check gas cylinder pressures. |
| NMR: Poor Quantification | 1. Insufficient relaxation delay (d1) leading to signal saturation. 2. Overlapping signals between reactants, products, and impurities. | 1. Increase the relaxation delay (d1) to at least 5 times the T1 of the slowest-relaxing proton.[5] 2. Select unique, well-resolved signals for integration. If necessary, use ¹³C NMR. |
References
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- ACS Publications. (n.d.). Kinetic Understanding Using NMR Reaction Profiling. Organic Process Research & Development.
- AELAB. (2025, August 20). 10 Common Mistakes in Gas Chromatography.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- Practical Solutions. (2023, November 13). Troubleshooting Common Issues in Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC).
- Analytical Chemistry. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring.
- Chromatography Online. (n.d.). 8 Common Gas Chromatography Mistakes.
- IMSERC. (n.d.). Kinetics / reaction monitoring.
- RSC Publishing. (2014, October 2). In situ study of reaction kinetics using compressed sensing NMR.
- Canada Troubleshooting Factory & Suppliers. (n.d.). Thin Layer Chromatography Troubleshooting Guide.
- Modern Analytical Technique for Characterization Organic Compounds. (n.d.).
- ResearchGate. (2017, March 21). (PDF) Reaction NMR: A Quantitative Kinetic Analysis "Probe" for Process Development.
- Phenomenex. (2025, August 26). GC Column Troubleshooting Guide.
- Iowa State University, Chemical Instrumentation Facility. (n.d.). Reaction Monitoring & Kinetics.
- Alwsci. (2025, February 8). Common Sources Of Error in Gas Chromatography.
- National Institutes of Health. (n.d.). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- RSC Publishing. (n.d.). Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. Analytical Methods.
- Chromatography Forum. (2005, August 31). [TLC] Analysis of amino esters by TLC.
- Scribd. (n.d.). TLC Separation of Amino Acids.
- National Institutes of Health. (2015, November 18). Real-time Monitoring of Reactions Performed Using Continuous-flow Processing: The Preparation of 3-Acetylcoumarin as an Example.
- MDPI. (n.d.). Lipid Analysis by Thin-Layer Chromatography—Detection, Staining and Derivatization.
- Sarver, E., & Korn, M. (n.d.). Incorporating The Origin of Life Theme in Organic Chemistry Laboratories: Analyses of Amino Acids.
- Amrita Vishwa Vidyapeetham. (n.d.). Separation of Amino Acids by Thin Layer Chromatography (Theory). Biochemistry Virtual Lab I.
Sources
- 1. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. aelabgroup.com [aelabgroup.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. imserc.northwestern.edu [imserc.northwestern.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. Troubleshooting Manufacturers - Canada Troubleshooting Factory & Suppliers [santaisci.com]
- 8. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. microbiozindia.com [microbiozindia.com]
- 11. Separation of Amino Acids by Thin Layer Chromatography (Theory) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 12. mdpi.com [mdpi.com]
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Technical Support Center: A Guide to Using Commercial Ethyl 3-(dimethylamino)butanoate
Welcome to the technical support center for Ethyl 3-(dimethylamino)butanoate. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent in their experimental workflows. Here, we address common issues related to impurities found in commercial batches of this compound, providing troubleshooting advice and detailed protocols to ensure the integrity and success of your research.
Introduction: The Challenge of Purity
This compound is a valuable building block in organic synthesis, prized for its dual functionality. However, the presence of impurities, even in trace amounts, can significantly impact reaction outcomes, leading to reduced yields, unexpected side products, and difficulties in purification. This guide provides a systematic approach to identifying, understanding, and mitigating these challenges. Reactive impurities in reagents can lead to product instability and the formation of potentially toxic degradants[1].
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
Based on its primary synthesis route—reductive amination of ethyl acetoacetate with dimethylamine—the following impurities are frequently encountered:
-
Unreacted Starting Materials: Ethyl acetoacetate and residual dimethylamine.
-
Over-reduction Product: 3-(Dimethylamino)butan-1-ol, resulting from the reduction of the ester functionality.
-
Hydrolysis Product: 3-(Dimethylamino)butanoic acid, formed by the breakdown of the ester in the presence of water.
-
Solvent Residues: Solvents used during synthesis and workup, such as ethanol, methanol, or tetrahydrofuran (THF).
Q2: My reaction with this compound is giving a low yield. Could impurities be the cause?
Absolutely. The presence of certain impurities can significantly lower the yield of your desired product. For instance:
-
Ethyl acetoacetate: This impurity can compete in reactions, particularly those involving the ester or amine functional groups, leading to the formation of unwanted byproducts.
-
3-(Dimethylamino)butan-1-ol: The hydroxyl group in this impurity can react with sensitive reagents, consuming them and reducing the overall yield.
-
Water/Moisture: Can lead to the hydrolysis of the ester, reducing the amount of active reagent available.
Q3: I'm observing an unexpected side product in my reaction. How can I determine if an impurity in the this compound is responsible?
The first step is to analyze the commercial reagent you are using. We recommend running a Gas Chromatography-Mass Spectrometry (GC-MS) and a Nuclear Magnetic Resonance (NMR) spectrum of the starting material. By comparing the obtained data with the known spectra of this compound and its potential impurities, you can identify any contaminants.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Inconsistent Reaction Results Between Batches
-
Plausible Cause: Varying levels and types of impurities in different commercial batches of this compound.
-
Proposed Solution:
-
Analytical Characterization: Before use, perform a quick purity check on each new batch using GC-MS or ¹H NMR.
-
Standardize Purification: If significant batch-to-batch variation is observed, implement a standard purification protocol for all incoming material. Fractional distillation is often an effective first step.
-
Issue 2: Difficulty in Product Purification
-
Plausible Cause: The presence of impurities with similar physical properties to your target compound. For example, the boiling point of 3-(dimethylamino)butan-1-ol may be close to that of your product.
-
Proposed Solution:
-
Aqueous Washes: A series of acidic and basic washes can effectively remove acidic (3-(dimethylamino)butanoic acid) and basic (dimethylamine) impurities.
-
Chromatography: For challenging separations, column chromatography is a powerful tool. Given the polar nature of the amine functionality, normal-phase silica gel chromatography with a polar eluent system (e.g., dichloromethane/methanol) is often effective[2].
-
Data Presentation: Physical Properties of this compound and Potential Impurities
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Characteristics |
| This compound | C₈H₁₇NO₂ | 159.23 | ~185-187 | Tertiary amine, ester |
| Ethyl acetoacetate | C₆H₁₀O₃ | 130.14 | 181 | β-keto ester |
| Dimethylamine | C₂H₇N | 45.08 | 7 | Volatile, basic amine |
| 3-(Dimethylamino)butan-1-ol | C₆H₁₅NO | 117.19 | ~175-180 | Primary alcohol, tertiary amine |
| 3-(Dimethylamino)butanoic acid | C₆H₁₃NO₂ | 131.17 | Decomposes | Zwitterionic, amphoteric |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
This method allows for the separation and identification of volatile impurities.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the commercial this compound.
- Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
- Filter the solution through a 0.45 µm syringe filter into a GC vial.
2. Instrumentation and Conditions:
- GC System: Agilent 7890B GC or equivalent.
- MS System: Agilent 5977A MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
- Inlet Temperature: 250 °C.
- Oven Program:
- Initial temperature: 60 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold at 280 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- MSD Transfer Line: 280 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 30-400.
3. Data Analysis:
- Identify the peak corresponding to this compound based on its retention time and mass spectrum. The mass spectrum of amines is often characterized by alpha-cleavage[3].
- Analyze other peaks by comparing their mass spectra with a library (e.g., NIST) to identify potential impurities.
Protocol 2: Purification by Fractional Distillation
This protocol is effective for removing impurities with significantly different boiling points.
1. Apparatus Setup:
- Assemble a fractional distillation apparatus with a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a receiving flask.
- Use a heating mantle with a magnetic stirrer for uniform heating.
2. Procedure:
- Charge the crude this compound into the distillation flask.
- Add a few boiling chips or a magnetic stir bar.
- Begin heating the flask gently.
- Collect and discard the initial low-boiling fraction, which may contain residual solvents or dimethylamine.
- Carefully collect the fraction that distills at a stable temperature corresponding to the boiling point of this compound (~185-187 °C at atmospheric pressure).
- Leave the high-boiling residue, which may contain 3-(dimethylamino)butanoic acid or condensation byproducts, in the distillation flask.
3. Purity Analysis:
- Analyze the collected fractions by GC-MS or NMR to confirm their purity.
Mandatory Visualization
Logical Workflow for Troubleshooting Impurity-Related Issues
Caption: A flowchart illustrating the systematic approach to troubleshooting issues arising from impurities in this compound.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]
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Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research. Retrieved from [Link]
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WordPress. (2026). Reductive Amination. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of Chemical and Enantiomeric Purity of α‐Amino Acids and their Methyl Esters as N‐Fluorenylmethoxycarbonyl Derivatives Using Amylose‐derived Chiral Stationary Phases. Retrieved from [Link]
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ResearchGate. (2003). Applying slow-release biocatalysis to the asymmetric reduction of ethyl 4-chloroacetoacetate. Retrieved from [Link]
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LookChem. (n.d.). General procedures for the purification of Esters. Retrieved from [Link]
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WordPress.com. (2024). Ethyl Acetoacetate: Synthesis & Applications. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (n.d.). Disappearance of ethyl acetoacetate as a function of time for reactions.... Retrieved from [Link]
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YouTube. (2020). GCMS 3 Fragmentation Patterns. Retrieved from [Link]
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ResearchGate. (2016). How to purify esterefication product?. Retrieved from [Link]
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Reddit. (2022). chromatography of carboxylic acid derivatives of aminoacids?. Retrieved from [Link]
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YouTube. (2014). Esters 4. Organic Preparation & Purification of an Ester. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Separation and Purification of Amino Acids. Retrieved from [Link]
-
University at Albany, Scholars Archive. (2014). Analysis of mass fragmentation patterns using DART-MS and GCMS for drugs of abuse. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033889). Retrieved from [Link]
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Myers, J. W. (n.d.). Chem 115. Retrieved from [Link]
- Unknown Source. (n.d.). Mass Spectrometry: Fragmentation.
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ResearchGate. (n.d.). A new synthesis of alkyl ( E)-(3-dimethylamino)acrylates | Request PDF. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 3-(ethylamino)butanoate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents. Retrieved from [Link]
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ResearchGate. (2025). (PDF) Impurity profile of amino acids?. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of N,N-dimethylamino acid esters. Reagents and conditions. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. Retrieved from [Link]
- Google Patents. (n.d.). US4521595A - Process for the purification of esters.
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National Institutes of Health. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Retrieved from [Link]
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
-
Chegg.com. (2021). Solved II. The 'H NMR and 13C NMR spectra for ethyl | Chegg.com. Retrieved from [Link]
-
ScienceDirect. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides. Retrieved from [Link]
-
ETH Zürich. (n.d.). YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-( + )- ETHYL 3-HYDROXYBUTANOATE. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction yields for the Knoevenagel condensation between ethyl 4-chloroacetoacetate (1) and benzaldehyde (2a) in ionic liquids a. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Methylamino)butan-1-ol. Retrieved from [Link]
-
AZoLifeSciences. (2023). Chromatography Breakthroughs in Amino Acid Analysis. Retrieved from [Link]
-
MDPI. (n.d.). Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. Retrieved from [Link]
-
YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Reinvestigating the Synthesis and Characterization of Ethyl 3-[5-(2-Ethoxycarbonyl-1-methylvinyloxy)-1-methyl-1H-indol-3-yl]. Retrieved from [Link]
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American Chemical Society. (2026). Direct Amidation of Tertiary N-Benzylamines. Retrieved from [Link]
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National Institutes of Health. (n.d.). Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incompatibility. Retrieved from [Link]
-
MDPI. (2023). Asymmetric Bioreduction of Ethyl 4-Chloroacetoacetate into Ethyl 4-Chloro-3-hydroxybutyrate by Recombinant Escherichia coli CgCR in Ethyl Acetate-Betaine:Lactic Acid-Water. Retrieved from [Link]
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ResearchGate. (n.d.). Enthalpies of Formation, Bond Dissociation Energies and Reaction Paths for the Decomposition of Model Biofuels: Ethyl Propanoate and Methyl Butanoate † | Request PDF. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and degradation behavior of poly(ethyl-cyanoacrylate) Polym. Retrieved from [Link]
-
PubChem. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Retrieved from [Link]
Sources
Validation & Comparative
Comparative Guide to the Determination of Enantiomeric Excess for Ethyl 3-(Dimethylamino)butanoate
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Stereochemical Purity
Ethyl 3-(dimethylamino)butanoate is a chiral molecule possessing a stereocenter at the C3 position. In the pharmaceutical and fine chemical industries, the biological activity of such chiral compounds is often enantiomer-dependent. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects.[1] Consequently, the accurate determination of enantiomeric excess (ee), a measure of the purity of a specific enantiomer in a mixture, is a critical step in asymmetric synthesis, quality control, and regulatory compliance.[2]
This guide provides a comparative analysis of the three most robust and widely adopted analytical techniques for determining the enantiomeric excess of this compound: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the principles, provide actionable experimental protocols, and compare the methods to guide you in selecting the most appropriate technique for your research needs.
Method 1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for enantiomeric separation, prized for its versatility and high resolution.[1] It is often the first method of choice for non-volatile, polar compounds like β-amino esters.
Principle of Separation
Chiral HPLC operates by creating a temporary, diastereomeric association between the enantiomers of the analyte and a chiral stationary phase (CSP) packed within the column.[3] Enantiomers, which are indistinguishable in an achiral environment, interact with the CSP with different affinities due to steric and electronic factors like hydrogen bonding, π-π stacking, and dipole interactions.[3][4] This differential interaction leads to different retention times, allowing for their separation and quantification. For β-amino esters, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or crown ether columns are particularly effective.[4][5]
Experimental Protocol: Chiral HPLC
Objective: To separate the (R)- and (S)-enantiomers of this compound and calculate the enantiomeric excess.
Instrumentation & Consumables:
-
HPLC system with UV or PDA detector
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Daicel CHIRALPAK® series) or a Crown Ether column (e.g., Daicel CROWNPAK® CR(+)).[5]
-
Mobile Phase: Hexane/Isopropanol/Diethylamine (for normal phase) or aqueous buffer with organic modifier (for reversed-phase or crown ether columns).
-
Sample: this compound, dissolved in mobile phase at ~1 mg/mL.
Step-by-Step Methodology:
-
System Preparation: Equilibrate the chosen chiral column with the mobile phase (e.g., 90:10:0.1 Hexane:IPA:DEA) at a stable flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
Injection: Inject a small volume (e.g., 5-10 µL) of the prepared sample onto the column.
-
Data Acquisition: Record the chromatogram, monitoring at a suitable wavelength (e.g., 210-220 nm) where the ester carbonyl group absorbs.
-
Analysis: Integrate the peak areas corresponding to the two separated enantiomers.
Data Interpretation
The enantiomeric excess (% ee) is calculated from the integrated peak areas of the two enantiomers (Area1 and Area2).[6][7]
% ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
A racemic mixture (50:50) will have an ee of 0%, while an enantiomerically pure sample will have an ee of 100%.[7][8]
Workflow and Considerations
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A Comparative Guide to the Validation of Ethyl 3-(dimethylamino)butanoate Purity using HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible results. Ethyl 3-(dimethylamino)butanoate is a key building block in the synthesis of various pharmaceutical compounds. Its purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical methods for validating the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC). The methodologies described are grounded in the principles of scientific integrity and are designed to be self-validating systems, aligning with regulatory expectations.[1][2][3]
The Central Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as a preferred method for the analysis of pharmaceutical products due to its rapid analysis times, high sensitivity, and excellent resolution.[4] For a compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique separates compounds based on their polarity.
The causality behind this choice lies in the physicochemical properties of this compound. As a moderately polar compound, it interacts favorably with a non-polar stationary phase (like C18) and a polar mobile phase, allowing for effective separation from both more polar and less polar impurities. UV detection is commonly used, as the ester functional group provides a chromophore that absorbs in the low UV region (around 210-220 nm).
Comparative Analysis of Purity Validation Techniques
While HPLC is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques. The choice of method often depends on the specific requirements of the analysis, such as the nature of potential impurities and the desired level of sensitivity.
| Technique | Principle | Advantages | Disadvantages | Typical Use Case for this compound |
| HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase, with UV detection. | High resolution and sensitivity, robust, and suitable for quantitative analysis.[4] | May require derivatization for compounds without a UV chromophore. | Primary method for routine purity testing and quantification of known and unknown impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase based on their interaction with a stationary phase. | Excellent for volatile and thermally stable compounds. High sensitivity with Flame Ionization Detection (FID).[5][6] | Not suitable for non-volatile or thermally labile compounds. Amines can exhibit poor peak shape without column deactivation.[7] | Analysis of volatile impurities or starting materials. Can be used to separate primary, secondary, and tertiary amines.[8] |
| High-Performance Thin-Layer Chromatography (HPTLC) | An advanced form of TLC with enhanced separation efficiency and quantitative capabilities.[9][10][11] | Cost-effective, high sample throughput, and allows for simultaneous analysis of multiple samples.[12] | Lower resolution and sensitivity compared to HPLC. | Rapid screening for impurities and monitoring reaction progress. Useful for identifying the presence of adulterants.[12] |
Experimental Protocol: A Validated HPLC-UV Method for Purity Assessment
This protocol is designed to be a self-validating system, incorporating system suitability tests to ensure the reliability of the analytical data. The validation of this method should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[13][14][15][16]
Instrumentation and Materials
-
HPLC System: A standard HPLC system with a quaternary pump, autosampler, column compartment with temperature control, and a UV-Vis detector.
-
Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.
-
Analytical Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified)
-
Formic acid (or other suitable buffer)
-
-
Reference Standard: this compound of known, high purity.
-
Sample: this compound to be tested.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic pH to ensure the amine is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte from the column. |
| Gradient Elution | A typical gradient might be: 0-20 min, 10-90% B; 20-25 min, 90% B; 25.1-30 min, 10% B. | Allows for the separation of compounds with a wide range of polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column to achieve good separation efficiency. |
| Column Temperature | 30 °C | Maintains consistent retention times and improves peak shape. |
| Detection Wavelength | 215 nm | Provides good sensitivity for the ethyl ester chromophore. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading while maintaining good sensitivity. |
Solution Preparation
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B (e.g., 50:50 v/v).
-
Reference Standard Solution (e.g., 0.5 mg/mL): Accurately weigh and dissolve the reference standard in the diluent.
-
Sample Solution (e.g., 0.5 mg/mL): Accurately weigh and dissolve the sample in the diluent.
System Suitability Testing (SST)
Before sample analysis, the performance of the HPLC system must be verified. This is a critical step for a self-validating protocol.[17]
-
Procedure: Inject the Reference Standard Solution five or six times.
-
Acceptance Criteria (as per ICH guidelines):
-
Tailing Factor (Asymmetry Factor): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Analysis Procedure
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the Reference Standard Solution to confirm retention time and response.
-
Inject the Sample Solution in duplicate.
Data Analysis and Purity Calculation
The purity of this compound is typically determined by the area percent method.
Purity (%) = (Area of the main peak / Total area of all peaks) x 100
This calculation assumes that all impurities have a similar response factor to the main compound at the detection wavelength. For a more accurate quantification of specific impurities, individual reference standards for those impurities would be required.
Visualizing the Workflow and Logic
To better understand the experimental process and the logic behind data interpretation, the following diagrams are provided.
Caption: A flowchart illustrating the key stages of the HPLC purity validation workflow.
Caption: The logical flow for calculating purity from the raw chromatographic data.
Conclusion
The validation of this compound purity is a critical quality control step in pharmaceutical development. While several analytical techniques can be employed, HPLC with UV detection offers a robust, sensitive, and reliable method for routine analysis. By following a well-designed and validated protocol, researchers can have high confidence in the purity of this important chemical intermediate, ensuring the integrity of their subsequent research and development activities. The principles and methodologies outlined in this guide provide a framework for establishing a trustworthy and scientifically sound approach to purity validation.
References
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High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. National Institutes of Health. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery. Journal of Advanced Pharmaceutical Technology & Research. [Link]
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3 Key Steps for HPLC Method Validation in Pharmaceuticals. Altabrisa Group. [Link]
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What Is HPTLC (High Performance Thin Layer Chromatography). PharmaGuru. [Link]
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ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). Jordi Labs. [Link]
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A BRIEF REVIEW ON HPLC METHOD VALIDATION. Journal of Emerging Technologies and Innovative Research. [Link]
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
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Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
HPTLC Methods to Assay Active Ingredients in Pharmaceutical Formulations. International Journal for Innovative Research in Technology. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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High-Performance Thin-Layer Chromatography (HPTLC). Master Organic Chemistry. [Link]
-
Analysis of primary, secondary and tertiary amines. Agilent. [Link]
- HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.
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A Guide to Structural Confirmation of Ethyl 3-(dimethylamino)butanoate using ¹H and ¹³C NMR Spectroscopy
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for the elucidation of molecular structures in solution. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 3-(dimethylamino)butanoate, offering a detailed, experience-driven walkthrough for researchers, scientists, and drug development professionals. We will not only present the data but also delve into the causality behind the spectral patterns, providing a self-validating framework for structural confirmation.
The Molecule: this compound
Before delving into the spectral analysis, let us first visualize the structure of this compound. Understanding the connectivity of the atoms is the first step in predicting and interpreting its NMR spectra.
Caption: Structure of this compound with carbon atoms numbered for NMR assignment.
¹H NMR Spectral Prediction and Rationale
The ¹H NMR spectrum provides information on the number of different proton environments, their relative numbers (integration), and their neighboring protons (multiplicity). For this compound, we predict six distinct signals.
| Label | Protons | Integration | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| a | -CH₂-O- (C⁶H₂) | 2H | ~4.1 | Quartet (q) | ~7.1 | Protons on a carbon adjacent to an oxygen atom are deshielded. The signal is split by the three neighboring protons of the methyl group (C⁷H₃).[1][2][3] |
| b | N-(CH₃)₂ (C¹⁰H₃, C¹¹H₃) | 6H | ~2.2 | Singlet (s) | N/A | The two methyl groups attached to the nitrogen are equivalent and have no adjacent protons to couple with, resulting in a singlet. |
| c | -CH-N- (C³H) | 1H | ~2.8-3.0 | Multiplet (m) | - | This methine proton is coupled to the adjacent methylene (C²H₂) and methyl (C¹H₃) protons, resulting in a complex multiplet. |
| d | -CH₂-C=O (C²H₂) | 2H | ~2.4 | Doublet (d) | ~7.0 | Protons alpha to a carbonyl group are deshielded. They are split by the single proton on the adjacent methine (C³H).[4][5] |
| e | O-CH₂-CH₃ (C⁷H₃) | 3H | ~1.2 | Triplet (t) | ~7.1 | These alkyl protons are split by the two neighboring protons of the methylene group (C⁶H₂).[2][3] |
| f | -CH-CH₃ (C¹H₃) | 3H | ~1.1 | Doublet (d) | ~6.8 | These methyl protons are split by the single proton on the adjacent methine (C³H). |
Table 1: Predicted ¹H NMR Data for this compound.
The predicted chemical shifts are based on established ranges for protons in different chemical environments. For instance, the methylene protons of the ethyl ester group (labeled 'a') are expected around 4.1 ppm due to the deshielding effect of the adjacent oxygen atom.[1][2][3] The multiplicity of each signal is determined by the n+1 rule , where 'n' is the number of equivalent protons on adjacent carbons.[5] The typical coupling constant for vicinal protons on sp³ hybridized carbons is in the range of 6-8 Hz.[6][7]
¹³C NMR and DEPT-135 Spectral Prediction
The broadband decoupled ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, we expect to see eight distinct signals. The DEPT-135 experiment further aids in distinguishing between CH, CH₂, and CH₃ groups.[8][9][10]
| Carbon | Predicted δ (ppm) | DEPT-135 Signal | Rationale |
| C⁴ (C=O) | ~172 | Absent | The carbonyl carbon of an ester typically appears in this downfield region.[11][12][13][14] It has no attached protons and will be absent in DEPT spectra. |
| C⁶ (-OCH₂-) | ~60 | Negative | This carbon is attached to an electronegative oxygen atom, shifting it downfield. As a CH₂ group, it will appear as a negative signal in the DEPT-135 spectrum.[14][15] |
| C³ (-CH-N) | ~55-60 | Positive | The carbon bonded to nitrogen is deshielded. Being a CH group, it will show a positive signal in the DEPT-135 spectrum. |
| C¹⁰, C¹¹ (N-(CH₃)₂) | ~40-45 | Positive | The two methyl carbons attached to the nitrogen are equivalent. As CH₃ groups, they will appear as positive signals. |
| C² (-CH₂-C=O) | ~35-40 | Negative | The carbon alpha to the carbonyl is slightly deshielded. It will show a negative signal as it is a CH₂ group. |
| C¹ (-CH-CH₃) | ~15-20 | Positive | This is a typical chemical shift for a methyl group in an alkyl chain. It will appear as a positive signal. |
| C⁷ (O-CH₂-CH₃) | ~14 | Positive | This terminal methyl carbon of the ethyl group is in a typical upfield alkyl region and will show a positive signal. |
Table 2: Predicted ¹³C and DEPT-135 NMR Data for this compound.
The DEPT-135 spectrum is a powerful tool for confirming these assignments. In this experiment, CH and CH₃ carbons produce positive signals, while CH₂ carbons produce negative signals. Quaternary carbons, like the carbonyl carbon (C⁴), do not appear.[8][9][10] This allows for a clear differentiation of the carbon types, adding another layer of certainty to the structural confirmation.
Experimental Protocol for NMR Analysis
To obtain high-quality NMR data for structural confirmation, a standardized experimental procedure is crucial. The following protocol is recommended for the analysis of this compound.
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Comparative study of different synthetic routes to Ethyl 3-(dimethylamino)butanoate.
Introduction: Ethyl 3-(dimethylamino)butanoate is a valuable tertiary amine ester that finds applications as an intermediate in the synthesis of pharmaceuticals and other specialty chemicals. Its structure, featuring a chiral center at the C3 position, makes it an interesting target for asymmetric synthesis. This guide provides a comparative analysis of three distinct synthetic strategies for the preparation of this compound, offering insights into the practical considerations and chemical principles that underpin each approach. The routes discussed are: a two-step synthesis commencing with the reduction of a β-keto ester followed by methylation, a direct reductive amination of the same β-keto ester, and a Michael addition of dimethylamine to an α,β-unsaturated ester. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed examination of the experimental methodologies, expected outcomes, and the relative merits of each pathway.
Route 1: Two-Step Synthesis via Reduction and Subsequent Methylation
This strategy is a classic and reliable approach that involves the initial formation of an amino group at the C3 position, followed by exhaustive methylation to yield the desired tertiary amine. This pathway offers excellent control over the introduction of the nitrogen functionality.
Part A: Synthesis of Ethyl 3-aminobutanoate Intermediate
The initial step focuses on the synthesis of the key intermediate, ethyl 3-aminobutanoate. This can be achieved through the reduction of the readily available ethyl 3-oxobutanoate (ethyl acetoacetate) to ethyl 3-hydroxybutanoate, followed by the conversion of the hydroxyl group to an amine.
Chemical Principles: The reduction of the ketone in ethyl 3-oxobutanoate can be accomplished using various reducing agents. Sodium borohydride offers a straightforward, albeit non-stereoselective, reduction to the corresponding alcohol. For enantioselective synthesis, biocatalytic reduction using baker's yeast is a well-established green alternative that can provide the (S)-enantiomer in high enantiomeric excess.[1][2] The subsequent conversion of the hydroxyl group to an amine can be achieved via a Mitsunobu reaction, which proceeds with inversion of stereochemistry.[3][4] This reaction utilizes a phosphine reagent and an azodicarboxylate to activate the alcohol for nucleophilic substitution by a nitrogen source, such as phthalimide. The resulting phthalimide can then be cleaved using hydrazine (Gabriel synthesis) to liberate the primary amine.[3]
Experimental Protocol: Synthesis of Ethyl 3-hydroxybutanoate (via Yeast Reduction)
-
Preparation of Fermentation Medium: In a sterile flask, a suspension of baker's yeast (e.g., 125 g) in a solution of water and ethanol (95:5, 1000 mL) is prepared and gently agitated at 30°C for approximately 4 days.[2]
-
Substrate Addition: Ethyl 3-oxobutanoate (e.g., 5 g, 38 mmol) is added to the yeast suspension.[2]
-
Reaction Monitoring: The reaction is monitored by gas chromatography (GC) until completion (typically 2-3 days).[2]
-
Work-up and Purification: The reaction mixture is centrifuged to remove the yeast cells. The supernatant is then continuously extracted with a suitable organic solvent (e.g., diethyl ether). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by distillation to afford ethyl 3-hydroxybutanoate.[2]
Experimental Protocol: Conversion of Ethyl 3-hydroxybutanoate to Ethyl 3-aminobutanoate (via Mitsunobu Reaction)
-
Reaction Setup: To a solution of ethyl 3-hydroxybutanoate (1 equivalent) in anhydrous tetrahydrofuran (THF) are added triphenylphosphine (1.5 equivalents) and phthalimide (1.5 equivalents).[3][5]
-
Reagent Addition: The mixture is cooled to 0°C, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) is added dropwise.[3][5]
-
Reaction: The reaction is stirred at room temperature for 6-8 hours.[5]
-
Work-up: The reaction mixture is diluted with ethyl acetate and filtered to remove the triphenylphosphine oxide byproduct. The filtrate is washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Deprotection: The resulting phthalimide intermediate is dissolved in ethanol, and hydrazine hydrate (excess) is added. The mixture is refluxed for several hours. After cooling, the precipitated phthalazin-1,4-dione is filtered off. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water to remove excess hydrazine. The organic layer is dried and concentrated to yield crude ethyl 3-aminobutanoate, which can be purified by distillation.
Part B: Eschweiler-Clarke Methylation of Ethyl 3-aminobutanoate
The final step in this route is the exhaustive methylation of the primary amine to the tertiary amine using the Eschweiler-Clarke reaction.
Chemical Principles: The Eschweiler-Clarke reaction is a reductive amination process where a primary or secondary amine is methylated using excess formic acid and formaldehyde.[5][6] The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which is then reduced by formic acid, acting as a hydride donor.[7] A key advantage of this method is that it stops at the tertiary amine stage without the formation of quaternary ammonium salts.[5]
Experimental Protocol: Eschweiler-Clarke Methylation
-
Reaction Setup: To a round-bottom flask, ethyl 3-aminobutanoate (1 equivalent) is added, followed by an excess of formic acid (e.g., 3-5 equivalents) and aqueous formaldehyde solution (e.g., 3-5 equivalents).
-
Reaction: The mixture is heated to reflux (close to 100°C) for several hours until the evolution of carbon dioxide ceases.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is cooled and made alkaline by the careful addition of a base (e.g., sodium hydroxide solution). The product is then extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude this compound is then purified by vacuum distillation.
Route 2: Direct Reductive Amination of Ethyl 3-Oxobutanoate
This approach offers a more convergent synthesis by forming the C-N bond and establishing the final oxidation state of the amine in a single pot.
Chemical Principles: Direct reductive amination involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent.[8] For the synthesis of this compound, ethyl 3-oxobutanoate is reacted with dimethylamine. The initial reaction forms an enamine or an iminium ion intermediate, which is then reduced in situ. A key consideration is the choice of reducing agent. Sodium cyanoborohydride (NaBH3CN) is a mild reducing agent that is particularly effective for reductive aminations because it selectively reduces the iminium ion in the presence of the less reactive ketone starting material.[9][10] Sodium triacetoxyborohydride (NaBH(OAc)3) is another excellent reagent for this transformation and is often preferred due to its lower toxicity and ease of handling.[8]
Experimental Protocol: Direct Reductive Amination
-
Reaction Setup: Ethyl 3-oxobutanoate (1 equivalent) and dimethylamine hydrochloride or a solution of dimethylamine in a suitable solvent (1.1-1.5 equivalents) are dissolved in a solvent such as methanol or tetrahydrofuran.[11]
-
pH Adjustment: A small amount of acetic acid is added to maintain a slightly acidic pH (around 6), which facilitates the formation of the iminium ion.[11]
-
Reducing Agent Addition: Sodium cyanoborohydride (1.2-1.5 equivalents) is added portion-wise to the reaction mixture at room temperature.[9]
-
Reaction: The reaction is stirred at room temperature for several hours to overnight. The progress is monitored by TLC or GC-MS.
-
Work-up and Purification: The reaction is quenched by the addition of water. The solvent is removed under reduced pressure, and the residue is partitioned between an aqueous basic solution (e.g., sodium bicarbonate) and an organic solvent (e.g., ethyl acetate). The aqueous layer is extracted with the organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by vacuum distillation.
Route 3: Michael Addition of Dimethylamine to Ethyl Crotonate
This pathway utilizes a conjugate addition reaction, a powerful tool for C-N bond formation.
Chemical Principles: The Michael addition involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound.[12][13] In this case, dimethylamine acts as the Michael donor, and ethyl crotonate serves as the Michael acceptor. The nucleophilic nitrogen of dimethylamine attacks the β-carbon of the electron-deficient double bond in ethyl crotonate. The reaction is typically base-catalyzed, although it can also proceed under neutral or acidic conditions depending on the reactivity of the substrates.[14]
Experimental Protocol: Michael Addition
-
Reaction Setup: Ethyl crotonate (1 equivalent) is dissolved in a suitable solvent, such as methanol, ethanol, or aprotic polar solvents like THF or acetonitrile.
-
Reagent Addition: A solution of dimethylamine in a suitable solvent (e.g., THF or ethanol) or dimethylamine hydrochloride with a non-nucleophilic base (e.g., triethylamine) (1.1-2.0 equivalents) is added to the solution of ethyl crotonate.
-
Reaction: The reaction mixture is stirred at room temperature or gently heated for several hours to overnight. The reaction progress is monitored by TLC or GC.
-
Work-up and Purification: Upon completion, the solvent and excess dimethylamine are removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude this compound is purified by vacuum distillation.
Comparative Analysis
| Parameter | Route 1: Two-Step Synthesis | Route 2: Direct Reductive Amination | Route 3: Michael Addition |
| Starting Materials | Ethyl 3-oxobutanoate, Yeast/NaBH4, PPh3, DEAD/DIAD, Phthalimide, Hydrazine, Formic Acid, Formaldehyde | Ethyl 3-oxobutanoate, Dimethylamine (or its salt), NaBH3CN/NaBH(OAc)3 | Ethyl crotonate, Dimethylamine |
| Number of Steps | 3-4 | 1 (one-pot) | 1 |
| Stereocontrol | Possible with chiral reduction and Mitsunobu reaction (inversion) | Difficult to control without chiral catalysts | Difficult to control without chiral catalysts |
| Key Advantages | Well-established reactions, good control over intermediates, potential for high stereoselectivity. | Convergent, fewer steps, atom-economical. | Atom-economical, utilizes readily available starting materials. |
| Key Disadvantages | Longer overall sequence, use of potentially hazardous reagents (DEAD/DIAD, hydrazine). | Requires careful control of reaction conditions to avoid side reactions, use of toxic cyanoborohydride. | Potentially slower reaction rates, may require a catalyst for efficient conversion. |
| Expected Overall Yield | Moderate (multi-step) | Good to Excellent | Good to Excellent |
Visualization of Synthetic Pathways
.dot digraph "Synthetic_Routes_to_Ethyl_3-(dimethylamino)butanoate" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} . Caption: Overview of the three synthetic routes to this compound.
Conclusion
The choice of synthetic route to this compound will depend on the specific requirements of the synthesis, including the need for stereocontrol, scalability, and the availability of reagents and equipment.
-
Route 1 is the most versatile for achieving high stereopurity, provided a stereoselective reduction of the starting ketone is employed. However, it is the longest and most complex route.
-
Route 2 represents a highly efficient and convergent approach, ideal for producing racemic or achiral material in a single, high-yielding step. The choice of reducing agent can be tailored for safety and reactivity.
-
Route 3 is an atom-economical alternative that starts from a different precursor. Its practicality will depend on the relative cost and availability of ethyl crotonate versus ethyl 3-oxobutanoate.
For researchers focused on the development of chiral pharmaceuticals, Route 1 offers the most control. For process chemists aiming for efficiency and scalability for a racemic product, Route 2 is likely the most attractive option. Route 3 provides a valuable alternative, particularly if the starting α,β-unsaturated ester is readily accessible. Careful consideration of these factors will enable the selection of the most appropriate synthetic strategy.
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Eschweiler, W. Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Ber. Dtsch. Chem. Ges.1905 , 38, 880–882. [Link]
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Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. The Action of Formaldehyde on Amines and Amino Acids. J. Am. Chem. Soc.1933 , 55, 4571–4587. [Link]
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Pine, S. H.; Sanchez, B. L. Formic acid-formaldehyde methylation of amines. J. Org. Chem.1971 , 36, 829–832. [Link]
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Hughes, D. L. The Mitsunobu Reaction. Org. React.1992 , 42, 335–656. [Link]
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Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. A General, Mild, and Expedient Procedure. J. Org. Chem.1996 , 61, 3849–3862. [Link]
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Borch, R. F.; Bernstein, M. D.; Durst, H. D. The Cyanohydridoborate Anion as a Selective Reducing Agent. J. Am. Chem. Soc.1971 , 93, 2897–2904. [Link]
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Michael, A. Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. J. Prakt. Chem.1887 , 35, 349–356. [Link]
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The Royal Society of Chemistry. Supplementary Information - Aza-Michael addition of amines to α,β-unsaturated esters and nitriles using water as a catalyst and solvent. [Link]
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MiMeDB. Showing metabocard for Ethyl 3-methyl butanoate (MMDBc0033384). [Link]
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Periasamy, M.; Reddy, G. S.; Reddy, M. R. A convenient procedure for the conjugate addition of amines to α,β-unsaturated esters and nitriles. Tetrahedron Lett.1995 , 36, 8829-8832. [Link]
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A Comparative Guide to the Reaction Kinetics of β-Amino Esters: An In-Depth Analysis Centered on Ethyl 3-(dimethylamino)butanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of β-Amino Ester Kinetics
Ethyl 3-(dimethylamino)butanoate belongs to the class of β-amino esters, which are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The kinetic profile of these molecules dictates their stability, reactivity, and suitability for various applications, including as precursors for enantiopure β-amino acids and in the formation of biodegradable polymers.[1] Understanding the rates and mechanisms of their reactions is paramount for process optimization, yield maximization, and ensuring product purity.
This guide will explore the key reactions involving β-amino esters, focusing on hydrolysis and enzymatic kinetic resolution. We will draw comparisons with other relevant esters to highlight the structural and electronic factors that influence their reactivity.
Comparative Kinetic Analysis of Ester Reactions
The reactivity of an ester is influenced by several factors, including the nature of the acyl and alkoxy groups, steric hindrance, and the presence of functional groups. The tertiary amine in this compound is expected to play a significant role in its reactivity, potentially influencing its hydrolysis rate and its behavior in catalytic systems.
Hydrolysis of Esters: A Comparative Overview
The hydrolysis of esters is a fundamental reaction, and its kinetics are well-studied for many compounds. This reaction can be catalyzed by acids or bases, or it can occur under neutral conditions.
Alkaline Hydrolysis: This reaction typically follows second-order kinetics, being first-order with respect to both the ester and the hydroxide ion.[2] The rate of hydrolysis is sensitive to the electronic effects of the substituents. For β-amino esters, the electron-donating capacity of substituents can influence the electron density on the acyl carbon, thereby affecting the rate of nucleophilic attack by the hydroxide ion.[1]
Acid-Catalyzed Hydrolysis: This is a reversible, first-order reaction with respect to the ester when water is in large excess.[3][4] The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Comparative Data: While specific rate constants for this compound are not readily available, we can compare the hydrolysis kinetics of other common esters to infer its likely behavior. For instance, the hydrolysis of ethyl acetate is a well-characterized system often used as a benchmark.[5][6] Studies on alkyl lactates have shown that the hydrolysis can be autocatalytic, where the carboxylic acid product catalyzes the reaction.[7] This phenomenon could also be relevant for β-amino esters.
| Ester | Reaction Condition | Rate Constant (k) | Activation Energy (Ea) | Reference |
| Ethyl Acetate | Acidic (HCl) | k₁ ≈ 0.00260 s⁻¹ (Titration) | 17.44 kJ/mol | [4] |
| Ethyl Acetate | Acidic (HCl) | k₂ ≈ 0.00322 s⁻¹ (Spectrophotometry) | 17.44 kJ/mol | [4] |
| Methyl Lactate | Autocatalytic Hydrolysis | Model-dependent | - | [7] |
| Ethyl Lactate | Autocatalytic Hydrolysis | Model-dependent | - | [7] |
Table 1: Comparative Kinetic Data for Ester Hydrolysis.
The presence of the dimethylamino group in this compound may lead to a more complex hydrolysis mechanism compared to simple alkyl esters. The nitrogen atom could be protonated under acidic conditions, potentially influencing the electronic character of the ester group.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for producing enantiomerically pure compounds. Lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, leaving the other enantiomer unreacted.[8] This process is highly valuable for the synthesis of chiral β-amino acids from racemic β-amino esters.
The efficiency of enzymatic resolution is described by the Michaelis-Menten kinetics, characterized by the Michaelis constant (Kₘ) and the catalytic constant (kcat).[9][10] Kₘ reflects the enzyme's affinity for the substrate, while kcat represents the turnover number.[11]
Factors Influencing Enzymatic Resolution:
-
Enzyme Choice: Different lipases exhibit varying selectivity and reactivity towards different substrates.
-
Substrate Structure: The structure of the ester, particularly the acyl and alcohol moieties, significantly impacts the reaction rate and enantioselectivity.
-
Reaction Conditions: Temperature, pH, and solvent can all affect enzyme activity and selectivity.
While specific kinetic parameters for the enzymatic resolution of this compound are not documented in the provided search results, studies on other amino acid esters demonstrate the feasibility and utility of this approach. For example, lipases have been shown to selectively hydrolyze L-amino acid esters with high reactivity and selectivity.[8]
Experimental Protocols for Kinetic Analysis
Accurate determination of reaction kinetics relies on robust experimental design and precise analytical techniques. Below are detailed protocols for monitoring the hydrolysis of an ester, which can be adapted for studying this compound.
Protocol for Acid-Catalyzed Hydrolysis via Titration
This protocol is based on the classic method of monitoring the progress of an acid-catalyzed ester hydrolysis by titrating the amount of carboxylic acid produced over time.[3]
Materials:
-
This compound
-
Standardized hydrochloric acid (e.g., 0.5 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M)
-
Phenolphthalein indicator
-
Crushed ice
-
Conical flasks, pipettes, burette, stopwatch
-
Thermostatic water bath
Procedure:
-
Reaction Setup: Pipette 100.0 cm³ of 0.5 M HCl into a conical flask and place it in a thermostatic water bath set to the desired temperature (e.g., 25°C).
-
Initiation: Add a known amount (e.g., 5.0 cm³) of this compound to the flask, shake well to mix, and immediately start the stopwatch.
-
Sampling (t=t₁): Immediately withdraw a 5.0 cm³ aliquot of the reaction mixture and quench the reaction by adding it to a conical flask containing crushed ice and water. Note the exact time of quenching.
-
Titration: Titrate the quenched sample with standardized 0.1 M NaOH solution using phenolphthalein as the indicator. Record the titre volume (V₁).
-
Time Course: Repeat steps 3 and 4 at regular intervals (e.g., 10, 20, 30, 60, 90, 120 minutes) to obtain a series of titre volumes (Vₜ) at different times (t).
-
Infinity Reading (V∞): To determine the titre at the completion of the reaction, heat a separate aliquot of the reaction mixture to about 70°C for 30 minutes, then cool and titrate as before.
-
Data Analysis: The concentration of the ester at time t is proportional to (V∞ - Vₜ). Plot ln(V∞ - Vₜ) against time. For a first-order reaction, this should yield a straight line with a slope of -k, where k is the rate constant.[3]
Protocol for Hydrolysis Monitoring by UV-Vis Spectrophotometry
This method is suitable if the reactants or products have a distinct absorbance in the UV-Vis spectrum. It allows for continuous monitoring of the reaction.[4][5]
Materials:
-
This compound
-
Hydrochloric acid
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Wavelength Selection: Determine the wavelength of maximum absorbance (λₘₐₓ) for either the reactant ester or the product acid.
-
Calibration: Prepare a series of standard solutions of the analyte (ester or acid) of known concentrations and measure their absorbance at λₘₐₓ to create a calibration curve according to the Beer-Lambert law.
-
Reaction Setup: Prepare the reaction mixture in a quartz cuvette by adding the appropriate amounts of ester solution and acid catalyst.
-
Kinetic Run: Place the cuvette in the thermostatted holder of the spectrophotometer and immediately start recording the absorbance at λₘₐₓ as a function of time.
-
Data Analysis: Use the calibration curve to convert the absorbance data into concentration data. Plot the concentration of the reactant versus time and analyze the data using appropriate kinetic models (e.g., first-order, second-order) to determine the rate constant.
Visualizing Reaction Pathways and Workflows
Graphical representations are invaluable for understanding complex chemical processes.
Caption: Generalized mechanism for acid-catalyzed hydrolysis of this compound.
Caption: Experimental workflow for a typical kinetic analysis of a chemical reaction.
Conclusion
While direct kinetic data for this compound remains an area for future investigation, a comprehensive understanding of its likely reactivity can be achieved through comparative analysis of related β-amino esters and other ester classes. The principles of ester hydrolysis and enzymatic resolution, supported by the experimental protocols provided, offer a solid foundation for researchers to explore the reaction kinetics of this and other similar molecules. The structural and electronic effects of the β-amino group are key to its unique reactivity, and further studies are warranted to fully elucidate its kinetic profile.
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Diévart, P., et al. (2013). A Comparative Study of the Kinetics of Ethyl and Methyl Esters in Diffusion Flame Extinction. ASME 2013 International Mechanical Engineering Congress and Exposition. [Link]
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Brauer, S. A., et al. (2021). Dual-Regime Reaction Kinetics of the Autocatalytic Hydrolyses of Aqueous Alkyl Lactates. ACS Catalysis. [Link]
-
Lee, L. S., et al. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]
-
Farooq, A., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. ResearchGate. [Link]
-
Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
-
Ahmed, A., et al. (2017). Kinetic Modelling and Experimental Study of Small Esters: Methyl Acetate and Ethyl Acetate. Semantic Scholar. [Link]
-
Unknown Author. (n.d.). Determination of the rate constant for the hydrolysis of ester Short Procedure. S.N. BOSE NATIONAL CENTRE FOR BASIC SCIENCES. [Link]
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Farooq, A., et al. (2014). A comparative study of the chemical kinetics of methyl and ethyl propanoate. KAUST Repository. [Link]
-
Lancashire, R. J. (2024). 4.3: Kinetics. Chemistry LibreTexts. [Link]
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Gallivan, J. P., et al. (2022). Hydrolytically degradable Poly (β-amino ester) resins with tunable degradation for 3D printing by projection micro-stereolithography. PMC. [Link]
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Jabeen, F., et al. (2023). Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]
-
Gáspári, Z., et al. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? RSC Publishing. [Link]
-
Gáspári, Z., et al. (2019). The formation and hydrolysis of the active ester made from α-amino acid... ResearchGate. [Link]
-
Chen, S. T., et al. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. PubMed. [Link]
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Unknown Author. (n.d.). 150CSB - Lecture 3 - Enzymes. Department of Computer Science, University of California, Irvine. [Link]
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Wynberg, H., et al. (1999). Enantioselective Hydrolysis of N-Acylated α-Amino Esters at a Biphasic Interface: Tandem Reaction Kinetic Resolution Using a Chiral Complexing Agent. Organic Letters. [Link]
-
Unknown Author. (n.d.). Preparation of Ethyl 3-(N,N-Dimethylamino)propionate. PrepChem.com. [Link]
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Lyskawa, J., et al. (2020). Kinetic Investigations of Quaternization Reactions of Poly[2-(dimethylamino)ethyl methacrylate] with Diverse Alkyl Halides. ResearchGate. [Link]
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Unknown Author. (n.d.). Ethyl 3-(diethylamino)propionate. PubChem. [Link]
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Unknown Author. (n.d.). Enzyme kinetics. Wikipedia. [Link]
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Fromm, H. J. (n.d.). ENZYME KINETICS - Behavior and Analysis of Rapid Equilibrium and Steady. LSU School of Medicine. [Link]
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Wild, J. (2024). Enzyme Kinetics. TeachMe Physiology. [Link]
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A Senior Application Scientist's Comparative Guide to the Enantioselective Resolution of Ethyl 3-(dimethylamino)butanoate
Introduction
Ethyl 3-(dimethylamino)butanoate, a key chiral building block, is of significant interest in the pharmaceutical and fine chemical industries. The stereochemistry at the C3 position is critical, as enantiomers often exhibit different pharmacological activities and metabolic fates. Consequently, robust and efficient methods for the enantioselective resolution of its racemic mixture are paramount for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). This guide provides an in-depth comparison of two prominent resolution strategies: Enzymatic Kinetic Resolution (EKR) via lipase-catalyzed hydrolysis and Diastereomeric Salt Formation. We will delve into the mechanistic underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their performance based on experimental data.
Method 1: Enzymatic Kinetic Resolution (EKR) via Lipase-Catalyzed Hydrolysis
Principle and Rationale
Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to differentiate between enantiomers in a racemic mixture.[1][2][3] Lipases, a class of hydrolases, are particularly effective for the resolution of esters.[4][5][6][7] In the context of racemic this compound, a lipase can selectively catalyze the hydrolysis of one enantiomer to its corresponding carboxylic acid, leaving the unreacted ester enriched in the other enantiomer. The choice of lipase is critical, as different lipases exhibit varying degrees of enantioselectivity and reactivity towards a given substrate.[2][3][4][5] For β-amino esters, lipases such as those from Pseudomonas cepacia (lipase PS) and Candida antarctica (lipase A or B) have shown considerable promise.[4][5]
The efficiency of an enzymatic resolution is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's ability to discriminate between the two enantiomers. A high E-value is desirable for achieving high enantiomeric excess (ee) of both the product and the remaining substrate at approximately 50% conversion.[8]
Experimental Protocol: Lipase-Catalyzed Hydrolysis of this compound
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CALB)
-
Phosphate buffer (0.1 M, pH 7.5)
-
tert-Butyl methyl ether (MTBE)
-
Sodium bicarbonate (saturated solution)
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for enantiomeric excess determination
Procedure:
-
Reaction Setup: In a temperature-controlled reaction vessel, dissolve racemic this compound (1.0 g) in a biphasic system of phosphate buffer (50 mL) and MTBE (50 mL).
-
Enzyme Addition: Add immobilized Candida antarctica lipase B (CALB) (100 mg) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at a constant temperature (e.g., 30°C) and monitor the progress of the reaction by periodically taking small aliquots from the organic phase and analyzing the enantiomeric excess of the ester by chiral HPLC or GC.
-
Reaction Quenching: Once the conversion reaches approximately 50% (indicated by the ee of the remaining ester approaching >99%), stop the reaction by filtering off the immobilized enzyme.
-
Work-up:
-
Separate the organic and aqueous layers.
-
Isolation of the Unreacted Ester (e.g., (R)-enantiomer): Wash the organic layer with a saturated sodium bicarbonate solution to remove any traces of the acidic product. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound.
-
Isolation of the Hydrolyzed Acid (e.g., (S)-enantiomer): Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl. Extract the resulting 3-(dimethylamino)butanoic acid with a suitable organic solvent (e.g., ethyl acetate). Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Chiral Analysis: Determine the enantiomeric excess of both the recovered ester and the carboxylic acid using an appropriate chiral analytical method.
Workflow Diagram: Enzymatic Kinetic Resolution
Caption: Workflow for the enzymatic kinetic resolution of this compound.
Method 2: Diastereomeric Salt Formation
Principle and Rationale
Diastereomeric salt formation is a classical and widely used method for the resolution of racemates.[9] This technique involves reacting the racemic mixture, in this case, the basic this compound, with a single enantiomer of a chiral acid, known as a resolving agent. This reaction forms a pair of diastereomeric salts which, unlike enantiomers, have different physical properties, such as solubility.[10][11][12][13] By exploiting these solubility differences, one diastereomer can be selectively crystallized from a suitable solvent system, leaving the other diastereomer in the mother liquor. The resolved enantiomers of the amine can then be recovered from the separated diastereomeric salts by treatment with a base. The choice of the resolving agent and the crystallization solvent is crucial for achieving efficient separation.[9][10] Commonly used chiral acids for resolving amines include tartaric acid, mandelic acid, and camphorsulfonic acid.[9]
Experimental Protocol: Resolution via Diastereomeric Salt Formation
Materials:
-
Racemic this compound
-
(R)-(-)-Mandelic acid (resolving agent)
-
Ethanol (absolute)
-
Diethyl ether
-
Sodium hydroxide solution (2 M)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Chiral HPLC or GC system for enantiomeric excess determination
Procedure:
-
Salt Formation: Dissolve racemic this compound (1.0 g) in warm absolute ethanol (10 mL). In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid in warm absolute ethanol (10 mL).
-
Crystallization: Slowly add the mandelic acid solution to the amine solution with stirring. Allow the mixture to cool slowly to room temperature, and then place it in a refrigerator (4°C) overnight to facilitate crystallization.
-
Isolation of Diastereomeric Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold ethanol, followed by diethyl ether. This first crop of crystals will be enriched in one diastereomer (e.g., (S)-amine-(R)-acid).
-
Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a minimal amount of hot ethanol.
-
Liberation of the Free Amine: Suspend the diastereomerically pure salt in water and add 2 M sodium hydroxide solution until the pH is basic (pH > 10). Extract the liberated free amine with dichloromethane.
-
Isolation and Analysis: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound. Determine the enantiomeric excess by chiral HPLC or GC.
-
Recovery of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor from the initial crystallization by evaporation of the solvent, liberation of the amine with base, and extraction. This will yield an amine enriched in the other enantiomer (e.g., (R)-amine).
Workflow Diagram: Diastereomeric Salt Formation
Caption: Workflow for the resolution of this compound via diastereomeric salt formation.
Comparative Analysis
| Parameter | Enzymatic Kinetic Resolution (EKR) | Diastereomeric Salt Formation |
| Principle | Stereoselective enzymatic reaction | Formation and separation of diastereomers with different physical properties |
| Typical Reagents | Lipases (e.g., CALB, PCL), buffer, organic solvent | Chiral resolving agent (e.g., mandelic acid, tartaric acid), solvents for crystallization |
| Theoretical Max. Yield | 50% for each enantiomer | >50% (if racemization of the unwanted enantiomer is possible) |
| Enantiomeric Excess (ee) | Potentially very high (>99%) with a suitable enzyme and reaction monitoring | Dependent on the efficiency of crystallization; may require multiple recrystallizations to achieve high ee |
| Scalability | Can be challenging due to enzyme cost and stability, though immobilized enzymes improve reusability | Generally straightforward to scale up |
| Waste Generation | Primarily solvent and buffer waste; enzyme can often be recycled | Solvent waste from crystallization and work-up; resolving agent may be recoverable |
| Development Time | Requires screening of different enzymes and reaction conditions | Requires screening of various resolving agents and crystallization solvents |
| Key Advantages | High enantioselectivity, mild reaction conditions, environmentally benign (biocatalysis) | Well-established, robust technique, potential for higher than 50% yield with racemization |
| Key Disadvantages | Theoretical yield limited to 50% without a dynamic kinetic resolution process, enzyme cost | Can be labor-intensive, may require significant optimization of crystallization conditions |
Conclusion
Both enzymatic kinetic resolution and diastereomeric salt formation are viable and powerful methods for the enantioselective resolution of this compound. The choice between the two often depends on the specific requirements of the synthesis, including scale, desired enantiomeric purity, cost considerations, and available resources.
EKR offers an elegant and highly selective approach, often proceeding under mild and environmentally friendly conditions. It is particularly advantageous when very high enantiomeric excess is required and the 50% theoretical yield is acceptable. The development of immobilized enzymes has also improved the economic feasibility of this method for larger-scale applications.
Diastereomeric salt formation, on the other hand, is a time-tested and robust technique that is often more readily scalable. While it may require more extensive optimization of crystallization conditions to achieve high purity, the potential to exceed a 50% yield (if the undesired enantiomer can be racemized and recycled) makes it an attractive option for industrial-scale production.
Ultimately, a thorough evaluation of both methods, potentially on a small scale, is recommended to determine the most suitable approach for a given application.
References
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ResearchGate. (2025). Lipase-catalysed resolution of alicyclic beta-amino acid derivatives. Available at: [Link][4]
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ResearchGate. (2003). Lipase-catalyzed kinetic resolution of 7-, 8- and 12-membered alicyclic β-amino esters and N-hydroxymethyl-β-lactam enantiomers. Available at: [Link][5]
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Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution. Available at: [Link][10]
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PubMed. (2004). Comparison of the chiral separation of amino-acid derivatives by a teicoplanin and RN-beta-CD CSPs using waterless mobile phases: Factors that enhance resolution. Available at: [Link]
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PubMed. (1996). Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. Available at: [Link][1]
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ACS Publications. (n.d.). Lipase-catalyzed hydrolysis as a route to esters of chiral epoxy alcohols. Available at: [Link][6]
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MDPI. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Available at: [Link][11]
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MDPI. (n.d.). Continuous-Flow Synthesis of β-Amino Acid Esters by Lipase-Catalyzed Michael Addition of Aromatic Amines. Available at: [Link]
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Almac. (n.d.). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. Available at: [Link][7]
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Wiley Online Library. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. Available at: [Link][2]
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Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Available at: [Link][12]
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RSC Publishing. (n.d.). Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation. Available at: [Link][13]
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ResearchGate. (2015). Comparative Studies on Enantiomer Resolution of α-Amino Acids and Their Esters Using (18-Crown-6)-tetracarboxylic acid as a Chiral Crown Ether Selector by NMR Spectroscopy and High-Performance Liquid Chromatography. Available at: [Link]
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PURE. (n.d.). Preparation of Both Enantiomers of Ethyl 3-Hydroxybutanoate by Microbial Methods. Available at: [Link]
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Chemistry LibreTexts. (2019). 6.8 Resolution (Separation) of Enantiomers. Available at: [Link][9]
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ACS Publications. (2016). Enhanced Resolution of Chiral Amino Acids with Capillary Electrophoresis for Biosignature Detection in Extraterrestrial Samples. Available at: [Link]
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YAKHAK HOEJI. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Available at: [Link]
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HETEROCYCLES. (2013). KINETIC RESOLUTION OF SECONDARY ALCOHOLS BY CHIRAL DMAP DERIVATIVES PREPARED BY THE UGI MULTICOMPONENT REACTION. Available at: [Link]
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Organic Syntheses. (n.d.). Butanoic acid, 3-hydroxy-, ethyl ester, (S)-. Available at: [Link]
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MDPI. (n.d.). Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. Available at: [Link][8]
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PMC. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. Available at: [Link]
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ResearchGate. (n.d.). Kinetic resolution of 3-arylalkanoic acid ethyl esters 1-5 using esterase 26D. Available at: [Link]
-
ACS Publications. (2015). Distribution and Organoleptic Impact of Ethyl 3-Hydroxybutanoate Enantiomers in Wine. Available at: [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 3-(dimethylamino)butanoate
Abstract
The robust quantification of Ethyl 3-(dimethylamino)butanoate, a key intermediate in various synthetic pathways, is paramount for ensuring process consistency and final product quality. This guide provides an in-depth comparison of two primary analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of this tertiary amine ester. We will explore the fundamental principles of each method, present detailed protocols for method validation, and outline a rigorous cross-validation study to establish inter-method reliability. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering field-proven insights to guide the selection and validation of the most suitable analytical procedure for their specific application.
Introduction: The Analytical Imperative
This compound is a tertiary amine and an ester, possessing physicochemical properties that present unique analytical challenges. Its basicity can lead to peak tailing in traditional silica-based chromatography, while its volatility and thermal lability must be considered for gas-phase analysis. Accurate and precise measurement is non-negotiable, making the validation of analytical methods a critical exercise.
Method validation demonstrates that an analytical procedure is suitable for its intended purpose[1][2]. However, when an organization employs multiple analytical techniques or transfers a method between laboratories, a cross-validation is necessary. Cross-validation serves as a comparative analysis of validation parameters between two or more methods, ensuring that the generated data is reliable and interchangeable, regardless of the technique used[3]. This guide is structured to walk you through the causality of experimental choices, grounding every protocol in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[4][5][6][7].
Analyte Overview: Physicochemical Properties
Understanding the analyte is the first step in developing a robust analytical method. While a complete public dataset for this compound is not available, we can infer its properties from its structure and similar compounds like Ethyl 3-(ethylamino)butanoate[8].
| Property | Estimated Value / Characteristic | Analytical Implication |
| Molecular Formula | C8H17NO2 | Influences molecular weight and mass spectrometry fragmentation. |
| Molecular Weight | ~159.23 g/mol | Guides mass spectrometer settings. |
| Structure | Tertiary amine, Ester | The basic tertiary amine can interact with acidic silanols on silica-based GC/HPLC columns, potentially causing peak tailing. The ester group is susceptible to hydrolysis. |
| Polarity | Moderately Polar | Suitable for Reversed-Phase HPLC. May require derivatization for optimal GC performance, though analysis of underivatized amines is possible[9][10]. |
| Volatility | Moderately Volatile | Amenable to GC analysis, but care must be taken to avoid thermal degradation of the ester. |
Method Selection & Rationale
We will compare two orthogonal analytical techniques: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of these methods is deliberate; they rely on different separation and detection principles, providing a robust framework for cross-validation.
-
RP-HPLC-UV: A workhorse in quality control, this method separates compounds based on their hydrophobicity. It is well-suited for moderately polar compounds. The primary challenge is the lack of a strong chromophore in this compound, which may limit sensitivity.
-
GC-MS: This technique separates compounds based on their volatility and provides highly specific detection based on mass-to-charge ratio. It is excellent for identifying and quantifying volatile amines[11]. The key considerations are preventing on-column degradation and managing the potential for poor peak shape due to the basic nature of the analyte[12].
Experimental Design: A Roadmap for Validation
The cross-validation process involves a full validation of the primary method (e.g., HPLC-UV) and a partial validation of the secondary method (GC-MS), followed by a direct comparison of data from the same set of samples.
Caption: Workflow for the cross-validation of two analytical methods.
Detailed Protocol: HPLC-UV Method
Rationale: Reversed-phase chromatography is chosen for its compatibility with moderately polar analytes. A C18 column provides a hydrophobic stationary phase. An amine-specific or end-capped column is recommended to minimize peak tailing from silanol interactions. A phosphate buffer is used to maintain a consistent pH and improve peak shape. UV detection is set to a low wavelength (~210 nm) to capture the carboxyl group's absorbance, as the molecule lacks a significant chromophore.
Instrumentation and Parameters:
| Parameter | Setting |
|---|---|
| Instrument | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent amine-specific column |
| Mobile Phase A | 20 mM Potassium Phosphate, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 210 nm |
Step-by-Step Protocol:
-
Mobile Phase Preparation: Prepare 1L of 20 mM potassium phosphate buffer and adjust the pH to 7.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of water and acetonitrile. Create a calibration curve by serially diluting the stock to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dilute the test sample with the 50:50 water/acetonitrile mixture to fall within the calibration range.
-
System Suitability: Inject the mid-point standard (e.g., 50 µg/mL) six times. The relative standard deviation (RSD) for peak area and retention time should be <2.0%.
-
Analysis: Inject the blank, standards, and samples.
-
Quantification: Construct a linear regression curve from the standards and calculate the concentration of the unknown samples.
Detailed Protocol: GC-MS Method
Rationale: A GC-MS method provides orthogonality through separation based on volatility and highly specific mass-based detection. A mid-polarity column (e.g., 5% phenyl) is a good starting point. To mitigate peak tailing, a base-deactivated column or liner is crucial[13]. Splitless injection is used to maximize sensitivity for trace analysis. Electron Ionization (EI) will likely fragment the molecule, with a characteristic fragment (e.g., m/z 58 for (CH3)2NCH2+) being a good candidate for quantification in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity[12].
Instrumentation and Parameters:
| Parameter | Setting |
|---|---|
| Instrument | Agilent 8890 GC with 5977B MS or equivalent |
| Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or a base-deactivated equivalent |
| Carrier Gas | Helium, 1.2 mL/min (constant flow) |
| Inlet Temp. | 250°C |
| Injection Mode | Splitless, 1 µL |
| Oven Program | 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min) |
| Transfer Line | 280°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Acquisition | SCAN (for initial identification) and SIM (for quantification, e.g., m/z 58, 86, 102) |
Step-by-Step Protocol:
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in Ethyl Acetate. Create a calibration curve by serially diluting the stock to concentrations ranging from 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation: Dilute the test sample with Ethyl Acetate to fall within the calibration range.
-
Analysis: Inject the blank, standards, and samples.
-
Quantification: Integrate the peak area of the primary quantifier ion (e.g., m/z 58) in SIM mode. Construct a linear regression curve and calculate the concentration of the unknown samples.
Comparative Data Analysis & Acceptance Criteria
After analyzing a minimum of 12 homogeneous samples by both validated methods, the results are compared. The goal is to demonstrate that any differences between the methods are not statistically or practically significant.
Validation Parameter Summary (Hypothetical Data)
| Validation Parameter | HPLC-UV | GC-MS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (r²) | >0.999 | >0.998 | r² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 50 | Defined by linearity and accuracy |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.9% - 102.5% | Typically 98.0% - 102.0% |
| Precision (% RSD) | < 1.5% | < 2.0% | RSD ≤ 2.0% |
| LOD (µg/mL) | 0.3 | 0.03 | Reportable |
| LOQ (µg/mL) | 1.0 | 0.1 | Reportable |
| Specificity | No interference from blank/placebo | No interference from blank/placebo | Peak purity/mass spectral confirmation |
Cross-Validation Statistical Analysis
The core of the cross-validation lies in the statistical comparison of the paired data points.
1. Regression Analysis: Plot the results of the GC-MS method (Method B) against the HPLC-UV method (Method A).
-
Acceptance Criteria: The slope of the regression line should be between 0.98 and 1.02, the intercept should not be significantly different from zero, and the correlation coefficient (r) should be >0.99.
2. Bland-Altman Plot: This plot visualizes the agreement between the two methods by plotting the difference between the paired measurements against their average[14][15][16].
-
Interpretation: The plot shows the mean difference (bias) and the 95% limits of agreement (mean difference ± 1.96 * standard deviation of the differences)[17].
-
Acceptance Criteria: The mean difference should be close to zero, and the limits of agreement should be within a pre-defined range based on the acceptable analytical variability for the process or product. For example, ±5% of the average value.
Caption: Decision guide for selecting the appropriate analytical method.
Senior Application Scientist's Recommendation
Both HPLC-UV and GC-MS are viable techniques for the analysis of this compound, provided that the methods are carefully developed and validated.
-
For routine quality control environments where high throughput and robust quantification are the primary goals, the HPLC-UV method is recommended. Its operational simplicity and reliability make it ideal for release testing.
-
For process development, impurity profiling, or investigations where absolute specificity and high sensitivity are required, the GC-MS method is superior. The mass spectrometric detection provides unequivocal identification that is invaluable for troubleshooting and deep characterization.
A successful cross-validation, demonstrating statistical agreement between the two methods, provides a powerful testament to the accuracy of the analytical data generated. This allows an organization the flexibility to use the most appropriate technique for the task at hand, confident that the results are reliable, consistent, and interchangeable.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration (FDA). [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-(dimethylamino)butanoate
In the fast-paced environment of research and development, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3-(dimethylamino)butanoate, synthesized from foundational chemical safety principles and regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound was not found, its structure—a tertiary amine and an ester—allows us to extrapolate its hazard profile and handling requirements from analogous compounds and established chemical waste management protocols. This approach ensures a conservative and safety-first methodology.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is an organic compound containing both an ester functional group and a tertiary amine. This bifunctionality dictates its potential hazards and, consequently, its disposal requirements.
-
Flammability: Like many ethyl esters, this compound is likely a flammable liquid.[1][2][3] Vapors can form explosive mixtures with air, necessitating the avoidance of ignition sources during handling and disposal.[1][3]
-
Irritation and Corrosivity: The dimethylamino group imparts a basic character. Amines can be irritants to the skin, eyes, and respiratory system.[1][4] Prolonged contact may cause skin irritation or allergic reactions.[5]
-
Environmental Toxicity: Many organic solvents and reagents are harmful to aquatic life.[5] Therefore, it must be assumed that this compound is hazardous to the environment and must never be disposed of down the drain.[3][5]
Understanding these risks is paramount. The subsequent procedures are designed to mitigate these specific hazards, ensuring the safety of laboratory personnel and the protection of our ecosystem.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal, the appropriate PPE must be worn.[4] This creates a necessary barrier between you and the potential chemical exposure.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or, preferably, chemical splash goggles. A face shield is recommended if splashing is likely.[4] | Protects against accidental splashes which can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use.[4] | Prevents skin contact, which may cause irritation or allergic reactions.[5] Contaminated gloves must be disposed of as hazardous waste.[4] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from minor spills and contamination. |
| Respiratory Protection | Not typically required if handling small quantities in a well-ventilated area or chemical fume hood.[5] | If vapors are expected to be generated or ventilation is poor, consult your institution's EHS for respirator requirements. |
Step-by-Step Disposal and Spill Management Protocol
The proper disposal path depends on whether you are dealing with routine waste, an unused surplus, or a spill. The following decision workflow and detailed steps provide clear guidance.
Disposal Decision Workflow
Caption: Decision workflow for handling this compound waste.
Protocol for Unused or Waste Chemical (Liquid)
This procedure applies to the disposal of leftover, expired, or off-spec this compound.
-
Select a Waste Container:
-
Use a clean, leak-proof container made of a compatible material (e.g., glass or high-density polyethylene).[6] The original container is often a suitable choice.[6]
-
Ensure the container has a secure, tight-fitting cap. Containers must remain closed except when actively adding waste.[6][7]
-
Do not fill the container to more than 90% capacity to allow for vapor expansion.[8]
-
-
Waste Segregation:
-
Crucially, this waste stream should be considered flammable and potentially corrosive (basic).
-
Do NOT mix this waste with incompatible materials. Key incompatibilities include:
-
Strong Acids: Violent neutralization reactions can occur.
-
Strong Oxidizing Agents: Can create a fire or explosion hazard.[9]
-
-
It may be permissible to combine it with other compatible flammable organic solvents, per your institution's guidelines.[8] When in doubt, keep waste streams separate.
-
-
Labeling the Waste Container:
-
All chemical waste must be labeled the moment the first drop of waste enters the container.[10]
-
The label must be fully completed and include:
-
The words "Hazardous Waste".
-
The full chemical name: "Waste this compound".
-
An accurate list of all contents, including solvents and their approximate percentages.[10]
-
The associated hazards (e.g., "Flammable Liquid," "Irritant").[10]
-
The name of the principal investigator or laboratory contact.[10]
-
-
-
Storage Pending Disposal:
-
Store the sealed and labeled waste container in a designated "Satellite Accumulation Area" (SAA).[7][11]
-
The SAA must be under the control of laboratory personnel and located at or near the point of generation.[8]
-
Ensure the SAA includes secondary containment (e.g., a chemical-resistant tray or tub) to contain potential leaks.[8]
-
Store away from heat, sparks, or open flames.[9]
-
-
Final Disposal:
Regulatory Framework: Adherence to the Law
The management of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][13] This guide is designed to meet the standards for hazardous waste generators. Treating all chemical waste as hazardous unless explicitly determined otherwise by a qualified professional is the safest and most compliant approach.[14]
By adhering to these procedures, you not only ensure the safety of yourself and your colleagues but also uphold the scientific community's commitment to environmental stewardship and regulatory compliance.
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- MATERIAL SAFETY DATA SHEET.
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A Comprehensive Guide to the Safe Handling of Ethyl 3-(dimethylamino)butanoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Ethyl 3-(dimethylamino)butanoate. The following protocols and recommendations are synthesized from safety data sheets of structurally similar compounds and established laboratory safety practices. While a specific Safety Data Sheet (SDS) for this compound was not located during the composition of this guide, the principles outlined below are based on the known hazards of analogous amino esters and are designed to ensure a high level of safety in the laboratory.
Understanding the Compound and its Potential Hazards
Potential Hazard Summary
| Hazard Classification | Potential Effects |
| Skin Irritation | May cause skin irritation upon direct contact.[1][2] |
| Eye Irritation | May cause serious eye irritation or damage.[1][2] |
| Respiratory Irritation | Inhalation of vapors or aerosols may cause respiratory tract irritation.[2] |
| Ingestion | May be harmful if swallowed. |
Personal Protective Equipment (PPE): Your First Line of Defense
The consistent and correct use of appropriate Personal Protective Equipment is paramount to minimizing exposure risk. The following PPE is mandatory when handling this compound.
-
Eye and Face Protection: Chemical safety goggles are required at a minimum.[3] A face shield should be worn in situations where splashing is a significant risk.[2] This is to prevent accidental contact with the eyes, which can lead to serious irritation or damage.[2]
-
Hand Protection: Compatible, chemical-resistant gloves must be worn.[3][4] Nitrile or neoprene gloves are generally recommended for handling amino esters. It is crucial to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contact.[2]
-
Skin and Body Protection: A laboratory coat is required to protect against incidental skin contact. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any vapors or aerosols.[2] If a fume hood is not available or if there is a potential for exceeding exposure limits, a NIOSH-approved respirator with an appropriate organic vapor cartridge should be used.[2]
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling:
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered. Have all necessary equipment and reagents readily accessible.
-
Avoiding Contamination: Use only clean, dry glassware and equipment. This compound may be moisture-sensitive, a common characteristic of similar compounds.[3][5]
-
Dispensing: When transferring or dispensing the chemical, do so carefully to avoid splashing or the generation of aerosols.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]
Storage:
-
Container: Keep the container tightly closed when not in use to prevent the release of vapors and potential contamination.[6]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat sources.[6]
-
Incompatible Materials: Store separately from strong oxidizing agents, acids, and bases.[6]
Emergency Procedures: Preparedness is Key
In the event of an accidental release or exposure, a swift and informed response is crucial.
Spill Response:
-
Minor Spills (less than 1 liter in a contained area):
-
Alert personnel in the immediate area.[7]
-
Ensure adequate ventilation.[7]
-
Wearing the appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth.[7]
-
Collect the absorbed material and any contaminated items into a suitable, sealable container for hazardous waste disposal.[7]
-
Clean the spill area with soap and water.[7]
-
-
Major Spills (large volume, outside of a fume hood, or any spill you are not comfortable handling):
-
Evacuate the immediate area and close all doors to the affected space.[8][9]
-
Alert others in the vicinity and activate the nearest fire alarm if there is a risk of fire.
-
From a safe location, call your institution's emergency response number or 911.[9][10]
-
Provide the dispatcher with the name of the chemical, the estimated quantity spilled, the location of the spill, and any known hazards.[9]
-
First Aid Measures:
-
Inhalation: If inhaled, move the person to fresh air.[1] If breathing is difficult, provide oxygen. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove all contaminated clothing.[5] Wash the affected skin with plenty of soap and water for at least 15 minutes.[1] If skin irritation occurs, seek medical attention.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5] Seek immediate medical attention.[5]
Disposal Plan
All waste materials, including unused this compound, absorbent materials from spills, and contaminated PPE, must be disposed of as hazardous waste.
-
Collection: Collect all waste in a clearly labeled, sealed, and compatible container.
-
Labeling: The label should include the words "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed professional waste disposal service.[3] Do not dispose of this chemical down the drain or in the regular trash.[11]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
-
Agilent Technologies, Inc. (2019, March 25). Safety Data Sheet: Ethyl Butanoate. Retrieved from [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
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Unknown. (2018, August). Chemical Emergency Procedures: General Response and Clean-Up. Retrieved from [Link]
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Auburn University. (n.d.). Emergency and Spill Response Procedures. Retrieved from [Link]
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Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures | Emergency Management. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl 3-(ethylamino)butanoate. PubChem. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
